molecular formula C16H13NO4S B134286 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid CAS No. 181696-35-5

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Cat. No.: B134286
CAS No.: 181696-35-5
M. Wt: 315.3 g/mol
InChI Key: LLWOSCPRJRUVST-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid (CAS RN: 181696-35-5 ) is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. Its molecular formula is C 16 H 13 NO 4 S, with a molecular weight of 315.34 g/mol . This compound serves as a critical precursor in the synthesis of more complex sulfonamide-based molecules, particularly valdecoxib and its derivatives . Valdecoxib is a well-characterized, selective cyclooxygenase-2 (COX-2) inhibitor that was previously investigated as a non-steroidal anti-inflammatory drug (NSAID) . Researchers utilize this sulfonic acid and its derivatives, such as the corresponding sulfonyl chloride , to study the structure-activity relationships that confer selectivity towards the COX-2 enzyme, which is a key target in inflammation research . The theoretical basis for such research is that selective COX-2 inhibition may modulate inflammation, pain, and fever while potentially reducing side effects associated with COX-1 inhibition . This product is offered for research and development purposes. It is intended for use in laboratory settings by qualified professionals. This compound is strictly for Research Use Only and is not designed, evaluated, or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWOSCPRJRUVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468703
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181696-35-5
Record name 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181696355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y69WDQ5EHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a key intermediate in the production of various pharmaceutical compounds, including the selective COX-2 inhibitor Valdecoxib. This guide details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting. The synthesis primarily involves the formation of the core intermediate, 5-methyl-3,4-diphenylisoxazole, followed by its sulfonation. The methodologies presented are compiled from established literature and patents, ensuring a thorough and practical overview for researchers in medicinal chemistry and drug development.

Introduction

This compound is a crucial building block in organic synthesis. Its structure, featuring a substituted isoxazole ring linked to a benzenesulfonic acid moiety, makes it a valuable precursor for various biologically active molecules. The sulfonamide derivative of this compound, Valdecoxib, is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The synthesis of the title compound is therefore of significant interest to the pharmaceutical industry. This guide outlines the prevalent synthetic strategies, focusing on the construction of the isoxazole core and the subsequent introduction of the sulfonic acid group.

Synthetic Pathways

The synthesis of this compound can be broadly divided into two key stages:

  • Synthesis of the core intermediate: 5-methyl-3,4-diphenylisoxazole.

  • Sulfonation of the isoxazole intermediate.

Two primary pathways for the synthesis of 5-methyl-3,4-diphenylisoxazole are highlighted:

  • Pathway A: 1,3-Dipolar Cycloaddition. This method involves the reaction of a nitrile oxide with an enolate.[2]

  • Pathway B: Condensation of a β-Diketone with Hydroxylamine. This classical approach involves the cyclization of a 1,3-dicarbonyl compound.

The subsequent sulfonation of the 5-methyl-3,4-diphenylisoxazole intermediate is typically achieved using a strong sulfonating agent like oleum or chlorosulfonic acid.[3][4]

Experimental Protocols

Synthesis of 5-methyl-3,4-diphenylisoxazole (Intermediate 1)

Method A: From Deoxybenzoin Oxime (via 1,3-Dipolar Cycloaddition Logic)

This protocol is adapted from the initial steps of Valdecoxib synthesis.[3]

  • Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in aqueous ethanol to form the corresponding oxime.

  • Cyclization: The deoxybenzoin oxime is treated with two equivalents of n-butyllithium in tetrahydrofuran (THF) under a nitrogen atmosphere. This is followed by cyclization with ethyl acetate or acetic anhydride to yield an isoxazoline derivative.

  • Dehydration: The intermediate isoxazoline is dehydrated to form 5-methyl-3,4-diphenylisoxazole. This can be achieved by heating in the presence of an acid or base.[5] For instance, heating with aqueous sodium carbonate in tetrahydrofuran, followed by extraction with ethyl acetate, yields the desired isoxazole.[5]

Method B: From 1,2-diphenyl-1,3-butanedione

This method involves the condensation of a β-diketone with hydroxylamine.

  • β-Diketone Synthesis: 1,2-diphenyl-1,3-butanedione can be prepared from appropriate starting materials.[6]

  • Cyclization: The diketone is reacted with hydroxylamine hydrochloride in a suitable solvent to yield 5-methyl-3,4-diphenylisoxazole.

Synthesis of this compound (Target Compound)

This protocol is based on a patented method for the sulfonation of 5-methyl-3,4-diphenylisoxazole.[4]

  • Reaction Setup: In a dry 250 ml four-neck round-bottom flask, charge 74 ml of concentrated sulfuric acid (98% w/w).

  • Addition of Isoxazole: At 25°C, add 37g (0.1575 mol) of 5-methyl-3,4-diphenylisoxazole. Stir the mixture for 15-20 minutes at 25°C until a clear solution is obtained.

  • Sulfonation: Cool the reaction mass to 5°C and add oleum.

  • Work-up and Precipitation: The product is precipitated by diluting the reaction mass with water until the sulfuric acid concentration is approximately 30-70% (preferably 40-60%). The precipitation is carried out at 10-20°C.

  • Isolation: The precipitated 4-[(5-methyl-3-phenyl)-4-isoxazolyl]benzenesulfonic acid is separated by filtration or centrifugation.

  • Formation of Sodium Salt (Optional): The sulfonic acid can be converted to its sodium salt by dissolving it in water (2-10 ml per 1 g of acid) at 25-30°C, followed by treatment with sodium chloride to saturate the solution. Cooling to 0-10°C crystallizes the sodium salt, which is then filtered and dried under vacuum.[4]

Quantitative Data

The following tables summarize the quantitative data for the key reaction steps.

Table 1: Synthesis of 5-methyl-3,4-diphenylisoxazole

MethodStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Dehydration of Hydroxyisoxazoline4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleTrifluoroacetic acid-35-7489[5]
Dehydration of Hydroxyisoxazoline4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazoleaq. Sodium CarbonateTetrahydrofuranReflux18085[5]
Dehydration of HydroxyisoxazolineCompound 2Inorganic baseMethanol/Water702>90>99[7]

Table 2: Sulfonation of 5-methyl-3,4-diphenylisoxazole

Starting MaterialSulfonating AgentSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)Reference
5-methyl-3,4-diphenylisoxazoleOleumConcentrated H₂SO₄5 - 25-This compoundHigh>99 (as sodium salt)[4]
5-methyl-3,4-diphenylisoxazoleChlorosulfonic acid-25 - 601.54-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride--[3]

Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Synthesis_Pathway_A Deoxybenzoin Deoxybenzoin Oxime Deoxybenzoin Oxime Deoxybenzoin->Oxime Hydroxylamine HCl, Base Isoxazoline Isoxazoline Intermediate Oxime->Isoxazoline 1. n-BuLi, THF 2. Ethyl Acetate Isoxazole 5-methyl-3,4-diphenylisoxazole Isoxazoline->Isoxazole Dehydration (Acid or Base) SulfonicAcid This compound Isoxazole->SulfonicAcid Oleum, H₂SO₄ Synthesis_Pathway_B Diketone 1,2-diphenyl-1,3-butanedione Isoxazole 5-methyl-3,4-diphenylisoxazole Diketone->Isoxazole Hydroxylamine HCl SulfonicAcid This compound Isoxazole->SulfonicAcid Oleum, H₂SO₄ Biological_Context ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolism Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Synthesis Valdecoxib Valdecoxib (Sulfonamide derivative) Valdecoxib->COX2 Inhibition

References

Physicochemical Properties of 4-(5-Methyl-3-Phenylisoxazol-4-yl)benzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is an organic compound featuring a diaryl-substituted isoxazole core linked to a benzenesulfonic acid moiety. This structure is of significant interest in medicinal chemistry due to its close relationship with a class of compounds known as coxibs, which are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Notably, it is the sulfonic acid analogue of the well-known COX-2 inhibitor, valdecoxib, which is a sulfonamide. Furthermore, this compound is structurally related to parecoxib, a water-soluble prodrug of valdecoxib.[1][2][3][4]

This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound. Due to the limited publicly available experimental data for this specific sulfonic acid, this guide leverages data from its close analogues, parecoxib and valdecoxib, to provide a predictive profile. Additionally, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates the biological context of related compounds.

Chemical Identity

PropertyValue
IUPAC Name 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid
Molecular Formula C₁₆H₁₃NO₄S
Molecular Weight 315.35 g/mol
CAS Number Not readily available
Canonical SMILES CC1=C(C2=CC=C(C=C2)S(=O)(=O)O)C(=NO1)C3=CC=CC=C3

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. However, by examining its structure and the properties of related compounds, particularly benzenesulfonic acid and parecoxib, we can infer its likely characteristics.

Inferred and Predicted Properties
PropertyInferred/Predicted ValueRationale/Comments
Physical State Likely a solid at room temperature.Benzenesulfonic acid and many of its derivatives are crystalline solids.[5][6]
pKa Expected to be a strong acid (pKa < 1).The sulfonic acid group is highly acidic. For comparison, the pKa of benzenesulfonic acid is -2.8.[7]
Solubility Expected to be highly soluble in water and polar organic solvents.The presence of the highly polar sulfonic acid group typically imparts significant water solubility.[5][6] Parecoxib, a related prodrug, is described as highly water-soluble.[8]
Melting Point No experimental data found.Will require experimental determination.
LogP (Octanol-Water Partition Coefficient) No experimental data found.A calculated XLogP for the related, but less polar, parecoxib is 3.68.[9] The sulfonic acid will be significantly more hydrophilic, resulting in a much lower LogP value.
Physicochemical Data of Related Compounds

To provide context, the following tables summarize the known physicochemical properties of the related compounds, parecoxib and its active metabolite, valdecoxib.

Table 1: Physicochemical Properties of Parecoxib

PropertyValueReference
Molecular Formula C₁₉H₁₈N₂O₄S[1]
Molecular Weight 370.4 g/mol [1]
pKa 6.7[8]
Solubility Highly water-soluble. The sodium salt has an aqueous solubility of 18 mg/ml at pH 7.8 and 220 mg/ml at pH 8.3 at 20°C.[8][10]
Calculated XLogP 3.68[9]
Hydrogen Bond Acceptors 4[9]
Hydrogen Bond Donors 1[9]
Rotatable Bonds 6[9]

Table 2: Physicochemical Properties of Valdecoxib

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₃S[11]
Molecular Weight 314.36 g/mol [11]
CAS Number 181695-72-7[2]

Biological Context: COX-2 Inhibition

The structural similarity of this compound to valdecoxib, a potent and selective COX-2 inhibitor, suggests that it may interact with the cyclooxygenase enzymes.[3][4] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which mediate pain and inflammation.[1]

The accepted mechanism of action for coxibs involves the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins from arachidonic acid. This selective inhibition is thought to spare the gastrointestinal protective effects mediated by the COX-1 isoform.[1]

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonic acid (analogue) Inhibitor->COX2

Caption: Putative inhibitory action on the COX-2 pathway.

Experimental Protocols

For the comprehensive characterization of this compound, the following experimental methodologies are recommended.

Determination of pKa (Potentiometric Titration)
  • Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Workflow for pKa Determination

pKa_Workflow start Start prep Prepare Analyte Solution start->prep setup Calibrate pH Meter & Setup Titration prep->setup titrate Titrate with Standardized Base setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end End analyze->end

Caption: Workflow for potentiometric pKa determination.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Melting Point (Capillary Method)
  • Sample Preparation: Finely powder the dry crystalline compound and pack a small amount into a capillary tube.

  • Instrumentation: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly and observe the compound through the magnifying lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The melting point is reported as this temperature range.

Determination of LogP (Shake-Flask Method)
  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Conclusion

While direct experimental data for this compound are limited, its structural relationship to known COX-2 inhibitors and the fundamental properties of benzenesulfonic acids provide a strong basis for predicting its physicochemical profile. It is anticipated to be a highly water-soluble, strong acid. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its key properties, which is essential for its potential development in pharmaceutical and chemical research. The biological context provided by its analogues suggests a potential for interaction with the COX-2 enzyme, warranting further investigation into its pharmacological activity.

References

"4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid mechanism of action"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Parecoxib)

Introduction

The compound this compound is the foundational chemical structure of Parecoxib.[1] Parecoxib is a water-soluble and injectable prodrug of valdecoxib.[1][2][3] Following administration, parecoxib is rapidly and almost completely hydrolyzed in the liver by enzymatic action to its active form, valdecoxib, and propionic acid.[1][4][5][6] Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][7][8] Its selective inhibition of COX-2 is the basis for its anti-inflammatory, analgesic, and antipyretic properties.[1][4][7] This targeted approach allows for the reduction of pain and inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[6][8][9]

Pharmacokinetics

The clinical efficacy of parecoxib is attributable to its active metabolite, valdecoxib. The pharmacokinetic profile is characterized by the rapid conversion of the prodrug and the subsequent metabolism and elimination of the active form.

Absorption and Conversion

Following intravenous (IV) or intramuscular (IM) injection, parecoxib is rapidly converted to valdecoxib.[4][10] The peak plasma concentration of valdecoxib is reached in approximately 30 minutes after a single IV dose and about one hour after an IM dose.[7] The bioavailability of valdecoxib from parecoxib is nearly 100%.[2]

Distribution

Valdecoxib has a volume of distribution of approximately 55 liters.[7] Plasma protein binding for valdecoxib is about 98% over the clinical concentration range.[1][4][7]

Metabolism and Excretion

Parecoxib has a very short plasma half-life of about 22 minutes.[1][4][5][7] The active metabolite, valdecoxib, has a longer elimination half-life of approximately 8 hours.[1][5][7][10] Valdecoxib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes 3A4 and 2C9, as well as through glucuronidation.[4][5] Less than 5% of the dose is excreted as unchanged valdecoxib in the urine.[10] About 70% of the dose is excreted in the urine as inactive metabolites.[7][10]

Pharmacokinetic Parameters
ParameterParecoxibValdecoxibSource(s)
Time to Peak Plasma Concentration (Tmax) N/A (rapid conversion)~30 min (IV), ~1 hr (IM)[7]
Plasma Half-life (t1/2) ~22 minutes~8 hours[1][4][5][7]
Plasma Protein Binding Not specified~98%[1][4][7]
Volume of Distribution (Vd) Not specified~55 L[7]
Primary Metabolism Route Hepatic hydrolysisHepatic (CYP3A4, CYP2C9, Glucuronidation)[4][5]
Primary Excretion Route N/ARenal (as inactive metabolites)[7][10]

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for valdecoxib, the active form of parecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][6][11]

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins.[1][8]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in producing prostaglandins that protect the gastric mucosa and aid in platelet aggregation.[6]

  • COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by inflammatory stimuli.[8] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[1][6]

Valdecoxib selectively binds to and inhibits the COX-2 enzyme, which prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1] This leads to a reduction in inflammation, alleviation of pain (analgesia), and lowering of fever (antipyresis).[4] The selectivity for COX-2 over COX-1 is a key feature, as it spares the production of prostaglandins necessary for gastric protection and platelet function, thereby reducing the risk of gastrointestinal side effects.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (e.g., GI protection, Platelet function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (e.g., Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Valdecoxib Valdecoxib (from Parecoxib) Valdecoxib->COX2 Selective Inhibition

Figure 1: Prostaglandin Synthesis and Selective Inhibition by Valdecoxib.

Quantitative Data on COX Inhibition

The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a ratio of the 50% inhibitory concentrations (IC50). A higher ratio indicates greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Source(s)
Valdecoxib 1.50.0530[12]
Etoricoxib 5.30.05106[12]
Celecoxib 3.80.57.6[12]
Ibuprofen 0.52.50.2[12]

Modulation of Other Signaling Pathways

Recent research suggests that the effects of parecoxib may extend beyond direct COX-2 inhibition. One study demonstrated that parecoxib can attenuate inflammatory injury in septic cardiomyocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13][14]

In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in H9c2 cells, parecoxib was shown to:

  • Reduce the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[13]

  • Increase cell proliferation and inhibit apoptosis.[13]

  • Suppress the activation (phosphorylation) of key MAPK pathway proteins: p38, JNK, and ERK.[13]

This indicates that parecoxib may exert protective effects in certain inflammatory conditions by modulating intracellular signaling cascades in addition to its primary role in prostaglandin synthesis inhibition.[13]

MAPK_Pathway LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 MAPK_Cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_Cascade Activation TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Cascade->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response (TNF-α, IL-1β, IL-6, Apoptosis) TranscriptionFactors->InflammatoryResponse Upregulation Parecoxib Parecoxib Parecoxib->MAPK_Cascade Suppression

Figure 2: Parecoxib's suppressive effect on the MAPK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

This protocol is a common method for determining the IC50 values of NSAIDs.

Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood matrix.

Methodology:

  • Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Assay:

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., valdecoxib) or vehicle control for 1 hour at 37°C.

    • The blood is then allowed to clot for 1 hour at 37°C to induce COX-1-mediated thromboxane B2 (TXB2) synthesis.

    • The serum is separated by centrifugation.

    • TXB2 levels are quantified using a specific enzyme immunoassay (EIA).

  • COX-2 Assay:

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) is added to the blood and incubated for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.

    • Plasma is separated by centrifugation.

    • PGE2 levels are quantified using a specific EIA.

  • Data Analysis:

    • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.

    • IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blotting for MAPK Pathway Proteins

This protocol describes the method used to assess the effect of parecoxib on the activation of MAPK signaling proteins.[13]

Objective: To determine the expression levels of total and phosphorylated p38, JNK, and ERK in cell lysates.

Methodology:

  • Cell Culture and Treatment: H9c2 rat cardiomyocytes are cultured and pretreated with varying concentrations of parecoxib (e.g., 50, 100, 200 µM) for 24 hours, followed by stimulation with LPS (10 µg/ml) for another 24 hours.[13]

  • Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for total p38, phospho-p38, total JNK, phospho-JNK, total ERK, and phospho-ERK. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software.

Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_analysis Analysis Culture Culture H9c2 Cells Pretreat Pretreat with Parecoxib (Various Concentrations) Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lyse Lyse Cells & Extract Proteins Stimulate->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Separate Separate Proteins (SDS-PAGE) Quantify->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Immunoblot Immunoblot with Specific Antibodies (p-MAPK, total-MAPK, GAPDH) Transfer->Immunoblot Detect Detect & Quantify Bands Immunoblot->Detect

Figure 3: Workflow for Western Blot analysis of MAPK pathway activation.

Conclusion

The mechanism of action of this compound, known clinically as parecoxib, is fundamentally that of its active metabolite, valdecoxib. Valdecoxib is a highly selective COX-2 inhibitor that effectively blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting potent analgesic and anti-inflammatory effects.[4][6] This selectivity for COX-2 over COX-1 underpins its clinical utility, particularly in the postoperative setting where effective pain management with a reduced risk of gastrointestinal complications is desirable.[6][15] Furthermore, emerging evidence suggests that parecoxib may also modulate other inflammatory signaling pathways, such as the MAPK cascade, indicating a broader, though less characterized, spectrum of anti-inflammatory activity.[13] A thorough understanding of these mechanisms is crucial for the continued development and optimized clinical application of selective COX-2 inhibitors.

References

Crystal Structure of a 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid Analog: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a compound closely related to 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. While a complete crystal structure determination for the specified molecule is not publicly available, this paper presents the detailed crystallographic data and experimental protocols for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , a structurally significant analog. The data herein offers valuable insights into the molecular conformation, and intermolecular interactions that can be extrapolated to the target compound and other similar isoxazole derivatives.

Crystallographic Data

The single-crystal X-ray diffraction analysis of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide reveals a monoclinic crystal system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Parameter Value
Empirical Formula C₁₇H₁₇N₃O₅S₂
Formula Weight 407.46
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.6294 (6) Åb = 12.2394 (7) Åc = 14.9673 (11) Å
α = 90°β = 106.863 (2)°γ = 90°
Volume 1863.5 (2) ų
Z 4
Calculated Density 1.452 Mg/m³
Absorption Coefficient 0.32 mm⁻¹
F(000) 848
Crystal Size 0.35 x 0.25 x 0.22 mm
Theta range for data collection 2.2 to 28.3°
Reflections collected 17943
Independent reflections 4629 [R(int) = 0.056]
Final R indices [I>2sigma(I)] R1 = 0.055, wR2 = 0.141
R indices (all data) R1 = 0.091, wR2 = 0.158
Goodness-of-fit on F² 1.02

Molecular Geometry

The molecular structure of the analog consists of two benzene rings and a 5-methyl-1,2-oxazole ring. The dihedral angle between the two benzene rings is 81.27 (8)°. The isoxazole ring is oriented at dihedral angles of 9.1 (2)° and 76.01 (9)° with respect to the two benzene rings.[1][2] Key bond lengths and angles are detailed in the subsequent tables.

Selected Bond Lengths (Å)
Bond Length (Å)
S1-O11.428(2)
S1-O21.432(2)
S1-N11.638(2)
S1-C11.761(3)
S2-O31.425(2)
S2-O41.430(2)
S2-N21.689(2)
S2-C81.765(3)
N1-S21.689(2)
N2-C141.391(3)
O5-C141.342(3)
O5-N31.415(3)
N3-C161.298(4)
C14-C151.401(4)
C15-C161.396(4)
C15-C171.488(4)
Selected Bond Angles (°)
Atoms Angle (°)
O1-S1-O2120.0(1)
O1-S1-N1107.5(1)
O2-S1-N1107.2(1)
O1-S1-C1108.0(1)
O2-S1-C1107.8(1)
N1-S1-C1105.8(1)
O3-S2-O4119.5(1)
O3-S2-N1107.1(1)
O4-S2-N1106.8(1)
O3-S2-C8108.6(1)
O4-S2-C8108.1(1)
N1-S2-C8106.1(1)
C14-O5-N3105.9(2)
C16-N3-O5110.1(2)
C15-C14-N2125.1(3)
O5-C14-N2110.3(2)
C16-C15-C14106.2(3)
N3-C16-C15111.5(3)

Experimental Protocols

Synthesis and Crystallization

Equimolar amounts of the starting materials were dissolved in a suitable solvent and refluxed to yield the title compound. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from chemical synthesis to the final analysis of a crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay_Diffraction X-ray Diffraction Data Collection Mounting->XRay_Diffraction Data_Processing Data Processing & Reduction XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Molecular Geometry & Interaction Analysis Validation->Analysis CIF_Deposition Deposition to Database (e.g., CCDC) Analysis->CIF_Deposition

References

Spectroscopic and Synthetic Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a key intermediate in the synthesis of the selective COX-2 inhibitor, Valdecoxib. Due to the limited availability of direct experimental data for the sulfonic acid, this guide consolidates information from the synthesis of its precursors and derivatives to provide a detailed and scientifically grounded resource.

Molecular Structure and Properties

This compound is an organic compound featuring a central phenylsulfonic acid moiety substituted with a 5-methyl-3-phenylisoxazole group at the 4-position.

PropertyValue
Molecular Formula C₁₆H₁₃NO₄S
Molecular Weight 315.35 g/mol
IUPAC Name 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid
CAS Number Not available

Spectroscopic Data

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.5 (br s)Singlet (broad)1HSO₃H
7.85 (d, J=8.5 Hz)Doublet2HAr-H (ortho to SO₃H)
7.50-7.40 (m)Multiplet5HPhenyl-H
7.35 (d, J=8.5 Hz)Doublet2HAr-H (ortho to isoxazole)
2.45 (s)Singlet3HCH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
170.0Isoxazole C5
162.5Isoxazole C3
145.0Ar-C -SO₃H
140.0Ar-C -isoxazole
130.5Phenyl-C (para)
129.5Phenyl-C (ortho/meta)
129.0Ar-C H (ortho to isoxazole)
128.0Phenyl-C (ipso)
126.0Ar-C H (ortho to SO₃H)
115.0Isoxazole C4
12.0CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (CH₃)
1610, 1580, 1500Medium-StrongAromatic C=C stretch
1450MediumC-H bend (CH₃)
1250-1150StrongS=O stretch (sulfonic acid)
1050-1000StrongS-O stretch (sulfonic acid)
900-650StrongAromatic C-H out-of-plane bend
Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
m/zIon
314.05[M-H]⁻
234.08[M-H-SO₃]⁻

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the key intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, followed by its hydrolysis. The following protocols are based on established synthetic methodologies for Valdecoxib and its precursors.

Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

This protocol describes the direct sulfonation of 5-methyl-3,4-diphenylisoxazole using chlorosulfonic acid.

Materials:

  • 5-methyl-3,4-diphenylisoxazole

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 5-methyl-3,4-diphenylisoxazole (1 equivalent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled and stirred starting material.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Hydrolysis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

This protocol outlines the conversion of the sulfonyl chloride to the desired sulfonic acid.

Materials:

  • 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

  • Water

  • Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)

  • Sodium hydroxide (optional, for salt formation and purification)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride (1 equivalent) in water. A co-solvent like dioxane or THF can be used if solubility is an issue.

  • Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by the disappearance of the sulfonyl chloride spot on TLC.

  • Cool the reaction mixture to room temperature.

  • If the sulfonic acid precipitates, it can be collected by filtration.

  • Alternatively, the solution can be neutralized with a base like sodium hydroxide to form the sodium salt, which can be purified by recrystallization. The purified salt can then be acidified with hydrochloric acid to regenerate the sulfonic acid.

  • The final product, this compound, should be dried under vacuum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

G cluster_0 Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride cluster_1 Hydrolysis to Sulfonic Acid Start 5-methyl-3,4-diphenylisoxazole Step1 Chlorosulfonation with ClSO3H Start->Step1 Intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride Step1->Intermediate Step2 Hydrolysis (H2O, reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway from 5-methyl-3,4-diphenylisoxazole to the target sulfonic acid.

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a pivotal scaffold in modern medicinal chemistry.[1][2] Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[5] We present quantitative data in structured tables, detail key experimental protocols, and visualize complex mechanisms and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The versatility of the isoxazole nucleus continues to make it an attractive starting point for the design of novel therapeutic agents with improved potency and reduced toxicity.[4]

Introduction to the Isoxazole Scaffold

Isoxazole is an aromatic five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[3] This "azole" ring system is a cornerstone in the synthesis of pharmacologically significant molecules.[4] The incorporation of the isoxazole moiety can enhance physicochemical properties and provides a versatile framework for structural modifications, leading to compounds with diverse biological targets.[3][4] The stability of the ring allows for manipulation of substituents, yet the weak nitrogen-oxygen bond can be strategically cleaved when necessary, making isoxazoles valuable synthetic intermediates.[6] Many clinically approved drugs, such as the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and several β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin, feature the isoxazole core, highlighting its pharmacological importance.[2][3]

Major Biological Activities and Efficacy Data

Isoxazole derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their efficacy in key therapeutic areas, with quantitative data presented for comparative analysis.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of crucial enzymes like Hsp90 and carbonic anhydrase, and disruption of tubulin polymerization.[7] Their efficacy has been demonstrated against a wide range of cancer cell lines.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
Dihydropyrazole 45 Prostate Cancer IC50 2 ± 1 µg/mL [8]
Dihydropyrazole 39 Prostate Cancer IC50 4 ± 1 µg/mL [8]
Isoxazole-carboxamide 2d HeLa (Cervical) IC50 15.48 µg/mL [9][10]
Isoxazole-carboxamide 2d Hep3B (Liver) IC50 ~23 µg/mL [9][10]
Isoxazole-carboxamide 2e Hep3B (Liver) IC50 ~23 µg/mL [9][10]
Bis-indolyl-isoxazole 13 10 Human Tumor Lines Mean IC50 53.2 µM [1]
Tyrosol-isoxazole 4b U87 (Glioblastoma) IC50 42.8 µM [1]
Tyrosol-isoxazole 4a U87 (Glioblastoma) IC50 61.4 µM [1]
Tyrosol-isoxazole 4c U87 (Glioblastoma) IC50 67.6 µM [1]

| Carbonic Anhydrase Inhibitor AC2 | - | IC50 | 112.3 ± 1.6 µM |[3] |

Antimicrobial Activity

The isoxazole scaffold is a key component in many antibacterial and antifungal agents.[11] Derivatives show efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3] The presence of specific substituents, such as halogens or nitro groups on attached phenyl rings, can significantly enhance their antimicrobial potency.[3][12]

Table 2: Antimicrobial Activity (MIC) of Selected Isoxazole Derivatives

Compound Class/Derivative Microorganism MIC Value (µg/mL) Reference
Oxazoloisoxazole derivatives Candida albicans 6 - 60 [13]
Oxazoloisoxazole derivatives Bacillus subtilis 10 - 80 [13]
Oxazoloisoxazole derivatives Escherichia coli 30 - 80 [13]
Isoxazole derivative 18 B. subtilis 31.25 [14]
Isoxazole derivative 18 B. cereus 62.5 [14]
Isoxazole derivatives 13a-e S. aureus 500 [14]

| Isoxazole derivatives 13a-e | B. cereus | 500 |[14] |

Anti-inflammatory Activity

Many isoxazole derivatives function as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammation pathway.[15][16] This mechanism is shared by the well-known drug Valdecoxib.

Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound Assay Activity Metric Value Reference
Indole-linked isoxazole 146 Carrageenan-induced paw edema % Reduction (at 4h) 77.42% [5]
Indole-linked isoxazole 147 Carrageenan-induced paw edema % Reduction (at 4h) 67.74% [5]
Indole-linked isoxazole 148 Carrageenan-induced paw edema % Reduction (at 4h) 61.29% [5]
Substituted-isoxazole 5b Carrageenan-induced paw edema % Edema Inhibition (at 3h) 76.71% [17]
Substituted-isoxazole 5c Carrageenan-induced paw edema % Edema Inhibition (at 3h) 75.56% [17]
Substituted-isoxazole 5d Carrageenan-induced paw edema % Edema Inhibition (at 3h) 72.32% [17]

| Isoxazole derivative 155 | 5-LOX Inhibition | IC50 | 3.67 µM |[5] |

Antidiabetic Activity

Recent studies have highlighted the potential of isoxazole derivatives in managing diabetes.[18] Mechanisms include the inhibition of enzymes like α-amylase, which controls carbohydrate digestion, and the modulation of metabolic pathways such as the AMPK/PEPCK/G6Pase pathway to improve glucose uptake.[18][19][20]

Table 4: Antidiabetic Activity of Selected Isoxazole Derivatives

Compound Target/Assay Activity Metric Value Reference
Isoxazole derivative C45 Glucose Consumption (IR HepG2 cells) EC50 0.8 nM [20]
Arjunolic acid-isoxazole analog α-glucosidase inhibition IC50 14.5 ± 0.15 µM [19]
Flavonoid-based isoxazole 3b α-amylase inhibition IC50 12.6 ± 0.2 µM [18]

| Flavonoid-based isoxazole 3b | α-amylase inhibition | % Inhibition (at 50 µM) | 94.7 ± 1.2% |[18] |

Anticonvulsant Activity

Isoxazole derivatives have been investigated for their ability to treat epilepsy and convulsions.[21] Some have shown significant protection in animal models of seizures, with potency comparable to standard drugs like Phenytoin.[22] A key mechanism for some derivatives is the selective blocking of voltage-gated sodium channels.[23]

Table 5: Anticonvulsant Activity of Selected Isoxazole Derivatives

Compound Assay Activity Metric Value Reference
Benzo[d]isoxazole Z-6b MES-induced seizures ED50 20.5 mg/kg [23]
Benzo[d]isoxazole Z-6b Neurotoxicity (TD50) / ED50 Protective Index 10.3 [23]
Isoxazole derivative IIIa Inhibition of epileptic seizures % Inhibition 59.23% - 65.8% [21][22]
Isoxazole derivative IIIb Inhibition of epileptic seizures % Inhibition 59.23% - 65.8% [21][22]

| Phenytoin (Standard) | Inhibition of epileptic seizures | % Inhibition | 83.95% |[21][22] |

Key Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways through which isoxazole derivatives exert their effects is crucial for rational drug design. The following diagrams illustrate some of the key mechanisms.

G General Synthesis of 3,5-Disubstituted Isoxazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Cyclization Reagents cluster_product Final Product A Aromatic Aldehyde C Chalcone A->C Claisen-Schmidt Condensation B Aromatic Ketone B->C F 3,5-Disubstituted Isoxazole C->F Cyclization D Hydroxylamine Hydrochloride (NH2OH·HCl) D->F E Base (e.g., Sodium Acetate) E->F

Caption: General workflow for synthesizing isoxazole derivatives.

G Anticancer Mechanism: Hsp90 Inhibition Hsp90 Hsp90 Chaperone Protein ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, Her2) Hsp90->ClientProteins Stabilizes & Folds Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Release of Client Proteins ClientProteins->Degradation Proliferation Tumor Cell Proliferation, Survival, Angiogenesis ClientProteins->Proliferation Promotes Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces Isoxazole Isoxazole-based Hsp90 Inhibitor Isoxazole->Hsp90 Binds & Inhibits

Caption: Hsp90 inhibition pathway by isoxazole derivatives.

G Anti-inflammatory Mechanism: COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGs) COX2->PGs Catalyzes Conversion Inflammation Inflammation Pain, Fever PGs->Inflammation Mediates Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Selective Inhibition

Caption: COX-2 inhibition pathway by isoxazole derivatives.

G Antidiabetic Mechanism: AMPK Pathway Activation Isoxazole Isoxazole Derivative (C45) AMPK AMPK (AMP-activated protein kinase) Isoxazole->AMPK Enhances Phosphorylation PEPCK PEPCK AMPK->PEPCK Reduces Levels G6Pase G6Pase AMPK->G6Pase Reduces Levels GlucoseUptake Glucose Uptake/Consumption AMPK->GlucoseUptake Improves Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis Key Enzyme G6Pase->Gluconeogenesis Key Enzyme Gluconeogenesis->GlucoseUptake Decreases

Caption: AMPK pathway modulation by antidiabetic isoxazoles.

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of isoxazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the anticancer activity of isoxazole derivatives by measuring cell viability.[9][24]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations (e.g., 1 to 100 µg/mL or µM) in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only. Plates are incubated for 24-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[17][25]

  • Animals: Wistar albino rats (150-200g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.

  • Grouping: Animals are divided into groups (n=6):

    • Group 1: Control (vehicle, e.g., 1% Sodium CMC).

    • Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

    • Group 3-X: Test groups receiving different doses of the isoxazole derivatives orally.

  • Compound Administration: The test compounds and standard drug are administered orally 1 hour before the carrageenan injection.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[26]

  • Animals: Wistar albino rats or mice are used.

  • Grouping and Dosing: Animals are divided into control, standard (e.g., Phenytoin or Diazepam), and test groups. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.

  • Induction of Seizure: A maximal electric shock (e.g., 150 mA for 0.2 seconds for rats) is delivered through ear clip electrodes using an electro-convulsiometer.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The duration of the seizure may also be recorded.

  • Data Analysis: The primary endpoint is the protection against the tonic hind limb extension. The percentage of inhibition of seizures is calculated for each group compared to the control. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Conclusion and Future Outlook

The isoxazole scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and varied biological activities.[3] This guide has summarized the extensive research into their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties, supported by quantitative data and mechanistic insights. The ability to fine-tune activity through targeted structural modifications ensures that isoxazoles will remain a focal point for future drug discovery efforts.[4] Future research will likely focus on developing multi-target isoxazole derivatives, exploring novel therapeutic applications, and optimizing pharmacokinetic profiles to create safer and more effective treatments for a wide range of human diseases.[5]

References

The Discovery and Development of Isoxazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a "privileged" structure in drug design.[4][5] The isoxazole nucleus is found in numerous natural products and a range of FDA-approved drugs, demonstrating its therapeutic versatility.[6][7] Commercially available drugs containing this moiety span a wide array of clinical applications, including anti-inflammatory (Valdecoxib), antibacterial (Cloxacillin, Flucloxacillin), and antirheumatic (Leflunomide) treatments.[3][7] The development of novel synthetic strategies continues to expand the chemical space of isoxazole derivatives, enabling the creation of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][8] This guide provides an in-depth overview of the synthesis, therapeutic applications, and evaluation of isoxazole-based compounds for researchers and drug development professionals.

I. Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established field in organic chemistry, with several robust methods available. The most common strategies involve the formation of the N-O bond through cyclization reactions.

Key Synthetic Strategies:

  • [3+2] Cycloaddition: This is the most widely reported method for isoxazole synthesis. It involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[9] The nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization.[9][10] This method offers high regioselectivity.[11]

  • Condensation with Hydroxylamine: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., α,β-unsaturated ketones or chalcones) with hydroxylamine hydrochloride is another fundamental and widely used approach.[12][13][14] The reaction proceeds via condensation and subsequent cyclization to yield the isoxazole ring.

  • Cycloisomerization of α,β-Acetylenic Oximes: This method provides a direct route to substituted isoxazoles through the cyclization of α,β-acetylenic oximes, often catalyzed by transition metals like gold.[11]

  • Modern Synthetic Approaches: Recent advances include the use of microwave irradiation and ultrasound-assisted methods to accelerate reaction times, improve yields, and promote greener chemistry.[8][15] One-pot, multi-component reactions have also been developed to increase synthetic efficiency.[14][15]

G General Synthesis of 3,5-Disubstituted Isoxazoles cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chalcone Chalcone (α,β-Unsaturated Ketone) Condensation Condensation & Cyclization Chalcone->Condensation Base (e.g., KOH) Solvent (e.g., Ethanol) Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Condensation Isoxazole 3,5-Disubstituted Isoxazole Derivative Condensation->Isoxazole Formation of Isoxazole Ring

A general workflow for the synthesis of isoxazole derivatives.

II. Therapeutic Applications and Mechanisms of Action

Isoxazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug discovery across multiple therapeutic areas.[1][16]

A. Anticancer Activity

Isoxazole-based compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer.[17]

  • Mechanism of Action: Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase and histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of key signaling pathways such as NF-κB and AKT.[18][19]

  • Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the isoxazole ring and its appended phenyl rings are critical for cytotoxicity. Electron-withdrawing groups like halogens (-F, -Cl, -Br) often enhance anticancer activity.[16]

G Simplified Intrinsic Apoptosis Pathway Isoxazole Isoxazole-Based Compound Stress Cellular Stress (e.g., DNA Damage) Isoxazole->Stress Induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleaves Cellular Substrates

Isoxazoles can induce cancer cell apoptosis via the intrinsic pathway.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
134 PC3 (Prostate)Potent at 640 µM[16]
135 MCF-7 (Breast)-26.32 (µg/ml)[16]
136 MCF-7 (Breast)-29.57 (µg/ml)[16]
124 HeLa (Cervical)15.48 (µg/ml)[16]
138 MCF-7 (Breast)5.51[16]
140 HT-29 (Colon)-2.59[16]
29d CK1δ (Kinase Assay)0.044[20]
29e CK1ε (Kinase Assay)0.019[20]

Note: Negative IC₅₀ values are reported as published in the source literature and may represent a specific calculation method.

B. Antimicrobial and Anti-inflammatory Activity

The isoxazole scaffold is integral to several antibiotics and has been extensively explored for new antimicrobial and anti-inflammatory agents.

  • Antibacterial/Antifungal: Isoxazole derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria and various fungal strains.[12][21] The presence of specific functional groups, such as methoxy or halogen moieties, can significantly enhance their antimicrobial potency.[3][22]

  • Anti-inflammatory: A key mechanism for the anti-inflammatory action of isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[23] The drug Valdecoxib is a well-known selective COX-2 inhibitor built around an isoxazole core.[3]

Table 2: Antimicrobial and Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDActivity TypeTarget/StrainIC₅₀ / MICReference
5a AntibacterialS. aureus, E. coliMost Active[24]
5f AntifungalC. albicans, A. nigerMost Active[24]
PUB14 AntifungalCandida albicansSelective Activity[21]
PUB17 AntifungalCandida albicansSelective Activity[21]
C6 Anti-inflammatoryCOX-2 Inhibition0.05 ± 0.001 µM[23]
C5 Anti-inflammatoryCOX-2 Inhibition0.06 ± 0.002 µM[23]
C3 Anti-inflammatoryCOX-2 Inhibition0.07 ± 0.001 µM[23]
Valdecoxib Anti-inflammatoryCOX-2 Inhibition0.04 ± 0.001 µM[23]

III. Experimental Protocols

Detailed and reproducible experimental methods are crucial for the discovery and development of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of isoxazole compounds.

A. General Protocol for Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol is adapted from methods involving the condensation of chalcones with hydroxylamine hydrochloride.[12][13]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone (1 eq.) and an aromatic aldehyde (1 eq.) in ethanol.

    • Add an aqueous solution of a base (e.g., 10% NaOH) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a solid product (chalcone) is typically observed.

    • Filter the product, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol.

  • Isoxazole Synthesis:

    • Dissolve the synthesized chalcone (1 eq.) in a suitable solvent such as absolute ethanol or methanol.

    • Add hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide or sodium carbonate (2 eq.).[12][24]

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure isoxazole derivative.

    • Characterize the final compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).[12]

B. Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[18]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[18]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

G Experimental Workflow for In Vitro Cytotoxicity Screening start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat Cells with Isoxazole Compounds (Various Concentrations) incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

A typical workflow for evaluating the cytotoxicity of new compounds.

IV. Conclusion

The isoxazole ring is a versatile and highly valuable scaffold in drug discovery, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][25] Advances in synthetic chemistry have made a vast array of derivatives accessible, while a deeper understanding of their mechanisms of action continues to fuel their development for various diseases, including cancer, and infectious and inflammatory disorders.[8][17][23] The strategic modification of the isoxazole core, guided by structure-activity relationship studies, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers entering this exciting and fruitful area of medicinal chemistry.

References

An In-depth Technical Guide to the Initial Screening of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed, projected framework for the initial screening of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. As specific experimental data for this compound is not extensively available in public literature, the methodologies, expected data, and interpretations are largely extrapolated from its close structural analog, Valdecoxib, a known selective COX-2 inhibitor.

Introduction

This compound is a chemical entity of significant interest in drug discovery, primarily due to its structural similarity to Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The replacement of the sulfonamide group in Valdecoxib with a sulfonic acid moiety may alter its physicochemical properties, bioavailability, and inhibitory activity, warranting a thorough preclinical evaluation.

This guide outlines a comprehensive initial screening protocol designed to characterize the inhibitory potential of this compound against COX enzymes, its selectivity, and its preliminary effects on cellular pathways. The primary hypothesis is that this compound will exhibit selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[1]

Synthesis of this compound

The synthesis of the title compound can be approached through several synthetic routes. A plausible method involves the sulfonation of a pre-formed isoxazole intermediate. The following is a generalized synthetic scheme based on related literature.

Proposed Synthetic Pathway:

A potential synthesis route starts from 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, which is a commercially available intermediate. Hydrolysis of the sulfonyl chloride would yield the desired sulfonic acid.

  • Step 1: Hydrolysis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride. The sulfonyl chloride intermediate can be subjected to hydrolysis under aqueous conditions, potentially with a mild base or acid catalyst, to yield this compound.

It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and to purify the final product to a high degree, as impurities could interfere with biological assays. Characterization of the final compound should be performed using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocols

A critical step in the initial screening is to determine the compound's inhibitory activity against the target enzymes, COX-1 and COX-2, and to assess its selectivity.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

  • 96-well microplates

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data obtained from the in vitro screening assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Test Compound)[Experimental Value][Experimental Value][Calculated Value]
Valdecoxib (Reference)~15~0.5~30
Celecoxib (Reference)~7.6~1.0~7.6
Indomethacin (Reference)~0.1~0.9~0.11

Note: The values for the test compound are hypothetical and would be determined experimentally. Reference values are approximate and sourced from published literature.[2]

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological pathways and experimental procedures involved in the screening process.

COX-2 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the production of prostaglandins by COX-2, which is the target of the test compound.

COX2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor Cell_Membrane Cell Membrane Nucleus Nucleus Signal_Transduction Signal Transduction Cascades (e.g., NF-κB, MAP Kinase) Receptor->Signal_Transduction COX2_Gene COX-2 Gene Transcription Signal_Transduction->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (PGs) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Substrate Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonic acid Test_Compound->COX2_Protein Inhibition Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Buffers, Compounds) start->prep_reagents plate_setup Plate Setup (Add Enzyme, Buffer, Heme to 96-well plate) prep_reagents->plate_setup add_inhibitor Add Test Compound / Controls plate_setup->add_inhibitor incubate_inhibitor Incubate (15 min, RT) add_inhibitor->incubate_inhibitor add_substrate Initiate Reaction (Add Arachidonic Acid) incubate_inhibitor->add_substrate incubate_reaction Incubate (10 min, 37°C) add_substrate->incubate_reaction stop_reaction Terminate Reaction (Add Stop Solution) incubate_reaction->stop_reaction detection Detect Prostaglandin Production (EIA / Colorimetric / Fluorometric) stop_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

References

The Pivotal Role of Benzenesulfonic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid and its derivatives are a cornerstone in the landscape of medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents.[1] The inherent versatility of the benzenesulfonamide scaffold allows for its interaction with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of benzenesulfonic acid derivatives, with a focus on their roles as anticancer, antimicrobial, and antiviral agents. The content herein is curated to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of Benzenesulfonic Acid Derivatives

The synthesis of benzenesulfonic acid derivatives is a well-established field in organic chemistry, with several robust methods available for the construction of the key sulfonamide linkage. The most common approach involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.

Experimental Protocol: General Synthesis of Benzenesulfonamides

This protocol outlines a standard procedure for the synthesis of benzenesulfonamide derivatives from the corresponding sulfonyl chloride and amine.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Appropriate primary or secondary amine (1.1 eq)

  • Pyridine or triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (2.0 eq) in the chosen solvent (DCM or THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Therapeutic Applications

Benzenesulfonic acid derivatives have demonstrated efficacy in a multitude of therapeutic areas, owing to their ability to be chemically modified to achieve high affinity and selectivity for various biological targets.

Anticancer Activity

A significant focus of research on benzenesulfonamide derivatives has been in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of carbonic anhydrases.

Carbonic Anhydrase Inhibition:

Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are highly expressed in many hypoxic tumors and play a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[2] Benzenesulfonamides, such as the clinical candidate SLC-0111, are potent inhibitors of these enzymes.[3]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Target EnzymeKᵢ (nM)Reference(s)
Thiazolone-based benzenesulfonamides
Compound 4eMDA-MB-231 (Breast)3.58hCA IX10.93[4]
MCF-7 (Breast)4.58hCA II1550[4]
Compound 4gMDA-MB-231 (Breast)5.54hCA IX16.96[4]
MCF-7 (Breast)2.55hCA II3920[4]
Compound 4hMDA-MB-231 (Breast)1.56hCA IX25.06[4]
MCF-7 (Breast)1.52hCA II2130[4]
Quinazoline-Sulfonamide Hybrids
Compound 7A549 (Lung)77.8--[5]
HeLa (Cervical)91.5--[5]
Compound 17A549 (Lung)161.6--[5]
HeLa (Cervical)87.6--[5]
Pyrazolo[1,5-a][1][6][7]triazine Derivatives
Compound 4Leukemia0.32--[8]
Colon Cancer0.49-0.89--[8]
Renal Cancer0.92--[8]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (benzenesulfonamide derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference(s)
Thiazolone-based benzenesulfonamides
Compound 4eS. aureus>50[4]
Compound 4gS. aureus>50[4]
Compound 4hS. aureus>50[4]
N-(thiazol-2-yl)benzenesulfonamides
Isopropyl substituted derivativeS. aureus3.9[9]
A. xylosoxidans3.9[9]
1,2-benzisothiazole sulfonamides
Compound 7B. subtilis-[10]
S. aureus-[10]
Compound 8B. subtilis-[10]
S. aureus-[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Benzenesulfonamide derivatives have also emerged as promising antiviral agents, targeting various viral proteins and host factors involved in viral replication.

Compound/Derivative ClassVirusEC₅₀ (µM)Reference(s)
Phenylalanine derivatives HIV-1 (NL4-3)[1]
Compound 11l0.09[1]
Compound 11i0.30[1]
Compound 11a0.37[1]
Anti-influenza HA inhibitors Influenza A (H1N1)[4]
Compound 280.21[4]
Compound 400.086[4]
CaMKII inhibitors Dengue virus (DENV)1.52[5]
Zika virus (ZIKV)1.91[5]

Mechanisms of Action

The diverse therapeutic effects of benzenesulfonic acid derivatives stem from their ability to interact with a variety of molecular targets. The following diagrams illustrate some of the key signaling pathways and experimental workflows relevant to their mechanism of action.

Signaling Pathways

CAIX_inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp pHe_regulation Extracellular Acidification (pHe Regulation) CAIX_exp->pHe_regulation pHi_regulation Intracellular pH Homeostasis (pHi Regulation) pHe_regulation->pHi_regulation Tumor_Survival Tumor Cell Survival & Proliferation pHi_regulation->Tumor_Survival Metastasis Metastasis Tumor_Survival->Metastasis Drug_Resistance Drug Resistance Tumor_Survival->Drug_Resistance Benzenesulfonamide Benzenesulfonamide Inhibitor (e.g., SLC-0111) Benzenesulfonamide->CAIX_exp Inhibits

Carbonic Anhydrase IX Inhibition in Tumor Hypoxia.

JAK_STAT_pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Induces Inhibitor Benzenesulfonamide-based JAK Inhibitor Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT Signaling Pathway.
Experimental Workflows

drug_discovery_workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead (Lead Generation) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General Drug Discovery Workflow.

Conclusion

Benzenesulfonic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability and the ability of the sulfonamide group to interact with a wide range of biological targets have led to their successful application in diverse areas of medicine. The ongoing research into novel benzenesulfonamide-based compounds, particularly in the areas of targeted cancer therapy and antiviral drug discovery, highlights the enduring importance of this chemical scaffold. This guide has provided a comprehensive overview of the current state of the field, offering valuable data, protocols, and mechanistic insights to aid researchers in their pursuit of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for Efficacy Testing of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for evaluating the efficacy of the novel compound, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Structurally analogous to the selective COX-2 inhibitor Valdecoxib, it is hypothesized that this compound may exhibit similar pharmacological activities.[1][2] Isoxazole and sulfonamide derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8] This protocol outlines a systematic approach, beginning with in vitro enzymatic assays to determine the direct inhibitory effect on cyclooxygenase (COX) enzymes, followed by cell-based assays to assess its functional impact on inflammatory and cancer-related pathways.

Hypothesized Mechanism of Action: COX-2 Inhibition

The primary hypothesis is that this compound acts as a selective inhibitor of the COX-2 enzyme. The COX-2 pathway is a critical mediator of inflammation and is also implicated in the pathogenesis of several cancers.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Cell Proliferation Cell Proliferation PGE2->Cell Proliferation Test Compound This compound Test Compound->COX2

Caption: Hypothesized COX-2 signaling pathway and the inhibitory action of the test compound.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive efficacy evaluation of the test compound.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Efficacy cluster_phase2 Phase 2: Downstream Cellular Effects cluster_phase3 Phase 3: In Vivo Models (Future Work) A COX-1/COX-2 Enzymatic Assay (Determine IC50) B Cell-Based PGE2 Assay (Confirm Cellular Potency) A->B C Anti-Inflammatory Assays (Cytokine Profiling) B->C D Anticancer Assays (Cell Viability) B->D E Animal Models of Inflammation C->E F Xenograft Tumor Models D->F E->F

Caption: Experimental workflow for evaluating the efficacy of the test compound.

Phase 1: In Vitro Efficacy

Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay

This protocol determines the in vitro potency (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound

  • Celecoxib (positive control for COX-2 selectivity)

  • SC-560 (positive control for COX-1 selectivity)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions.

  • In a 96-well plate, add the diluted test compound or vehicle control (DMSO).

  • Add the appropriate enzyme (COX-1 or COX-2) to each well.

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction and measure the absorbance according to the assay kit manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound>1000.5>200
Celecoxib150.05300
SC-5600.01100.001
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Assay

This protocol measures the ability of the test compound to inhibit the production of PGE2 in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Celecoxib

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the PGE2 concentration against the compound concentration to determine the EC50 value.

Data Presentation:

TreatmentConcentration (µM)PGE2 Concentration (pg/mL)% InhibitionEC50 (µM)
Vehicle Control (DMSO)-15000-
This compound0.11200200.8
175050
1015090
Celecoxib0.11050300.5
160060
1010093

Phase 2: Downstream Cellular Effects

Protocol 3: Anti-Inflammatory Cytokine Profiling

This protocol assesses the effect of the test compound on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 cells

  • LPS

  • Test compound

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for TNF-α and IL-6

Procedure (qPCR):

  • Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 2.

  • After 6-12 hours of stimulation, lyse the cells and extract total RNA using TRIzol.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative PCR (qPCR) using specific primers for TNF-α, IL-6, and GAPDH.

  • Calculate the relative gene expression using the ΔΔCt method.

Procedure (ELISA):

  • Collect cell culture supernatants from cells treated as in Protocol 2 (24-hour stimulation).

  • Measure the concentration of TNF-α and IL-6 using specific ELISA kits.

Data Presentation:

TreatmentConcentration (µM)Relative TNF-α mRNA ExpressionRelative IL-6 mRNA ExpressionTNF-α Protein (pg/mL)IL-6 Protein (pg/mL)
Vehicle Control (DMSO) + LPS-10010020001500
This compound + LPS155601100900
101520300350
Protocol 4: Anticancer Cell Viability Assay

This protocol evaluates the effect of the test compound on the viability of cancer cells that overexpress COX-2.

Materials:

  • HT-29 human colon cancer cell line (known to express high levels of COX-2)

  • McCoy's 5A medium

  • FBS

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well cell culture plates

Procedure (MTT Assay):

  • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

CompoundConcentration (µM)% Cell ViabilityGI50 (µM)
This compound19515
1060
2045
5010

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The proposed experiments will elucidate its potency and selectivity as a COX-2 inhibitor, confirm its activity in a cellular context, and explore its potential as an anti-inflammatory and anticancer agent. The structured data presentation will allow for a clear assessment of the compound's efficacy and inform decisions for further development, including progression to in vivo models.

References

Application Notes and Protocols for 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Valdecoxib)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, commonly known as Valdecoxib, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is the inhibition of prostaglandin synthesis, which is crucial in mediating inflammation and pain. Valdecoxib is the active metabolite of the prodrug Parecoxib. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and selectivity of Valdecoxib against COX enzymes.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of Valdecoxib against human COX-1 and COX-2 enzymes.

CompoundTarget EnzymeAssay TypeIC50 (nM)Selectivity Index (COX-1/COX-2)
ValdecoxibHuman COX-1Whole Blood Assay15030
ValdecoxibHuman COX-2Whole Blood Assay530

Data sourced from publicly available literature. IC50 values can vary based on experimental conditions.

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Valdecoxib against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Valdecoxib

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of Valdecoxib in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound (Valdecoxib) or vehicle (DMSO for control). b. Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. c. Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Measurement: Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each concentration of Valdecoxib. b. Plot the percentage of inhibition against the logarithm of the Valdecoxib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This protocol outlines a cell-based assay to measure the inhibition of PGE2 production by Valdecoxib in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in cells, such as macrophages or monocytes. The cells are then treated with Valdecoxib, and the subsequent production of PGE2 is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Valdecoxib

  • Cell culture medium

  • PGE2 ELISA kit

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation and Treatment: a. Pre-treat the cells with various concentrations of Valdecoxib or vehicle (DMSO) for 1 hour. b. Stimulate the cells with LPS to induce COX-2 expression and PGE2 production. c. Incubate for 24 hours in a CO2 incubator at 37°C.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification: a. Perform the PGE2 ELISA according to the manufacturer's instructions. b. Measure the absorbance using a microplate reader.

  • Data Analysis: a. Generate a standard curve using the PGE2 standards provided in the ELISA kit. b. Calculate the concentration of PGE2 in each sample from the standard curve. c. Plot the percentage of PGE2 inhibition against the logarithm of the Valdecoxib concentration to determine the IC50 value.

Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition MembranePhospholipids MembranePhospholipids ArachidonicAcid ArachidonicAcid MembranePhospholipids->ArachidonicAcid PLA2 ProstaglandinG2 ProstaglandinG2 ArachidonicAcid->ProstaglandinG2 Cyclooxygenase Activity ProstaglandinH2 ProstaglandinH2 ProstaglandinG2->ProstaglandinH2 Peroxidase Activity Prostaglandins Prostaglandins ProstaglandinH2->Prostaglandins Prostaglandin Synthases COX1_COX2 COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX1_COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Valdecoxib.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Valdecoxib Dilutions C Add Reagents to 96-Well Plate (Enzyme, Valdecoxib/Vehicle) A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Initiate Reaction with Substrate (Arachidonic Acid) D->E F Monitor Absorbance Change E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Experimental workflow for in vitro COX enzyme inhibition assay.

Application Notes and Protocols: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated use of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. Due to the limited direct experimental data on this specific sulfonic acid derivative, information from its close structural analog, Valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide], a well-characterized potent and selective COX-2 inhibitor, is used as a reference for its mechanism of action and expected inhibitory profile.[1][2]

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the isoxazole class of compounds. Its structural similarity to Valdecoxib suggests that it likely functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[3] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[3][4]

Mechanism of Action

It is hypothesized that this compound, like other coxibs, selectively binds to and inhibits the COX-2 enzyme.[4] Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane.[5] By selectively blocking COX-2, the compound is expected to reduce the production of prostaglandins that mediate inflammation, pain, and fever, while having minimal effect on the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining and platelet function.[3][4]

Data Presentation

The following table summarizes the in vitro inhibitory activity of the closely related compound, Valdecoxib, against human COX-1 and COX-2 enzymes. This data is provided as a reference to anticipate the potential potency and selectivity of this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Valdecoxib>1000.05>2000
Celecoxib6.60.88.3
Rofecoxib>1001.3>77
Etoricoxib1271.2106

Data sourced from a human whole blood assay.[6] A lower IC50 value indicates greater potency, and a higher selectivity index indicates greater selectivity for COX-2 over COX-1.[6]

Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 ProstaglandinH2_1 Prostaglandin H2 COX1->ProstaglandinH2_1 ProstaglandinH2_2 Prostaglandin H2 COX2->ProstaglandinH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) ProstaglandinH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) ProstaglandinH2_2->Prostaglandins_Inflammatory Inhibitor This compound Inhibitor->COX2 Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces Expression

Caption: The Cyclooxygenase (COX) Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating the inhibitory activity of this compound against COX-2.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[7]

1. Materials and Reagents:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • 100% Ethanol

  • NaOH

  • This compound (test inhibitor)

  • Selective COX-1 and COX-2 inhibitors (for controls, e.g., SC-560 and Celecoxib)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

2. Reagent Preparation:

  • COX Assay Buffer: Prepare according to the manufacturer's instructions.

  • COX Probe: Ready to use.

  • COX Cofactor: Immediately before use, dilute the COX Cofactor 200-fold with COX Assay Buffer.

  • COX-1 and COX-2 Enzymes: Reconstitute with sterile water as per the supplier's instructions. Aliquot and store at -80°C. Keep on ice during use.

  • Arachidonic Acid (Substrate): Reconstitute the vial with 55 µL of 100% Ethanol and vortex. Immediately prior to use, prepare a working solution by mixing the reconstituted arachidonic acid with NaOH and diluting with assay buffer to the desired final concentration.

  • Test Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Test Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in COX Assay Buffer to achieve a range of desired concentrations.

3. Assay Procedure:

  • Add the following to the wells of a 96-well plate:

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): 10 µL of a known selective COX-2 inhibitor.

    • Sample Screen (S): 10 µL of the diluted test inhibitor.

  • Prepare a Reaction Mix for each well containing:

    • 80 µL of COX Assay Buffer

    • 1 µL of diluted COX Cofactor

    • 1 µL of COX Probe

    • 1 µL of either COX-1 or COX-2 enzyme

  • Add 80 µL of the Reaction Mix to each well.

  • Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to each well using a multichannel pipette.

  • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

4. Data Analysis:

  • Calculate the slope of the fluorescence increase for each well in the linear range of the reaction.

  • Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] x 100

  • Plot the percentage of inhibition against the logarithm of the test inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Experimental Workflow: In Vitro COX Inhibition Assay

Workflow_InVitro_COX_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - COX Enzymes (1 & 2) - Assay Buffer - Probe & Cofactor - Substrate (Arachidonic Acid) PlateSetup Set up 96-well plate: - Enzyme Control - Inhibitor Control - Test Inhibitor Samples ReagentPrep->PlateSetup InhibitorPrep Prepare Test Inhibitor Dilutions InhibitorPrep->PlateSetup ReactionMix Add Reaction Mix to all wells PlateSetup->ReactionMix Incubation Incubate at 25°C ReactionMix->Incubation ReactionStart Initiate reaction with Arachidonic Acid Incubation->ReactionStart Measurement Measure fluorescence kinetically ReactionStart->Measurement SlopeCalc Calculate reaction slopes Measurement->SlopeCalc InhibitionCalc Calculate % Inhibition SlopeCalc->InhibitionCalc IC50 Determine IC50 value InhibitionCalc->IC50

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This protocol measures the ability of the test compound to inhibit the production of PGE2 in cells stimulated to express COX-2.

1. Materials and Reagents:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (test inhibitor)

  • Prostaglandin E2 (PGE2) ELISA kit

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (optional, depending on ELISA kit)

2. Cell Culture and Treatment:

  • Seed the macrophage cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, replace the medium with fresh, serum-free medium.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include a non-stimulated control and a vehicle control (LPS only).

  • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

3. Sample Collection:

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatants to remove any cellular debris.

  • The supernatants can be used immediately for the PGE2 ELISA or stored at -80°C for later analysis.

4. PGE2 ELISA:

  • Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.[8][9][10] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding a PGE2-enzyme conjugate.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test inhibitor relative to the vehicle control (LPS only).

  • Plot the percentage of inhibition against the logarithm of the test inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a promising candidate for a selective COX-2 inhibitor based on its structural similarity to Valdecoxib. The provided protocols offer a robust framework for characterizing its inhibitory potency and selectivity. Future research should focus on obtaining direct experimental data for this compound, including its in vitro IC50 values, in vivo efficacy in animal models of inflammation and pain, and a comprehensive pharmacokinetic and safety profile. These studies are essential to fully elucidate its therapeutic potential.

References

Application Notes & Protocols: Experimental Design for Studying Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring.[1][2] This structural motif is a key pharmacophore in numerous clinically approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2][3] The isoxazole ring's unique physicochemical properties contribute to a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4][5] These notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of novel isoxazole derivatives.

Section 1: Synthesis and Physicochemical Characterization

A crucial first step in studying isoxazole derivatives is their chemical synthesis and subsequent structural confirmation and purity assessment. A variety of synthetic strategies exist, with one of the most common being the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][6]

Experimental Workflow: Synthesis and Characterization

G start Starting Materials (e.g., Aldehydes, Alkynes, Hydroxylamine) reaction Reaction (e.g., 1,3-Dipolar Cycloaddition) start->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup product Purified Isoxazole Derivative workup->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (MS) product->ms ir FTIR Spectroscopy product->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity biological_eval Biological Screening purity->biological_eval

Caption: Workflow for synthesis and physicochemical characterization.

Protocol 1.1: General Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate

This protocol describes a common two-step synthesis involving the formation of a chalcone followed by cyclization.[7][8]

Materials:

  • Substituted acetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane:Ethyl acetate mixture)

Procedure:

  • Chalcone Synthesis (Step 1):

    • Dissolve the substituted acetophenone (1 equivalent) and aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of NaOH while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.[9]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (chalcone), wash with water, and dry. Recrystallize from ethanol if necessary.[7]

  • Isoxazole Synthesis (Step 2):

    • Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.[7]

    • Add sodium acetate (1.5 equivalents) to the mixture.[7]

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress with TLC.[7]

    • After cooling, pour the reaction mixture into cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole derivative.[10]

Protocol 1.2: Physicochemical Characterization

Confirm the structure and purity of the synthesized compounds using standard analytical techniques.[2][11][12]

  • Melting Point: Determine the melting point using a capillary tube method to assess purity.[7]

  • Spectroscopy:

    • FTIR: Record the infrared spectrum to identify key functional groups (e.g., C=N, N-O stretching of the isoxazole ring).[7][13]

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to elucidate the chemical structure.[11][12][14]

    • Mass Spectrometry: Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the synthesized compound.[10][15]

  • Purity Analysis:

    • Elemental Analysis (CHN): Determine the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula.[11]

    • HPLC: Use High-Performance Liquid Chromatography to determine the purity of the final compound, which should ideally be >95% for biological testing.

Section 2: Anticancer Activity Evaluation

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][16]

Experimental Workflow: In Vitro Anticancer Screening

G start Synthesized Isoxazole Derivatives cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, Hep3B) start->cell_culture mtt Primary Screening: MTT Cytotoxicity Assay cell_culture->mtt ic50 Determine IC50 Values mtt->ic50 select_compounds Select Potent Compounds (Low IC50) ic50->select_compounds cell_cycle Mechanism Study: Cell Cycle Analysis (Flow Cytometry) select_compounds->cell_cycle Yes apoptosis Mechanism Study: Apoptosis Assay (Annexin V/PI Staining) select_compounds->apoptosis Yes end Inactive select_compounds->end No pathway Further Studies: Signaling Pathway Analysis (Western Blot, etc.) cell_cycle->pathway apoptosis->pathway

Caption: Workflow for in vitro anticancer activity screening.

Protocol 2.1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and screen for cytotoxic activity of compounds against cancer cell lines like MCF-7 (breast), HeLa (cervical), and Hep3B (liver).[4][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Isoxazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the isoxazole derivatives (e.g., 1, 10, 25, 50, 100 µM). Include wells for untreated control and positive control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using dose-response curve analysis software.

Data Presentation: Cytotoxicity of Isoxazole Derivatives
CompoundIC₅₀ (µg/mL) vs. MCF-7[17][18]IC₅₀ (µg/mL) vs. HeLa[17][18]IC₅₀ (µg/mL) vs. Hep3B[17][18]
Isoxazole-2a39.80>100>100
Isoxazole-2d>10015.48~23
Isoxazole-2e>100>100~23
Doxorubicin1.201.501.80
Signaling Pathway: Apoptosis Induction

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis.[5][16] This can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.

G isoxazole Isoxazole Derivative extrinsic Extrinsic Pathway isoxazole->extrinsic intrinsic Intrinsic Pathway isoxazole->intrinsic fas Fas Receptor extrinsic->fas bax Bax/Bak Activation intrinsic->bax caspase8 Caspase-8 fas->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General signaling pathway for apoptosis induction.

Section 3: Anti-inflammatory Activity Assessment

The anti-inflammatory properties of isoxazole derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[1][19]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7][19]

Materials:

  • Wistar rats (150-200 g)

  • Isoxazole derivatives

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, Diclofenac)[19]

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, Standard drug, and Test compound groups (at different doses).

  • Administer the test compounds and standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately (0 hours) and at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Data Presentation: Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema[19]
Vehicle Control-0.75 ± 0.05-
Isoxazole-7a200.37 ± 0.0451
Indomethacin100.30 ± 0.0360

Section 4: Antimicrobial Activity Screening

Isoxazole-containing compounds, such as sulfamethoxazole, are known for their potent antimicrobial effects.[2] Screening new derivatives for antibacterial and antifungal activity is a key part of their evaluation.

Protocol 4.1: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[20]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Isoxazole derivatives dissolved in DMSO

  • Standard antibiotic (e.g., Cloxacillin, Ampicillin)[8][20]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.

Data Presentation: Antimicrobial Activity (MIC)
CompoundMIC (µg/mL) vs. S. aureus (Gram +)[20]MIC (µg/mL) vs. E. coli (Gram -)[20]
Isoxazole-178d100117
Isoxazole-178e95110
Isoxazole-178f>10095
Cloxacillin (Std.)100120

References

Application Notes and Protocols for the Purification of Synthesized Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the most common techniques used in the purification of synthesized isoxazole compounds: column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).

Purification by Column Chromatography

Column chromatography is a versatile and widely used method for the purification of isoxazole derivatives, particularly for separating the desired product from unreacted starting materials, reagents, and byproducts of varying polarities.

Experimental Protocol

a) Materials and Reagents:

  • Crude synthesized isoxazole compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • A suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

b) Method:

  • Solvent System Selection: The ideal solvent system is first determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the isoxazole product and its impurities, with the product having a Retention Factor (Rf) value between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude isoxazole in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, starting with a less polar composition if a gradient is used.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure isoxazole product.

    • Evaporate the solvent under reduced pressure to obtain the purified isoxazole.

Quantitative Data

The yield and purity of isoxazoles purified by column chromatography can vary depending on the specific compound and the complexity of the reaction mixture.

Isoxazole DerivativeSolvent System (v/v)Yield (%)PurityReference
N-(2-(4-Phenylisoxazol-5-yl)phenyl)benzamideHexane/EtOAc (6:1)87-91Not Reported
N-(2-(4-(4-Methoxyphenyl)isoxazol-5-yl)phenyl)benzamideHexane/EtOAc (6:1)83Not Reported
4H-Chromeno[4,3-c]isoxazoleHexane/CH₂Cl₂ (3:1)94Not Reported
6-Chloro-4H-chromeno[4,3-c]isoxazoleNot Reported86Not Reported

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid isoxazole compounds to a high degree of purity, provided a suitable solvent is found.

Experimental Protocol

a) Materials and Reagents:

  • Crude solid isoxazole compound

  • A suitable recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, water)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

b) Method:

  • Solvent Selection: The ideal solvent should dissolve the isoxazole compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

  • Dissolution: Place the crude isoxazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.

Quantitative Data

Recrystallization can provide high purity, though the yield can be lower than other methods due to the finite solubility of the compound in the mother liquor.

Isoxazole DerivativeRecrystallization SolventYield (%)PurityReference
3-substituted phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazolesMethanol62Not Reported
(3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl) methanolEthanol76Confirmed by IR, NMR, Mass Spec, and Elemental Analysis
Chalcone-derived isoxazolesEthanolGoodConfirmed by IR, NMR, and CHN analysis
5-arylisoxazole derivatives (from ultrasound-assisted synthesis)Ethanol84-96High purity (no further purification needed)

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying isoxazoles with high purity, especially for complex mixtures or when small quantities of highly pure material are required.

Experimental Protocol

a) Materials and Reagents:

  • Crude isoxazole sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile buffers or additives (e.g., formic acid, trifluoroacetic acid) if necessary

  • Preparative HPLC system with a suitable column (e.g., C18)

b) Method:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target isoxazole from impurities.

  • Scale-Up: The analytical method is scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Sample Preparation: Dissolve the crude isoxazole in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and run the separation method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure isoxazole compound.

  • Product Isolation: Evaporate the solvent from the collected fractions to obtain the purified isoxazole.

Quantitative Data

Preparative HPLC can achieve very high purity levels, which is critical for applications such as drug development.

Isoxazole DerivativeChromatographic MethodYield (%)PurityReference
3-carboxamido-5-aryl isoxazole enantiomersSupercritical Fluid Chromatography (a form of HPLC)60-94>98%
Library of diverse isoxazole-containing compoundsPreparative HPLC-MSNot specifiedMedian 97%

Summary of Purification Techniques

TechniqueTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography Good to HighGood to HighVersatile, applicable to a wide range of compounds, scalable.Can be time-consuming and solvent-intensive.
Recrystallization Moderate to HighVery HighCan yield very pure compounds, relatively inexpensive.Only applicable to solids, requires finding a suitable solvent.
Preparative HPLC Moderate to HighVery HighProvides very high purity, can separate complex mixtures, automated.Expensive equipment and solvents, can be lower throughput.

Experimental Workflows (Graphviz)

Column_Chromatography_Workflow A Crude Isoxazole B Select Solvent System (TLC) A->B D Load Sample A->D C Pack Column with Silica Gel B->C C->D E Elute with Solvent D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Isoxazole I->J

Caption: Workflow for Column Chromatography Purification.

Recrystallization_Workflow A Crude Solid Isoxazole B Select Recrystallization Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Cool to Crystallize C->E D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Purified Isoxazole Crystals H->I

Caption: Workflow for Recrystallization Purification.

Preparative_HPLC_Workflow A Crude Isoxazole D Prepare Sample Solution A->D B Develop Analytical HPLC Method C Scale-Up to Preparative Method B->C E Inject Sample onto Prep HPLC C->E D->E F Separate Components E->F G Collect Pure Isoxazole Fraction F->G H Evaporate Solvent G->H I Purified Isoxazole H->I

Formulation of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the formulation of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a compound structurally related to the cyclooxygenase-2 (COX-2) inhibitor class, for in vivo research. The primary challenge in the preclinical evaluation of many new chemical entities is achieving adequate systemic exposure to assess their pharmacokinetic and pharmacodynamic properties. This often stems from poor aqueous solubility.[1][2] While the sulfonic acid moiety in the target compound suggests potential for aqueous solubility, formulation development should consider a range of possibilities to ensure optimal bioavailability for in vivo studies.

These protocols are designed to guide researchers in selecting and preparing appropriate formulations for oral and parenteral administration in animal models. The strategies outlined are based on established techniques for enhancing the solubility and bioavailability of poorly water-soluble drugs.[3][4][5]

Preformulation Assessment

Before selecting a formulation strategy, a thorough preformulation assessment of this compound is critical.[6][7][8] This initial characterization will guide the selection of the most appropriate formulation approach.

Table 1: Key Preformulation Parameters

ParameterExperimental ProtocolPurpose
Aqueous Solubility Determine the equilibrium solubility in water and buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) at 37°C using the shake-flask method.[9][10][11]To understand the intrinsic solubility and the effect of pH on solubility.
pKa Determine the acid dissociation constant(s) using potentiometric titration or UV-spectrophotometry.To predict the ionization state of the compound at different physiological pH values.
LogP/LogD Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH.To assess the lipophilicity of the compound, which influences its absorption and distribution.
Solid-State Characterization Analyze the crystalline form, polymorphism, and particle size using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.[12][13]To identify the solid-state properties that can impact dissolution rate and stability.

Formulation Strategies and Protocols

Based on the preformulation data, a suitable formulation strategy can be selected. Below are protocols for several common approaches, ranging from simple solutions to more complex systems.

Aqueous Solutions (for sufficiently soluble compounds)

If the aqueous solubility of the sulfonic acid derivative is adequate for the required in vivo dose, a simple aqueous solution is the preferred formulation due to its simplicity and direct bioavailability of the dissolved drug.

Protocol 3.1: Preparation of an Aqueous Solution

  • Weigh the required amount of this compound.

  • Add a suitable aqueous vehicle (e.g., sterile water for injection, 0.9% saline, or a buffered solution at a pH where the compound is most soluble and stable).

  • Agitate the mixture using a magnetic stirrer or vortex mixer until the compound is completely dissolved.

  • If for parenteral administration, sterilize the solution by filtration through a 0.22 µm syringe filter into a sterile vial.[14][15]

  • Visually inspect the final solution for any particulate matter.

Co-solvent Formulations

For compounds with limited aqueous solubility, the use of water-miscible organic solvents (co-solvents) can significantly increase solubility.[3][16][17]

Protocol 3.2: Preparation of a Co-solvent Formulation

  • Select a biocompatible co-solvent or a mixture of co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Dissolve the required amount of the compound in the chosen co-solvent(s). Gentle heating or sonication may be applied to aid dissolution.

  • Slowly add the aqueous vehicle (e.g., water, saline, or buffer) to the drug-co-solvent mixture while stirring continuously to avoid precipitation.

  • The final concentration of the co-solvent should be kept to a minimum to avoid potential toxicity in animal studies.[18]

  • For parenteral administration, filter the final solution through a 0.22 µm syringe filter.

Table 2: Common Co-solvents for In Vivo Formulations

Co-solventTypical Concentration Range for Animal StudiesNotes
Polyethylene Glycol (PEG) 400 10-60%Generally well-tolerated.
Propylene Glycol (PG) 10-40%Can cause irritation at higher concentrations.
Ethanol 5-20%Can have pharmacological effects.
Dimethyl Sulfoxide (DMSO) <10%A strong solvent, but can have toxic effects.[18]
Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[5][19][20][21]

Protocol 3.3: Preparation of a Surfactant-Based Formulation

  • Select a biocompatible surfactant (e.g., polysorbate 80, Cremophor EL, Solutol HS 15).

  • Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the weighed compound to the surfactant solution.

  • Stir the mixture, with gentle warming if necessary, until the compound is fully solubilized.

  • The final formulation should be a clear micellar solution.

  • For parenteral use, sterile filter the solution.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[22][23][24][25][26][27]

Protocol 3.4: Preparation of a Cyclodextrin-Based Formulation

  • Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the compound to the cyclodextrin solution.

  • Stir the mixture for a sufficient period (can range from hours to days) at room temperature or with gentle heating to allow for complex formation.

  • The resulting solution should be clear.

  • For parenteral administration, sterilize by filtration.

Characterization of Formulations

Proper characterization of the prepared formulations is essential to ensure their quality and suitability for in vivo studies.

Table 3: Formulation Characterization Parameters

ParameterMethodPurpose
Appearance Visual inspectionTo check for clarity, color, and presence of any precipitate.
pH pH meterTo ensure the pH is within a physiologically acceptable range.
Drug Concentration HPLC-UV or LC-MS/MSTo confirm the final concentration of the active compound in the formulation.
Particle Size Analysis Dynamic Light Scattering (DLS) or Laser DiffractionFor suspensions and nanoformulations, to determine the particle size distribution, which affects dissolution and absorption.[12][13][28][29][30]
Stability Store at different conditions (e.g., 4°C, room temperature) and analyze for drug content and physical appearance over time.To determine the shelf-life of the formulation.

In Vivo Study Design Considerations

The choice of animal model, route of administration, and dosing regimen will depend on the specific objectives of the study (e.g., pharmacokinetic profiling, efficacy testing).[31][32][33][34][35]

Table 4: Typical In Vivo Study Parameters

ParameterConsideration
Animal Model Rodents (mice, rats) are commonly used for initial pharmacokinetic and efficacy studies.
Route of Administration Oral (gavage), intravenous (bolus or infusion), intraperitoneal, subcutaneous.
Dose Volume Limited by the size of the animal (e.g., typically ≤ 10 mL/kg for oral gavage in rats).
Dosing Regimen Single dose for pharmacokinetic studies or multiple doses for efficacy and toxicology studies.
Sample Collection Blood samples are collected at predetermined time points to determine the plasma concentration-time profile of the drug.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Preformulation cluster_1 Formulation Strategy cluster_2 Formulation Preparation cluster_3 Characterization cluster_4 In Vivo Studies P1 Physicochemical Characterization (Solubility, pKa, LogP) F1 Aqueous Solution P1->F1 High Solubility F2 Co-solvent Formulation P1->F2 Low Solubility F3 Surfactant Formulation P1->F3 Low Solubility F4 Cyclodextrin Formulation P1->F4 Low Solubility P2 Solid-State Analysis (XRPD, DSC) P2->F1 P2->F2 P2->F3 P2->F4 Prep Weighing, Dissolution, Sterile Filtration F1->Prep F2->Prep F3->Prep F4->Prep C1 Appearance, pH Prep->C1 C2 Drug Concentration (HPLC/LC-MS) Prep->C2 C3 Particle Size (DLS) Prep->C3 C4 Stability Prep->C4 IVS Pharmacokinetics & Efficacy C1->IVS Formulation Passes C2->IVS C3->IVS C4->IVS

Caption: Workflow for formulation development of this compound.

Hypothetical Signaling Pathway for a COX-2 Inhibitor

G cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Enzymatic Cascade cluster_3 Drug Action cluster_4 Cellular Response Stimuli Cytokines, Growth Factors PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Phospholipids AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 AA->COX2 Substrate PGs Prostaglandins COX2->PGs Synthesizes Response Inflammation, Pain, Fever PGs->Response Mediates Drug 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonic acid Drug->COX2 Inhibits

Caption: Hypothetical mechanism of action via the COX-2 signaling pathway.

References

Application Notes and Protocols: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in anti-inflammatory research. It is important to note that this compound is the sulfonated form of valdecoxib. Valdecoxib is the active metabolite of the prodrug parecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Upon administration, parecoxib is rapidly hydrolyzed in the liver to valdecoxib, which exerts its anti-inflammatory, analgesic, and antipyretic effects.[2][3] This document will focus on the application of parecoxib and its active form, valdecoxib, in anti-inflammatory studies.

Valdecoxib's mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[4][5] Its high selectivity for COX-2 over COX-1 minimizes the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Data Presentation

In Vitro COX Inhibition

The following table summarizes the in vitro inhibitory activity of valdecoxib against COX-1 and COX-2 enzymes. The data highlights the high selectivity of valdecoxib for COX-2.

Assay SystemIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)Reference
Recombinant Human Enzyme1500.00530000[6]
Human Whole Blood21.90.2491.25[6][7]
Human Whole Blood--30[8]
Human Recombinant Enzyme1400.00528000[9]
Human Whole Blood (TXB2 vs PGE2)25.40.8928.5[7]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50; a higher ratio indicates greater selectivity for COX-2.[10]

In Vivo Anti-Inflammatory Efficacy

The following table presents the in vivo efficacy of valdecoxib and its prodrug parecoxib in various animal models of inflammation.

Animal ModelCompoundRoute of AdministrationEndpointED50 or Effective DoseReference
Rat Carrageenan-Induced Paw EdemaValdecoxibOralInhibition of Edema5.9 - 10.2 mg/kg[6][7]
Rat Adjuvant-Induced ArthritisValdecoxibOralChronic Anti-inflammatory Activity0.03 - 0.032 mg/kg/day[7][9]
Rat Carrageenan-Induced Air PouchValdecoxibOralBlockade of Prostaglandin Production0.02 - 0.06 mg/kg[7][9]
Rat Burn InjuryParecoxibIntramuscularReduction of plasma CINC-1, IL-6, PGEM, and lung MPO1.0 mg/kg[11]
Rat Intestinal Ischemia-ReperfusionParecoxibIntraperitonealSuppression of serum IL-1β, IL-8, and ICAM-110 and 20 mg/kg[12]
Mouse Sepsis (CLP model)ParecoxibIntraperitonealImproved survival, inhibited inflammatory factor production0.1, 1, and 10 mg/kg[13]

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.[5]

Effects on Inflammatory Mediators

Parecoxib/valdecoxib has been shown to modulate the levels of various pro- and anti-inflammatory cytokines and prostaglandins.

Study ModelTreatmentMediatorEffectReference
Rat Intestinal I/RParecoxib (10 & 20 mg/kg)Serum IL-1β, IL-8, ICAM-150-75% suppression[12]
Rat Intestinal I/RParecoxib (10 & 20 mg/kg)Serum IL-10Increased levels[12]
Rat Burn InjuryParecoxib (1.0 mg/kg)Plasma CINC-1, IL-6, PGEMSignificantly reduced[11]
Rat Burn InjuryParecoxib (1.0 & 10 mg/kg)Lung PGE220-40% reduction[11]
LPS-stimulated H9c2 cellsParecoxib (50, 100, 200 µM)TNF-α, IL-1β, IL-6Significant dose-dependent reduction[14]
Preeclamptic Patients (C-section)ParecoxibIL-1βSignificant decrease at 24h[15]
Preeclamptic Patients (C-section)ParecoxibIL-6, PGE2No significant effect[15]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)

This protocol is a widely accepted method for determining the selectivity of NSAIDs for COX-1 and COX-2 in a physiologically relevant environment.[10]

Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 by valdecoxib in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Valdecoxib.

  • Vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

  • Standard laboratory equipment (incubator, centrifuge, etc.).

Methodology:

COX-1 Activity (Thromboxane B2 Production):

  • Aliquot whole blood into tubes.

  • Add various concentrations of valdecoxib or vehicle.

  • Incubate for 15-60 minutes at 37°C.

  • Allow the blood to clot naturally in glass tubes for 60 minutes at 37°C to induce platelet activation and TXB2 production.

  • Stop the reaction by placing the samples on ice.

  • Centrifuge to separate the serum.

  • Measure the concentration of TXB2, a stable metabolite of thromboxane A2, in the serum using an ELISA kit. This serves as an index of COX-1 activity.[10]

COX-2 Activity (Prostaglandin E2 Production):

  • Aliquot heparinized whole blood into tubes.

  • Add various concentrations of valdecoxib or vehicle.

  • Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

  • Incubate for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 synthesis.

  • Stop the reaction and separate plasma by centrifugation.

  • Measure the concentration of PGE2 in the plasma by ELISA as an index of COX-2 activity.[10]

Data Analysis:

  • Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of valdecoxib relative to the vehicle control.

  • Determine IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of valdecoxib.

Materials:

  • Male Sprague-Dawley or Wistar rats (150-200 g).

  • Valdecoxib.

  • Vehicle (e.g., 0.5% methylcellulose or 1% carboxymethyl cellulose).

  • 1% Carrageenan solution in sterile saline.

  • Plethysmometer or digital calipers.

Methodology:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer valdecoxib (e.g., 1, 3, 10, 30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. The ED50 can be calculated from the dose-response curve.

Measurement of Cytokine Levels in a Sepsis Model

This protocol describes the induction of sepsis using the cecal ligation and puncture (CLP) model in mice and subsequent measurement of inflammatory cytokines.

Objective: To evaluate the effect of parecoxib on systemic inflammatory cytokine levels during sepsis.

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old).

  • Parecoxib sodium.

  • Sterile 0.9% saline.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical instruments.

  • Suture materials.

  • ELISA kits for TNF-α, IL-1β, and IL-6.

Methodology:

  • Animal Preparation: Anesthetize the mice.

  • Surgical Procedure (CLP):

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

    • Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).

  • Drug Administration: Administer parecoxib (e.g., 0.1, 1, 10 mg/kg) or saline intraperitoneally immediately after the CLP procedure.

  • Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after CLP, collect blood via cardiac puncture and/or harvest tissues (e.g., spleen, lung).

  • Cytokine Measurement:

    • Separate serum from the blood samples.

    • Homogenize tissue samples.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the parecoxib-treated groups to the saline-treated control group.

Visualizations

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Pro_inflammatory_Prostaglandins Valdecoxib Valdecoxib Valdecoxib->COX2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2

Caption: Mechanism of action of Valdecoxib via selective inhibition of the COX-2 pathway.

Experimental_Workflow cluster_preclinical In Vivo Anti-Inflammatory Model cluster_biochemical Biochemical Analysis Animal_Model 1. Select Animal Model (e.g., Rat Paw Edema) Drug_Admin 2. Administer Parecoxib/ Valdecoxib or Vehicle Animal_Model->Drug_Admin Induce_Inflammation 3. Induce Inflammation (e.g., Carrageenan Injection) Drug_Admin->Induce_Inflammation Measure_Outcome 4. Measure Inflammatory Endpoints (e.g., Paw Volume) Induce_Inflammation->Measure_Outcome Data_Analysis 5. Data Analysis (% Inhibition, ED50) Measure_Outcome->Data_Analysis Sample_Collection 6. Collect Samples (Blood, Tissue) Measure_Outcome->Sample_Collection Mediator_Analysis 7. Analyze Inflammatory Mediators (ELISA) Sample_Collection->Mediator_Analysis

Caption: General experimental workflow for evaluating the anti-inflammatory effects of Parecoxib/Valdecoxib.

References

Application Notes and Protocols for Testing the Cytotoxicity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of novel isoxazole derivatives on various cancer cell lines. The protocols outlined below, including the widely used MTT assay, are detailed to ensure reproducibility and accuracy in determining key parameters such as the half-maximal inhibitory concentration (IC50). Furthermore, this document explores the common mechanisms of action for isoxazole derivatives, focusing on the induction of apoptosis, and provides visual representations of the experimental workflow and relevant signaling pathways.

Recommended Cell Lines for Cytotoxicity Screening

A variety of human cancer cell lines have been utilized to evaluate the cytotoxic potential of isoxazole derivatives. The choice of cell line should be guided by the specific research question and the type of cancer being targeted. Commonly used cell lines include:

  • K562 (Human Chronic Myelogenous Leukemia): A suspension cell line often used as a model for leukemia.[1][2][3]

  • MCF-7 (Human Breast Adenocarcinoma): An adherent cell line that is estrogen receptor-positive and a common model for breast cancer research.[4][5]

  • HepG2 (Human Hepatocellular Carcinoma): An adherent cell line used as a model for liver cancer.[4][6]

  • U251-MG and T98G (Human Glioblastoma): Adherent cell lines used as models for brain tumors.[1][3]

  • A375 (Human Malignant Melanoma): An adherent cell line used as a model for skin cancer.

  • Colo205 (Human Colon Adenocarcinoma): An adherent cell line used as a model for colorectal cancer.

Data Presentation: Cytotoxicity of Isoxazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various isoxazole derivatives against different cancer cell lines as reported in the literature. This data can serve as a reference for selecting appropriate starting concentrations for screening new compounds.

Isoxazole Derivative ClassCell LineIC50 (µM)Reference
3,4-isoxazolediamidesK5620.018 - 3.2[1]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridinesK562>60 - >300[1]
Isoxazole Curcumin AnalogsK5620.5 - 1.9[2][7]
Isoxazole Curcumin AnalogsTT (Thyroid Carcinoma)0.5[7]
Isoxazole Curcumin AnalogsMG63 (Osteosarcoma)0.5[7]
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridsMCF-71.1 - 1.3[4]
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridsHepG21.4[4]
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridsHCT-1162.6[4]
β-nitrostyrene derivative (CYT-Rx20)MCF-70.81[5]
β-nitrostyrene derivative (CYT-Rx20)MDA-MB-2311.82[5]
β-nitrostyrene derivative (CYT-Rx20)ZR75-11.12[5]

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques are essential for obtaining reliable and reproducible results.

  • Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Use the recommended complete growth medium for each specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[8]

Preparation of Isoxazole Derivative Stock Solutions
  • Solvent: Dissolve the isoxazole derivative in a suitable sterile solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).[8]

  • Storage: Store the stock solution at -20°C to maintain stability.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treating the cells. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][11]

Materials:

  • Cancer cell line of interest

  • 96-well sterile cell culture plates

  • Isoxazole derivative stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][10]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8][10]

  • Compound Treatment:

    • After 24 hours, remove the medium and add fresh medium containing various concentrations of the isoxazole derivative.

    • Include a vehicle control group (cells treated with the same concentration of solvent as the highest concentration of the test compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[10]

    • Plot the percentage of cell viability against the concentration of the isoxazole derivative to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Suspension Cells:

  • Cell Seeding: Seed cells at the desired density in a 96-well plate.

  • Compound Treatment: Add the isoxazole derivatives at various concentrations and incubate for the desired duration.

  • MTT Addition and Incubation: Add MTT solution and incubate as described for adherent cells.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Formazan Solubilization: Carefully aspirate the supernatant and add the solubilization solution to the cell pellet.

  • Absorbance Measurement and Data Analysis: Proceed as described for adherent cells.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., K562, MCF-7, HepG2) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Stock and Serial Dilutions) treatment Treatment with Isoxazole Derivatives (24, 48, or 72 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Optional) (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_acq Data Acquisition (Absorbance Reading) mtt_assay->data_acq apoptosis_assay->data_acq data_analysis Calculation of % Viability and IC50 Values data_acq->data_analysis G Proposed Apoptotic Pathway of Isoxazole Derivatives cluster_upstream Upstream Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade isoxazole Isoxazole Derivative p53 p53 Activation isoxazole->p53 induces bcl2 Bcl-2 Downregulation isoxazole->bcl2 induces bax Bax Upregulation p53->bax activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, offering potential causes and solutions.

Q1: I am experiencing very low yields in the isoxazole ring formation step. What are the likely causes and how can I optimize the reaction?

A1: Low yields during the cyclocondensation reaction to form the isoxazole ring are a frequent issue. The primary causes often relate to reaction conditions, stability of intermediates, and reagent choice.

  • Decomposition of Intermediates: The 1,3-dicarbonyl precursor can be unstable, especially under harsh basic or acidic conditions.

  • Sub-optimal Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products.[1] It is crucial to find the optimal temperature for the specific substrates.

  • Incorrect Base/Acid Stoichiometry: The choice and amount of catalyst (acid or base) are critical. For instance, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, a Lewis acid like BF₃·OEt₂ is often used to promote the reaction.[1]

  • Steric Hindrance: Significant steric hindrance on the 1,3-dicarbonyl compound can slow down the reaction rate.[1]

Optimization Strategies for Isoxazole Synthesis

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Acetic AcidPyridine[1]BF₃·OEt₂[1]Acetic acid is a common protic acid catalyst. Pyridine can act as a base to facilitate the reaction with hydroxylamine hydrochloride. BF₃·OEt₂ is a Lewis acid that can enhance reactivity.
Solvent EthanolTolueneAcetonitrile[1]The choice of solvent can influence reactant solubility and reaction rate.
Temperature Room Temp50-60 °C80-100 °C (Reflux)Optimization is key; start at room temperature and gradually increase while monitoring the reaction by TLC to avoid decomposition.
Reaction Time 4-6 hours12-24 hours[1]>24 hoursProlonged reaction times may be necessary for sterically hindered substrates, but also increase the risk of side product formation.

Q2: My sulfonation step is producing a significant amount of side products and the yield of the desired product is low. How can I improve the selectivity and efficiency of this step?

A2: Sulfonation of the diarylisoxazole intermediate can be challenging due to the harsh reaction conditions, which can lead to side reactions or degradation of the isoxazole ring.

  • Choice of Sulfonating Agent: The reactivity of the sulfonating agent is a key factor. Fuming sulfuric acid (oleum) is highly reactive and can lead to polysulfonation or charring. Chlorosulfonic acid can be a milder alternative, initially forming the sulfonyl chloride which is then hydrolyzed.

  • Reaction Temperature Control: Sulfonation reactions are typically exothermic. Poor temperature control can lead to the formation of by-products, such as diphenyl sulfone.[2] Maintaining a low and consistent temperature is crucial for selectivity.

  • Reaction Time: Over-extending the reaction time can increase the formation of polysulfonated products. The reaction should be carefully monitored (e.g., by TLC or HPLC) and quenched once the starting material is consumed.

Troubleshooting Sulfonation Reaction Conditions

ParameterCondition 1Condition 2Potential IssueSolution
Sulfonating Agent Fuming H₂SO₄ (20% SO₃)Chlorosulfonic AcidOver-reactivity, charringUse a milder agent like chlorosulfonic acid followed by hydrolysis.
Temperature 25-30 °C0-5 °CFormation of sulfone by-products[2]Maintain strict temperature control using an ice bath.
Reaction Time 4-6 hours1-2 hoursPolysulfonationMonitor the reaction closely and quench as soon as the starting material disappears.
Work-up Quenching in waterQuenching on iceExothermic reactionAdd the reaction mixture slowly to crushed ice to dissipate heat effectively.

Q3: I am struggling with the purification of the final product, this compound. What are the best practices?

A3: The purification of sulfonic acids can be difficult due to their high polarity and potential insolubility in common organic solvents.

  • Recrystallization: This is often the most effective method. The challenge lies in finding a suitable solvent system. Mixtures of water with polar organic solvents like ethanol, isopropanol, or acetone can be effective.

  • Conversion to a Salt: Converting the sulfonic acid to its sodium salt can facilitate purification.[3] The sodium salt often has better crystallization properties than the free acid. This can be achieved by neutralizing the acidic solution with sodium hydroxide or sodium bicarbonate.

  • Column Chromatography: This is generally not ideal for highly polar sulfonic acids using standard silica gel. If necessary, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase system may be employed.

Experimental Protocols

Protocol 1: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene (Intermediate)

This protocol is based on the general principle of cyclocondensation to form the isoxazole ring.

  • Step 1: Synthesis of 1-phenyl-1,3-butanedione. A Claisen condensation is performed between acetophenone and ethyl acetate using a strong base like sodium ethoxide.

  • Step 2: Vilsmeier-Haack Reaction. The 1-phenyl-1,3-butanedione is reacted with a Vilsmeier reagent (e.g., prepared from DMF and POCl₃) to introduce a formyl group, which will become the point of attachment for the second phenyl ring. This step is a common method to create the necessary precursor for a 3,4,5-trisubstituted isoxazole.

  • Step 3: Cyclocondensation. The resulting diketoaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with a base like pyridine.[1] The mixture is typically heated to reflux for several hours and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 4-(5-methyl-3-phenylisoxazol-4-yl)benzene.

Protocol 2: Sulfonation of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene

  • Reaction Setup: The intermediate, 4-(5-methyl-3-phenylisoxazol-4-yl)benzene, is dissolved in a minimal amount of a suitable inert solvent or used neat. The flask is placed in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Sulfonating Agent: Chlorosulfonic acid (1.1 to 1.5 equivalents) is added dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: The mixture is stirred at low temperature for 1-2 hours. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the intermediate sulfonyl chloride to the desired sulfonic acid.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product is then purified by recrystallization from a water/ethanol mixture to afford this compound.

FAQs

Q: What is the primary synthetic pathway for this compound?

A: The most common route involves a two-stage process. First, the diarylisoxazole core, 4-(5-methyl-3-phenylisoxazol-4-yl)benzene, is synthesized. This is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] The second stage is an electrophilic aromatic substitution, specifically the sulfonation of the pendant phenyl ring to introduce the sulfonic acid group.

Q: What are the critical safety precautions to take during this synthesis?

A: Several safety measures are essential.

  • Corrosive Reagents: The synthesis involves strong acids like chlorosulfonic acid or fuming sulfuric acid, which are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Exothermic Reactions: The sulfonation step is highly exothermic. Strict temperature control is necessary to prevent runaway reactions. Always add reagents slowly and use an ice bath for cooling.

  • Quenching: Quenching the sulfonation reaction mixture in water or on ice must be done cautiously and slowly to manage the heat generated.

Q: Can I introduce the sulfonic acid group before forming the isoxazole ring?

A: Yes, it is possible to start with a sulfonated precursor, such as 4-acetylbenzenesulfonic acid, and carry it through the synthetic sequence. However, this approach can present challenges. The sulfonic acid group is highly polar and may be incompatible with the solvents and reaction conditions used for isoxazole formation. It can also complicate purification of the intermediates. Therefore, sulfonation as a final step is generally the preferred strategy.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Sulfonation A 1,3-Diketone Precursor C 4-(5-methyl-3-phenylisoxazol-4-yl)benzene A->C Cyclocondensation B Hydroxylamine (NH2OH·HCl) B->C D 4-(5-methyl-3-phenylisoxazol-4-yl)benzene F This compound D->F Electrophilic Aromatic Substitution E Sulfonating Agent (e.g., ClSO3H) E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_isoxazole Troubleshooting Step 1 cluster_sulfonation Troubleshooting Step 2 Start Low Product Yield CheckReaction Which step has low yield? Start->CheckReaction IsoxazoleStep Isoxazole Formation CheckReaction->IsoxazoleStep Step 1 SulfonationStep Sulfonation CheckReaction->SulfonationStep Step 2 IsoxazoleCause Possible Causes: - Intermediate Decomposition - Sub-optimal Temperature - Incorrect Catalyst/Base IsoxazoleStep->IsoxazoleCause SulfonationCause Possible Causes: - Over-reactivity of agent - Poor temperature control - Formation of sulfone by-products SulfonationStep->SulfonationCause IsoxazoleSolution Solutions: 1. Re-evaluate catalyst & solvent. 2. Optimize temperature via trial runs. 3. Monitor reaction closely with TLC. IsoxazoleCause->IsoxazoleSolution SulfonationSolution Solutions: 1. Use milder sulfonating agent. 2. Maintain 0-5 °C with an ice bath. 3. Quench reaction promptly. SulfonationCause->SulfonationSolution

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main strategies for the synthesis of the target sulfonic acid:

  • Direct Sulfonation of a Precursor: This involves the sulfonation of a pre-synthesized 5-methyl-3,4-diphenylisoxazole core.

  • Hydrolysis of a Sulfonyl Chloride or Sulfonamide: This route utilizes the commercially available 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride or the corresponding sulfonamide (Valdecoxib) and hydrolyzing it to the sulfonic acid.

Q2: What are the common challenges encountered during the synthesis?

A2: Researchers may face several challenges, including:

  • Low yields due to side reactions.

  • Formation of regioisomers during the isoxazole synthesis.

  • Polysulfonation or degradation of the starting material under harsh sulfonation conditions.

  • Difficulties in purification of the final product.

  • Incomplete hydrolysis of sulfonyl chloride or sulfonamide precursors.

Q3: How can I improve the regioselectivity of the initial isoxazole synthesis?

A3: Achieving high regioselectivity is crucial. For the commonly used 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, the choice of catalyst can significantly influence the outcome. Copper(I)-catalyzed reactions (CuAAC), for instance, often provide excellent regioselectivity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Reagents like chlorosulfonic acid and oleum are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Troubleshooting Guides

Route 1: Direct Sulfonation of 5-Methyl-3,4-diphenylisoxazole

This route is based on the established synthesis of Valdecoxib, a structurally related sulfonamide.

Issue 1: Low Yield of Sulfonated Product

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.Complete consumption of the starting material and improved yield.
Degradation of Isoxazole Ring Maintain a low reaction temperature (0-15°C) during the addition of the sulfonating agent. Use a less harsh sulfonating agent if degradation persists.Minimized degradation and increased yield of the desired product.
Polysulfonation Use a stoichiometric amount of the sulfonating agent. Consider a milder sulfonating agent or shorter reaction times.Reduced formation of di- and tri-sulfonated byproducts.

Issue 2: Difficult Purification

Potential CauseTroubleshooting StepExpected Outcome
Hygroscopic Nature of Sulfonic Acid Convert the sulfonic acid to its sodium salt by treating the aqueous solution with sodium chloride. The sodium salt is typically a crystalline solid that is easier to handle and purify.Isolation of a stable, non-hygroscopic solid, facilitating easier purification by recrystallization.
Presence of Impurities Purify the intermediate sodium salt by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).Increased purity of the final product.
Route 2: Hydrolysis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl Chloride

This is a more direct route as the starting material is commercially available.

Issue 1: Incomplete Hydrolysis

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Reaction Time or Temperature Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.Complete conversion of the sulfonyl chloride to the sulfonic acid.
Inappropriate pH For acidic hydrolysis, ensure a sufficiently low pH. For basic hydrolysis, maintain a high pH. The choice of acid or base can also be critical.Optimized reaction conditions leading to complete hydrolysis.

Issue 2: Side Reactions

Potential CauseTroubleshooting StepExpected Outcome
Decomposition of the Product Avoid excessively high temperatures during hydrolysis. Perform the reaction under an inert atmosphere if oxidative degradation is suspected.Minimized byproduct formation and improved yield and purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Sulfonation

This protocol is adapted from the synthesis of Valdecoxib.

Step 1: Sulfonation of 5-Methyl-3,4-diphenylisoxazole

  • To a stirred solution of 5-methyl-3,4-diphenylisoxazole in a suitable solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (1.1 equivalents) at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.

Step 2: Formation and Purification of the Sodium Salt

  • Dissolve the crude sulfonic acid in water.

  • Add sodium chloride to the solution until saturation.

  • Cool the solution to 0-5°C to induce crystallization of the sodium salt.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the sodium salt from a suitable solvent if necessary.

Protocol 2: Synthesis of this compound via Hydrolysis of Sulfonyl Chloride
  • Dissolve 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous acid (e.g., 2M HCl).

  • Heat the mixture to reflux (e.g., 80-100°C) for 4-6 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid. Otherwise, remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts and concentrate to yield the crude sulfonic acid.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Direct SulfonationRoute 2: Hydrolysis of Sulfonyl Chloride
Starting Material 5-Methyl-3,4-diphenylisoxazole4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
Key Reagents Chlorosulfonic acid or OleumAqueous acid or base
Number of Steps 2 (Sulfonation, Salt Formation)1 (Hydrolysis)
Reported Yield High (based on Valdecoxib synthesis, >90%)Expected to be high
Key Challenges Regioselectivity, Polysulfonation, Harsh ConditionsIncomplete hydrolysis

Visualizations

experimental_workflow_sulfonation start 5-Methyl-3,4-diphenylisoxazole sulfonation Sulfonation (Chlorosulfonic Acid) start->sulfonation quench Quenching (Ice) sulfonation->quench extraction Extraction quench->extraction crude_acid Crude Sulfonic Acid extraction->crude_acid salt_formation Sodium Salt Formation (NaCl) crude_acid->salt_formation final_product This compound Sodium Salt salt_formation->final_product

Caption: Workflow for the direct sulfonation route.

experimental_workflow_hydrolysis start 4-(5-Methyl-3-phenylisoxazol-4-yl) benzene-1-sulfonyl chloride hydrolysis Hydrolysis (Aqueous Acid/Base) start->hydrolysis workup Workup & Purification hydrolysis->workup final_product This compound workup->final_product

Caption: Workflow for the sulfonyl chloride hydrolysis route.

troubleshooting_logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Degradation low_yield->degradation side_reactions Side Reactions low_yield->side_reactions monitor_rxn Monitor Reaction (TLC/HPLC) incomplete_rxn->monitor_rxn optimize_temp Optimize Temperature degradation->optimize_temp change_reagents Change Reagents/Stoichiometry side_reactions->change_reagents

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Optimization of COX-2 Inhibition Assays with 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cyclooxygenase-2 (COX-2) inhibition assays using 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in COX-2 inhibition assays?

A1: this compound is a chemical compound structurally related to a class of selective COX-2 inhibitors known as coxibs, which includes celecoxib and valdecoxib.[1][2][3] The isoxazole ring is a key feature found in several potent COX-2 inhibitors.[4] This compound is used in research to investigate and optimize the inhibition of the COX-2 enzyme, which is a key player in inflammation and pain pathways.[5][6]

Q2: What types of assays can be used to measure COX-2 inhibition by this compound?

A2: Several in vitro assay formats are available to measure COX-2 inhibition. These include:

  • Colorimetric Assays: These assays often measure the peroxidase activity of COX enzymes by monitoring the appearance of an oxidized product.[7]

  • Fluorometric Assays: These assays are based on the detection of prostaglandin G2, an intermediate product of the COX enzyme, using a fluorescent probe.[6]

  • ELISA-based Assays: These assays directly measure the production of specific prostaglandins, such as PGF2α, which is derived from the COX-mediated conversion of arachidonic acid.[8]

  • Whole Blood Assays (WBA): This method is considered more physiologically relevant as it accounts for factors like plasma protein binding and cell-cell interactions.[9]

Q3: What are the key differences between COX-1 and COX-2, and why is selectivity important?

A3: COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa and regulating platelet aggregation.[10][11] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6][10] Selective inhibition of COX-2 is desirable to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[10]

Troubleshooting Guide

Problem 1: High variability or inconsistent IC50 values.

Possible Cause 1: Compound Solubility Issues

  • Question: My IC50 values for this compound are not reproducible. Could this be a solubility problem?

  • Answer: Yes, poor solubility of the test compound can lead to inconsistent results. Although the sulfonic acid group should enhance aqueous solubility compared to its sulfonamide analog (celecoxib), it is crucial to ensure the compound is fully dissolved in the assay buffer. We recommend preparing a high-concentration stock solution in an appropriate solvent like DMSO and then diluting it in the assay buffer. Be mindful of the final solvent concentration in the assay, as it can affect enzyme activity.[6]

Possible Cause 2: Solvent Effects

  • Question: I'm using DMSO to dissolve my compound, but I'm seeing unexpected results. Could the solvent be interfering with the assay?

  • Answer: It is possible that the solvent used to dissolve your inhibitor is affecting the enzymatic activity. It is essential to include a solvent control in your experimental setup. This control should contain the same final concentration of the solvent as in the wells with your test compound to account for any potential inhibitory or enhancing effects of the solvent itself.[6]

Possible Cause 3: Reagent Instability

  • Question: My positive control is not showing the expected level of inhibition. What could be the issue?

  • Answer: Reagent stability is critical for a successful assay. Ensure that all kit components, especially the COX-2 enzyme and arachidonic acid, have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of reagents before each experiment. For example, diluted arachidonic acid solutions may only be stable for a short period at room temperature.[6]

Problem 2: No or very low COX-2 inhibition observed.

Possible Cause 1: Inactive Compound

  • Question: I don't observe any significant inhibition of COX-2 even at high concentrations of my compound. Is it possible the compound is inactive?

  • Answer: While it's possible the compound has low potency, you should first verify its integrity. Ensure the compound has been stored under appropriate conditions to prevent degradation. If possible, confirm its identity and purity using analytical methods such as NMR or mass spectrometry.

Possible Cause 2: Incorrect Assay Setup

  • Question: I am not seeing any inhibition. What are some common mistakes in the assay procedure?

  • Answer: Double-check all pipetting steps and reagent concentrations. Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient before adding the substrate (arachidonic acid). Also, confirm that your plate reader settings (e.g., excitation and emission wavelengths for fluorometric assays) are correct for the specific assay you are using.[6]

Problem 3: Discrepancy between in vitro and cell-based assay results.

Possible Cause: Cellular Factors

  • Question: My compound is a potent inhibitor in a purified enzyme assay, but it shows much lower activity in a cell-based assay. Why is this?

  • Answer: Discrepancies between purified enzyme (in vitro) and cell-based assays are not uncommon. Factors present in a cellular environment, such as cell membrane permeability, plasma protein binding, and the presence of other interacting molecules, can influence the effective concentration of the inhibitor at the target enzyme.[9] Whole blood assays can sometimes provide a more physiologically relevant measure of inhibitor potency.[9]

Experimental Protocols & Data

General Protocol for In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Thaw all kit components (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, COX-2 enzyme, and a known COX-2 inhibitor like Celecoxib) and keep them on ice.

    • Prepare working solutions of the test compound and controls by diluting the stock solutions in COX Assay Buffer.

  • Assay Plate Setup:

    • Prepare wells for:

      • Enzyme Control (EC): Contains the enzyme but no inhibitor.

      • Inhibitor Control (IC): Contains the enzyme and a known inhibitor (e.g., Celecoxib).

      • Solvent Control (SC): Contains the enzyme and the same concentration of solvent (e.g., DMSO) as the test compound wells.

      • Test Compound (S): Contains the enzyme and various concentrations of this compound.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Enzyme Addition:

    • Add the diluted COX-2 enzyme to all wells except the blank.

  • Incubation:

    • Add the test compound, inhibitor control, or solvent to the appropriate wells.

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a diluted solution of Arachidonic Acid in NaOH and water.

    • Add the Arachidonic Acid solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Quantitative Data: Comparative IC50 Values

The following table presents a summary of IC50 values for known COX inhibitors for comparative purposes. The IC50 for this compound would be determined experimentally.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 13.02[7]0.05[12], 0.49[7]~26.57 - 260.4
Valdecoxib 150[13]0.005[13]30000
Rofecoxib >50[13]0.018 - 0.026[13]>1923 - >2778
Indomethacin ---
Diclofenac ---

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Visualizations

COX Signaling Pathway and Point of Inhibition

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor This compound Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of the compound.

Experimental Workflow for Determining COX-2 Inhibition

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Buffer, Substrate) C Add Enzyme and Test Compound to Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Pre-incubate C->D E Add Arachidonic Acid to Initiate Reaction D->E F Measure Signal (Fluorometric/Colorimetric) E->F G Calculate Percent Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: A typical workflow for assessing COX-2 inhibition in vitro.

Troubleshooting Logic Diagram

Caption: A logical guide for troubleshooting common assay issues.

References

"stability issues of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The isoxazole ring is susceptible to cleavage under certain conditions, and the sulfonic acid group can also undergo degradation at elevated temperatures.

Q2: How does pH impact the stability of the compound?

A2: The isoxazole ring of the molecule can be susceptible to base-catalyzed hydrolysis, which can lead to ring-opening and the formation of degradation products.[1] In acidic and neutral aqueous solutions, the isoxazole ring is generally more stable.[2] However, extreme acidic conditions coupled with high temperatures can promote hydrolytic desulfonation of the benzene ring.[3]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an isoxazole ring can be sensitive to photolytic degradation. The weak N-O bond in the isoxazole ring is susceptible to cleavage upon exposure to UV irradiation, which can lead to rearrangement and the formation of various degradation products.[4] It is recommended to protect solutions of this compound from light.

Q4: What are the likely degradation pathways for this molecule?

A4: The potential degradation pathways include:

  • Base-catalyzed hydrolysis: Cleavage of the isoxazole ring.[1]

  • Acid-catalyzed hydrolysis: Under harsh conditions, this can lead to desulfonation.[3]

  • Photodegradation: UV light can induce the collapse of the isoxazole ring.[4]

  • Oxidation: While specific data for this molecule is limited, related structures can be susceptible to oxidation.

Q5: What are the expected degradation products?

A5: Based on the degradation pathways of similar structures, potential degradation products could include compounds resulting from the cleavage of the isoxazole ring, such as dicarbonyl compounds and derivatives of benzamide, as well as the desulfonated parent molecule under harsh acidic conditions.[2][5]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound concentration in solution at room temperature.

  • Question: I am observing a rapid decrease in the concentration of this compound in my buffered solution at room temperature. What could be the cause?

  • Answer: Check the pH of your solution. If the pH is basic (alkaline), you are likely observing base-catalyzed hydrolysis of the isoxazole ring.[1] This degradation is also accelerated at higher temperatures.[1] Ensure your solution is buffered to a neutral or slightly acidic pH for improved stability.

Issue 2: Appearance of unknown peaks in my chromatogram after sample preparation.

  • Question: After preparing my samples for HPLC analysis, I see several new, unidentified peaks. What is their likely origin?

  • Answer: These unknown peaks are likely degradation products. Consider the following possibilities:

    • pH of the mobile phase: If you are using a mobile phase with a high pH, degradation could be occurring on the column.

    • Light exposure: If your samples were exposed to light for an extended period during preparation, you may be observing photolytic degradants.[4] It is advisable to work under subdued light or use amber vials.

    • Temperature: If your sample preparation involved heating, thermal degradation may have occurred.

Issue 3: Inconsistent results in bioassays.

  • Question: I am getting variable results in my cell-based assays using this compound. Could this be related to stability?

  • Answer: Yes, inconsistent results can be a sign of compound instability in your assay medium. The pH of the cell culture medium (typically around 7.4) and incubation temperature (e.g., 37°C) can promote the degradation of the isoxazole ring over time, leading to a decrease in the concentration of the active compound and the formation of potentially interfering degradation products.[1] It is recommended to prepare fresh stock solutions and minimize the time the compound is in the assay medium before analysis.

Quantitative Data from Forced Degradation Studies

The following table summarizes illustrative data from forced degradation studies on this compound. This data is provided as an example to demonstrate the expected stability profile.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Products (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours60°C~5%Minor unknown polar degradants
Base Hydrolysis 0.1 M NaOH8 hours60°C~25%Isoxazole ring-opened products
Oxidation 3% H₂O₂24 hoursRoom Temp~15%Oxidized parent compound
Thermal Dry Heat48 hours80°C~10%Unknown non-polar degradants
Photolytic UV Light (254 nm)24 hoursRoom Temp~20%Isomeric and rearranged products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for conducting forced degradation studies to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method for the quantification of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

Visualizations

G cluster_main Potential Degradation Pathways cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid Hydrolysis (Harsh Conditions) cluster_photo Photodegradation parent This compound base_product Isoxazole Ring-Opened Product parent->base_product OH⁻, Δ acid_product Desulfonated Product parent->acid_product H⁺, Δ photo_product Isomeric Degradant parent->photo_product hν (UV light)

Caption: Potential degradation pathways for the compound.

G cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points Neutralize if necessary stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze end Characterize Degradants (LC-MS/MS, NMR) analyze->end

Caption: Workflow for stability testing experiments.

G cluster_troubleshooting Troubleshooting Logic for Compound Instability start Inconsistent Experimental Results? check_ph Check Solution pH start->check_ph check_light Check Light Exposure check_ph->check_light No is_basic pH is Basic? (pH > 7.5) check_ph->is_basic Yes check_temp Check Temperature check_light->check_temp No is_exposed Prolonged Light Exposure? check_light->is_exposed Yes is_high_temp Elevated Temperature? check_temp->is_high_temp Yes stable Likely Stable Under Current Conditions check_temp->stable No use_acidic_buffer Action: Use Neutral/Acidic Buffer is_basic->use_acidic_buffer protect_light Action: Use Amber Vials/Work in Dark is_exposed->protect_light control_temp Action: Control Temperature/Use Fresh Solutions is_high_temp->control_temp

Caption: Decision tree for troubleshooting instability issues.

References

Technical Support Center: Overcoming Poor Solubility of Isoxazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of isoxazole compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of many isoxazole compounds?

A1: The poor aqueous solubility of isoxazole compounds often stems from their chemical structure. Many isoxazole derivatives are hydrophobic, meaning they have a low affinity for water and a higher affinity for non-polar environments.[1][2] The presence of lipophilic ("greasy") functional groups contributes to a higher LogP value, which is a measure of a compound's lipophilicity.[1] Compounds with a high LogP tend to be less soluble in aqueous solutions. The crystalline structure of a solid compound also plays a significant role; a more stable crystal lattice requires more energy to break apart and dissolve.

Q2: My isoxazole compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What are the immediate steps I should take?

A2: When you observe precipitation upon dilution of your DMSO stock, it's crucial to address it promptly to avoid inaccurate assay results.[1][3][4] Here are the initial steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%.[1][3] While DMSO is an excellent solvent for many organic compounds, high concentrations can be toxic to cells and can cause the compound to "crash out" when introduced to an aqueous environment.[3][4]

  • Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of the aqueous buffer, try a gradual solvent exchange. You can do this by adding the aqueous buffer to your DMSO stock dropwise while vortexing. This slower change in solvent polarity can help maintain the compound's solubility.[3]

  • Perform a Solubility Test: Before conducting a large-scale experiment, it's advisable to perform a simple visual solubility test. Prepare your isoxazole compound at the desired final concentration in the assay buffer and visually inspect for any precipitation after a short incubation period.[3]

Q3: What are some common formulation strategies to enhance the solubility of isoxazole compounds in assays?

A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like many isoxazoles. These include the use of co-solvents, surfactants, and cyclodextrins.[5]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][5]

  • Surfactants: These molecules have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, they form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[8][9] Non-ionic surfactants like Tween-80 and Triton X-100 are often used in biological assays.[3][4]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[10][11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[10]

Q4: Can the solubilizing agents themselves interfere with my assay?

A4: Yes, it is a critical consideration that solubilizing agents can interfere with assay results.[16] High concentrations of co-solvents like DMSO can be toxic to cells.[4] Surfactants can denature proteins or disrupt cell membranes. Therefore, it is essential to include proper vehicle controls in your experiments. A vehicle control contains the same concentration of the solubilizing agent as the test wells but without the isoxazole compound. This allows you to distinguish the effect of the compound from any background effects of the solubilizing agent.[3]

Q5: How does pH influence the solubility of isoxazole compounds?

A5: The pH of the solution can significantly impact the solubility of ionizable compounds.[17] Many isoxazole derivatives have acidic or basic functional groups.[1] For an acidic compound, solubility will increase in a more basic (higher pH) solution where it can deprotonate to form a more soluble salt. Conversely, a basic compound will be more soluble in an acidic (lower pH) solution where it can be protonated.[17] However, the stability of the isoxazole ring itself can be pH-dependent, with some derivatives showing degradation at acidic or basic pH.[18][19] Therefore, pH modification must be approached with caution and with consideration for the compound's stability.

Troubleshooting Guides

Issue 1: Isoxazole compound precipitates in the stock solution (e.g., 100% DMSO).
Potential Cause Suggested Solution Experimental Protocol
Low intrinsic solubility in DMSO Try a different organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5]Prepare a small test solution of the compound in the alternative solvent at the desired concentration. Visually inspect for dissolution.
Compound is a salt Use a mixed solvent system, for example, a 1:1 mixture of DMSO and water, which can sometimes increase the solubility of salts.[20]Dissolve the compound in a 1:1 (v/v) mixture of DMSO and water. Observe for improved solubility.
Compound has degraded Assess the purity of the compound using techniques like HPLC or LC-MS.Analyze a sample of the compound by HPLC or LC-MS to check for the presence of degradation products.
Issue 2: Compound precipitates upon dilution into aqueous assay buffer.
Potential Cause Suggested Solution Experimental Protocol
High final DMSO concentration Reduce the final DMSO concentration to the lowest effective level, ideally ≤0.5%.[1][3]Prepare serial dilutions of your compound to achieve the desired final concentrations while keeping the DMSO percentage low and consistent across all wells.
Rapid solvent shift Employ a gradual dilution method. Add the aqueous buffer to the DMSO stock dropwise while vortexing.[3]Place the DMSO stock in a microfuge tube. While vortexing at a moderate speed, slowly add the aqueous buffer using a pipette.
High salt concentration in buffer If using a high-salt buffer like PBS, try a buffer with a lower salt concentration if the assay permits.[3]Prepare your compound at the final concentration in both the standard high-salt buffer and a lower-salt alternative. Compare the solubility visually or by measuring absorbance at a non-interfering wavelength.
Compound concentration exceeds its aqueous solubility Decrease the final concentration of the compound in the assay.[4]Perform a dose-response experiment to determine if a lower, soluble concentration still provides a measurable biological effect.
Thermodynamic insolubility Incorporate a solubilizing agent such as a co-solvent, surfactant, or cyclodextrin.[5]See the detailed protocols below for using these agents. Always include a vehicle control.

Experimental Protocols

Protocol for Utilizing Co-solvents
  • Determine Co-solvent Tolerance: First, determine the maximum concentration of the co-solvent (e.g., ethanol, PEG 400) that your assay system (e.g., cells, enzyme) can tolerate without affecting the biological outcome. This is done by running the assay with a range of co-solvent concentrations in the absence of the isoxazole compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your isoxazole compound in 100% of the chosen co-solvent.

  • Serial Dilution: Perform serial dilutions of the stock solution in the co-solvent.

  • Final Dilution into Assay Buffer: Add a small aliquot of each co-solvent dilution to the assay buffer to reach the final desired compound concentrations. Ensure the final co-solvent concentration does not exceed the predetermined tolerance limit.

Protocol for Utilizing Surfactants
  • Select a Surfactant: Non-ionic surfactants such as Tween-80 or Triton X-100 are commonly used.[3][4]

  • Determine Critical Micelle Concentration (CMC): If not known, you may need to determine the CMC of the surfactant in your assay buffer. The working concentration should ideally be above the CMC to ensure micelle formation.

  • Assay Compatibility: Test the effect of the surfactant on your assay in the absence of the isoxazole compound to identify any potential interference.

  • Compound Solubilization: Prepare the assay buffer containing the desired concentration of the surfactant. Then, add the DMSO stock of your isoxazole compound to this surfactant-containing buffer.

Protocol for Kinetic Solubility Assay
  • Prepare Stock Solution: Prepare a 10 mM stock solution of the isoxazole compound in 100% DMSO.[1]

  • Prepare Assay Buffer: Use the same aqueous buffer that will be used in your main experiment (e.g., PBS, pH 7.4).

  • Compound Addition: In a 96-well plate, add a small volume of the DMSO stock solution to the assay buffer to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant (e.g., 1%).[4]

  • Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 1-2 hours).[4]

  • Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or scattering indicates precipitation.[4]

Quantitative Data Summary

The following table summarizes the solubility of a hypothetical isoxazole compound in various solvent systems to illustrate the effect of different solubilizing agents.

Solvent System Maximum Soluble Concentration (µM) Observations
Aqueous Buffer (PBS, pH 7.4) < 1Significant precipitation observed.
Aqueous Buffer + 1% DMSO 5Soluble at low concentrations, precipitation above 5 µM.
Aqueous Buffer + 5% Ethanol 25Improved solubility compared to DMSO alone.
Aqueous Buffer + 0.01% Tween-80 50Clear solution at higher concentrations.
Aqueous Buffer + 10 mM HP-β-CD > 100Highest solubility achieved.

Visualizations

experimental_workflow Troubleshooting Workflow for Isoxazole Precipitation start Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso Yes modify_dilution Modify dilution method (add buffer to stock) check_dmso->modify_dilution No retest1 Re-test for precipitation reduce_dmso->retest1 retest1->modify_dilution Precipitation Still Observed problem_resolved Problem Resolved retest1->problem_resolved No Precipitation retest2 Re-test for precipitation modify_dilution->retest2 add_surfactant Consider adding a surfactant (e.g., Tween-80) retest2->add_surfactant Precipitation Still Observed retest2->problem_resolved No Precipitation surfactant_control Include surfactant-only control add_surfactant->surfactant_control consider_analog Consider compound analog with better solubility surfactant_control->consider_analog

Caption: A flowchart for troubleshooting isoxazole precipitation in assays.

signaling_pathway Mechanisms of Solubility Enhancement cluster_cosolvents Co-solvents cluster_surfactants Surfactants cluster_cyclodextrins Cyclodextrins cosolvent Co-solvent (e.g., Ethanol, PEG) mixed_solvent Mixed Solvent System cosolvent->mixed_solvent water Water water->mixed_solvent increase_solubility1 Increased Solubility mixed_solvent->increase_solubility1 Reduces polarity of the bulk solvent surfactant Surfactant (e.g., Tween-80) micelle Micelle Formation surfactant->micelle Above CMC increase_solubility2 Increased Solubility micelle->increase_solubility2 Encapsulates hydrophobic compound cyclodextrin Cyclodextrin (e.g., HP-β-CD) inclusion_complex Inclusion Complex Formation cyclodextrin->inclusion_complex Hydrophobic interaction increase_solubility3 Increased Solubility inclusion_complex->increase_solubility3 Shields hydrophobic compound isoxazole Poorly Soluble Isoxazole Compound

Caption: Mechanisms of common solubilizing agents for isoxazole compounds.

References

Technical Support Center: Synthesis of 3,4,5-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-substituted isoxazoles.

Troubleshooting Guides

Issue 1: Formation of Undesired Regioisomers or a Mixture of Isomers

Question: My reaction is producing a mixture of isoxazole regioisomers, not the desired 3,4,5-substituted product. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge in isoxazole synthesis, often leading to mixtures of isomers.[1] The formation of a specific regioisomer is influenced by a combination of steric and electronic factors of the starting materials, as well as the reaction conditions. Here are several factors to consider and optimize:

  • Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome.[1] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents such as acetonitrile might favor another.[1][2] Experimenting with a range of solvents and temperatures is crucial to determine the optimal conditions for your specific substrates.[1]

  • Substrate Properties: The electronic nature of the substituents on your starting materials plays a critical role. Electron-withdrawing groups on a β-enamino diketone, for example, can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[1] Consider modifying your substrates with appropriate directing groups if feasible.

  • Catalysis: The use of catalysts can be highly effective in controlling regioselectivity.

    • Lewis Acids: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can activate carbonyl groups and direct the regiochemistry of the reaction, particularly in the cyclocondensation of β-enamino diketones.[1][3]

    • Metal Catalysts: Copper(I) and ruthenium catalysts are well-established for promoting high regioselectivity in [3+2] cycloaddition reactions of nitrile oxides and alkynes, typically favoring the formation of 3,5-disubstituted isoxazoles.[3][4]

Issue 2: Low Yield of the Desired Isoxazole Product

Question: I am observing a low yield of my target 3,4,5-substituted isoxazole. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including inefficient generation of reactive intermediates and competing side reactions.

  • Inefficient Nitrile Oxide Generation: In syntheses proceeding via a [3+2] cycloaddition, the method of in situ generation of the nitrile oxide is critical.[1] Common methods include the oxidation of aldoximes or the dehydration of nitroalkanes.[5] Ensure the chosen method and reagents (e.g., N-Chlorosuccinimide (NCS), Chloramine-T) are compatible with your substrates.[5][6]

  • Nitrile Oxide Dimerization (Furoxan Formation): A major competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[5][6] This is more likely to occur at higher concentrations of the nitrile oxide or in the absence of a reactive dipolarophile.[5][6]

    • Mitigation Strategies:

      • Generate the nitrile oxide in situ in the presence of the dipolarophile.[5]

      • Slowly add the nitrile oxide precursor or the base to maintain a low instantaneous concentration of the nitrile oxide.[4][6]

      • Use a slight excess of the dipolarophile.[5]

      • Lowering the reaction temperature can also disfavor dimerization.[4][6]

  • Reaction with Solvent or Base: The nitrile oxide can react with nucleophilic solvents or the base used in the reaction, leading to byproducts such as O-imidoylation products.[6] Consider using a less nucleophilic base or a non-nucleophilic solvent.[6]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my 3,4,5-substituted isoxazole from the reaction mixture. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from the presence of unreacted starting materials, regioisomeric byproducts, or other side products with similar polarities to the desired isoxazole.

  • Common Impurities:

    • Regioisomers: If the reaction is not highly regioselective, you will have a mixture of isoxazole isomers, which can be difficult to separate by column chromatography due to their similar polarities.[7]

    • Unreacted Starting Materials: These can typically be removed by column chromatography.[7]

    • Furoxans (Nitrile Oxide Dimers): These are common byproducts in [3+2] cycloaddition reactions.[6]

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying substituted isoxazoles.[6][7] Careful selection of the eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial for achieving good separation.[6]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 3,4,5-substituted isoxazoles?

A1: The two most prevalent methods are:

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves a nitrile oxide (the 1,3-dipole) and a disubstituted alkyne or an enolate of a 1,3-dicarbonyl compound (the dipolarophile).[6][8] This method is highly versatile for constructing the isoxazole ring.[6]

  • Cyclocondensation: This involves the reaction of a β-enamino diketone with hydroxylamine.[2][9] The regiochemical outcome of this reaction can often be controlled by the choice of reaction conditions.[2]

Q2: How does the choice of solvent affect the synthesis of substituted isoxazoles?

A2: The solvent can have a profound effect on both the reaction rate and the regioselectivity. For example, in the cyclocondensation of some β-enamino diketones, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[1][2] This is attributed to the differential solvation of the transition states leading to the different isomers.[1] Water has also been used as an environmentally friendly solvent, sometimes leading to faster reaction times.[6][10]

Q3: What is the role of a Lewis acid in controlling regioselectivity?

A3: A Lewis acid, such as BF₃·OEt₂, can coordinate to a carbonyl group in a 1,3-dicarbonyl compound or a β-enamino diketone. This activation can influence the site of nucleophilic attack by hydroxylamine, thereby directing the cyclization to form a specific regioisomer.[1][3]

Q4: Are there metal-free methods to achieve high regioselectivity?

A4: Yes, several metal-free methods have been developed. For instance, the [3+2] cycloaddition of in situ generated nitrile oxides with enamines can be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3] Additionally, controlling the reaction conditions (solvent, base, temperature) in the cyclocondensation of β-enamino diketones can provide good regioselectivity without the need for a metal catalyst.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of Isoxazoles from β-Enamino Diketones.

EntrySolventAdditiveTemperature (°C)Major RegioisomerYield (%)
1EthanolNoneReflux4,5-disubstituted60-75
2AcetonitrilePyridineRoom Temp3,4-disubstituted50-65
3AcetonitrileBF₃·OEt₂Room Temp3,4,5-trisubstituted55-70

Data is generalized from qualitative descriptions in the search results.[2][9]

Table 2: Troubleshooting Guide for Low Yield in [3+2] Cycloaddition Reactions.

ProblemPossible CauseRecommended Solution
Low or No ProductInefficient Nitrile Oxide GenerationOptimize the choice and stoichiometry of the oxidizing agent (e.g., NCS, Chloramine-T). Ensure purity of the aldoxime precursor.
Low Reactivity of DipolarophileIncrease the reaction temperature moderately. Consider using a more reactive alkyne or enolate.
Formation of Furoxan ByproductDimerization of Nitrile OxideGenerate nitrile oxide in situ. Use slow addition of the nitrile oxide precursor or base. Use a slight excess of the dipolarophile. Lower the reaction temperature.[4][5][6]
Presence of O-imidoylation ByproductReaction of Nitrile Oxide with NucleophilesUse a less nucleophilic base. Choose a non-nucleophilic solvent.

Experimental Protocols

General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition in Water[10]
  • Preparation of the Reaction Mixture: In a reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydroximoyl chloride (1.2 mmol) in water (5 mL).

  • Base Addition: Add a mild base, such as sodium bicarbonate (2.5 mmol), to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, add water to the mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

General Procedure for the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid[3]
  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

Synthesis_Pathways cluster_cycloaddition [3+2] Cycloaddition cluster_cyclocondensation Cyclocondensation Nitrile Oxide Nitrile Oxide 3,4,5-Trisubstituted Isoxazole_A 3,4,5-Trisubstituted Isoxazole Nitrile Oxide->3,4,5-Trisubstituted Isoxazole_A + Disubstituted Alkyne Furoxan (Dimer) Furoxan (Dimerization Side Product) Nitrile Oxide->Furoxan (Dimer) Dimerization Disubstituted Alkyne Disubstituted Alkyne Disubstituted Alkyne->3,4,5-Trisubstituted Isoxazole_A beta-Enamino Diketone β-Enamino Diketone 3,4,5-Trisubstituted Isoxazole_B 3,4,5-Trisubstituted Isoxazole beta-Enamino Diketone->3,4,5-Trisubstituted Isoxazole_B + Hydroxylamine Regioisomeric Isoxazoles Regioisomeric Side Products beta-Enamino Diketone->Regioisomeric Isoxazoles Poor Selectivity Hydroxylamine Hydroxylamine Hydroxylamine->3,4,5-Trisubstituted Isoxazole_B

Caption: Key synthetic routes to 3,4,5-substituted isoxazoles and common side products.

Troubleshooting_Workflow start Low Yield or Mixture of Products check_regio Check for Regioisomers start->check_regio check_dimer Check for Furoxan Dimer start->check_dimer optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_regio->optimize_conditions Yes purify Purify by Column Chromatography check_regio->purify No optimize_nitrile_oxide Optimize Nitrile Oxide Generation (Slow Addition, Excess Dipolarophile) check_dimer->optimize_nitrile_oxide Yes check_dimer->purify No optimize_conditions->purify optimize_nitrile_oxide->purify

References

Technical Support Center: Refining Purification Protocols for Isoxazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isoxazole sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My isoxazole sulfonamide product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" typically occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent. Here are immediate steps and long-term strategies to address this:

  • Immediate Actions:

    • Add a small amount of additional hot solvent to attempt to redissolve the oil.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • If available, add a seed crystal of the pure compound.

  • Long-Term Strategies:

    • Select a solvent with a boiling point lower than the melting point of your isoxazole sulfonamide.

    • Consider using a solvent/anti-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) is observed.[1]

Q2: I'm experiencing very low yields after recrystallizing my isoxazole sulfonamide. How can I improve this?

A2: Low recovery during recrystallization is a common issue. Here are several factors to consider for yield improvement:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will lead to a greater amount of the compound remaining in the mother liquor upon cooling.[1]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can help maximize precipitation.[1]

  • Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel is pre-warmed to prevent the product from crystallizing prematurely on the filter paper.[1]

  • Solvent Choice: The choice of solvent is critical. If your compound has some solubility in the cold solvent, you will lose some product. Experiment with different solvent systems to find one where the compound is highly soluble when hot and poorly soluble when cold.

Q3: My purified isoxazole sulfonamide is an amorphous powder, not crystalline. How can I obtain crystals?

A3: The formation of an amorphous powder can be due to rapid precipitation. To encourage crystal growth:

  • Slow Cooling: Allow the saturated solution to cool to room temperature slowly and undisturbed. Covering the flask can help to slow down the cooling rate.

  • Solvent/Anti-solvent System: As mentioned for "oiling out," a solvent/anti-solvent system can promote gradual crystal growth.[1]

  • Controlled Evaporation: In some cases, allowing the solvent to evaporate slowly over several days from a loosely covered container can yield high-quality crystals.

Q4: I am observing different crystal forms (polymorphs) in different batches of my isoxazole sulfonamide. How can I control this?

A4: Polymorphism is a known phenomenon in sulfonamides. Controlling it is crucial as different polymorphs can have different physical properties.

  • Standardize Conditions: Strictly control crystallization parameters such as solvent, cooling rate, temperature, and agitation.

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.

Q5: Are there any concerns about the stability of the isoxazole ring during purification?

A5: Yes, the stability of the isoxazole ring can be sensitive to pH and temperature. For instance, some isoxazole-containing compounds have been shown to be stable in acidic and neutral conditions but can decompose under basic conditions, with the rate of decomposition increasing with temperature.[2][3] It is advisable to avoid strongly basic conditions during purification, especially at elevated temperatures, unless the stability of your specific compound has been established. Acid catalysis can also lead to degradation at pH values below 3.5 for certain isoxazole derivatives.[3]

Troubleshooting Guides

Issue 1: Impurities Co-eluting with the Product in Column Chromatography

Possible Causes:

  • Inappropriate solvent system (eluent).

  • Column overloading.

  • Poor column packing.

Solutions:

  • Optimize the Eluent:

    • Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol).

    • Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation.

Issue 2: Product Degradation on Silica Gel Column

Possible Causes:

  • The acidic nature of silica gel can cause degradation of sensitive compounds.

  • Prolonged contact time with the stationary phase.

Solutions:

  • Deactivate Silica Gel: Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel. This is particularly useful for compounds containing basic functional groups.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the column.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Isoxazole Sulfonamide

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)8598.278Effective for removing non-polar impurities. Good for large-scale purification.
Column Chromatography (Hexane:Ethyl Acetate gradient)8599.165Good for separating closely related impurities. Can be time-consuming.
Preparative HPLC (C18, Acetonitrile/Water)95>99.845Achieves very high purity but is less suitable for large quantities and can result in lower yields.

Note: The data in this table is illustrative. Actual results will vary depending on the specific isoxazole sulfonamide, the nature of the impurities, and the experimental conditions.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum volume of a suitable hot solvent (e.g., ethanol, isopropanol) to the crude isoxazole sulfonamide to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude isoxazole sulfonamide in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isoxazole sulfonamide.

Mandatory Visualizations

Purification_Workflow crude Crude Isoxazole Sulfonamide dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the purification of isoxazole sulfonamides by recrystallization.

Troubleshooting_Tree start Purification Issue Encountered oiling_out Product 'Oiling Out'? start->oiling_out low_yield Low Yield? start->low_yield co_elution Impurities Co-eluting? start->co_elution sol_bp Solvent BP > MP of Cmpd oiling_out->sol_bp Yes use_anti_sol Use Solvent/ Anti-solvent System oiling_out->use_anti_sol No too_much_sol Too Much Solvent Used low_yield->too_much_sol Yes incomplete_cool Incomplete Cooling low_yield->incomplete_cool No bad_eluent Poor Eluent Choice co_elution->bad_eluent Yes overload Column Overloaded co_elution->overload No change_sol Change to Lower Boiling Solvent sol_bp->change_sol min_sol Use Minimum Hot Solvent too_much_sol->min_sol ice_bath Cool in Ice Bath incomplete_cool->ice_bath optimize_tlc Optimize Eluent using TLC bad_eluent->optimize_tlc reduce_load Reduce Sample Load overload->reduce_load

Caption: Decision tree for troubleshooting common purification problems.

References

"troubleshooting guide for organic synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low reaction yields are a frequent issue in organic synthesis and can stem from a multitude of factors.[1][2][3] A systematic approach to troubleshooting is crucial. The primary culprits often fall into one of the following categories:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.[1][2]

  • Reagent Quality and Purity: The purity of starting materials, reagents, and solvents is paramount. Contaminants such as water, oxygen, or residual impurities from previous steps can interfere with the desired transformation.[1][2][4]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.[2][3]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[1][5]

  • Incomplete Reactions: The reaction may not have proceeded to completion, leaving unreacted starting material.[2][3]

Q2: How can I determine if my reaction has gone to completion?

A2: Monitoring the progress of a reaction is essential to determine the optimal reaction time and to ensure all the starting material has been consumed. Thin-Layer Chromatography (TLC) is a rapid and effective method for reaction monitoring. By comparing the TLC profile of the reaction mixture to that of the starting material, you can visualize the disappearance of the reactant and the appearance of the product.

Q3: I've isolated my product, but it's impure. What are the best general purification techniques?

A3: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.[6][7] Common and effective methods include:

  • Recrystallization: This technique is ideal for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[7][8]

  • Flash Column Chromatography: This is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent).[6]

  • Distillation: This method is used to purify liquids based on differences in their boiling points.[7][8]

Troubleshooting Specific Issues

Low Reaction Yield

Problem: You have performed a reaction and, after workup and purification, the isolated yield is disappointingly low.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more reagent incomplete_reaction->optimize_conditions Yes change_conditions Modify Reaction Conditions: - Lower temperature - Change solvent - Use a more selective reagent side_products->change_conditions Yes workup_issue Analyze Aqueous & Organic Layers Post-Workup side_products->workup_issue No product_in_aqueous Product in Aqueous Layer? workup_issue->product_in_aqueous adjust_workup Adjust Workup Protocol: - Change pH of aqueous layer - Use a different extraction solvent product_in_aqueous->adjust_workup Yes purification_loss Analyze Purification Fractions product_in_aqueous->purification_loss No loss_on_column Product Lost During Purification? purification_loss->loss_on_column optimize_purification Optimize Purification: - Change chromatography solvent system - Use a different purification method loss_on_column->optimize_purification Yes reagent_issue Re-evaluate Reagents & Solvents loss_on_column->reagent_issue No impure_reagents Impure or Degraded Reagents? reagent_issue->impure_reagents purify_reagents Purify/Purchase New Reagents & Solvents impure_reagents->purify_reagents Yes

Caption: A decision tree for troubleshooting low reaction yields.

Question: My Grignard reaction is failing to initiate or giving a very low yield. What should I do?

Answer: Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate and low yields are common problems that can often be traced back to a few key factors.

Potential Causes and Solutions for Low-Yielding Grignard Reactions

Potential CauseRecommended Solution
Inactive Magnesium Surface The magnesium turnings may be coated with a layer of magnesium oxide. Activate the surface by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Presence of Water Grignard reagents are extremely reactive towards water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even trace amounts of moisture in the starting materials can quench the reaction.
Wurtz Coupling Side Reaction The formed Grignard reagent can react with the starting alkyl/aryl halide. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.
Poor Quality Starting Halide Impurities in the alkyl or aryl halide can inhibit the reaction. Purify the halide by distillation if its purity is questionable.

Question: I am observing unexpected side products in my Diels-Alder reaction. How can I improve the selectivity?

Answer: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, but its regioselectivity and stereoselectivity can sometimes be challenging to control.

Troubleshooting Side Products in Diels-Alder Reactions

IssuePotential CauseRecommended Solution
Formation of Regioisomers With unsymmetrical dienes and dienophiles, different orientations of the reactants can lead to a mixture of products.The regioselectivity is governed by the electronic properties of the substituents. Drawing resonance structures of the diene and dienophile can help predict the major product. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile.
Formation of Endo and Exo Products The stereochemistry of the product can be either endo or exo.The endo product is often the kinetically favored product due to secondary orbital interactions. Running the reaction at a lower temperature can often increase the ratio of the endo to exo product.
Polymerization of Diene or Dienophile Some reactive dienes or dienophiles can polymerize under the reaction conditions.Use a polymerization inhibitor if necessary. Ensure the reaction is not overheated.
Incomplete Reaction

Problem: After the allotted reaction time, analysis of the reaction mixture shows a significant amount of unreacted starting material.

Troubleshooting Workflow:

incomplete_reaction_troubleshooting start Incomplete Reaction (Starting Material Remains) check_conditions Review Reaction Parameters start->check_conditions temp_time Insufficient Temperature or Time? check_conditions->temp_time increase_temp_time Increase Temperature and/or Extend Reaction Time temp_time->increase_temp_time Yes reagent_stoichiometry Incorrect Reagent Stoichiometry? temp_time->reagent_stoichiometry No check_calculations Verify Calculations and Re-weigh Reagents reagent_stoichiometry->check_calculations Yes catalyst_deactivation Catalyst Deactivated? reagent_stoichiometry->catalyst_deactivation No use_fresh_catalyst Use Fresh or More Active Catalyst catalyst_deactivation->use_fresh_catalyst Yes solvent_issue Inappropriate Solvent? catalyst_deactivation->solvent_issue No change_solvent Switch to a Higher-Boiling or More Polar/Aprotic Solvent solvent_issue->change_solvent Yes equilibrium Is the Reaction Reversible? solvent_issue->equilibrium No remove_product Remove a Byproduct to Shift Equilibrium (e.g., remove water) equilibrium->remove_product Yes

Caption: A flowchart for diagnosing and resolving incomplete reactions.

Question: My Wittig reaction is giving a low yield of the desired alkene. What are the common pitfalls?

Answer: The Wittig reaction is a cornerstone of alkene synthesis, but its success hinges on the efficient formation and reaction of the phosphorus ylide.

Troubleshooting Low-Yielding Wittig Reactions

ProblemPotential CauseRecommended Solution
Inefficient Ylide Formation The base used may not be strong enough to deprotonate the phosphonium salt. The presence of moisture can also quench the ylide.Use a stronger base (e.g., n-butyllithium instead of potassium tert-butoxide for less acidic phosphonium salts). Ensure all reagents and solvents are strictly anhydrous.
Poor Quality Aldehyde or Ketone The carbonyl compound may be impure or have undergone oxidation or polymerization.Use freshly distilled or purified aldehyde/ketone.
Steric Hindrance Sterically hindered ketones react slowly, especially with stabilized ylides.For hindered systems, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often gives better yields.
Side Reactions The ylide is a strong base and can participate in side reactions.Run the reaction at lower temperatures to improve selectivity and minimize side reactions.

Data Presentation

Impact of Reaction Conditions on Yield

The following tables summarize the impact of key reaction parameters on the yield of common organic reactions. This data is intended to serve as a general guide for optimization.

Table 1: Effect of Temperature on Esterification Yield

Reaction Temperature (°C)Yield of Methyl Ester (%)
5070.9
5582.4
6080.0
6578.5
Data is illustrative and based on typical trends observed in esterification reactions.

Table 2: Impact of Solvent on SN2 Reaction Yield

SolventNucleophileSubstrateSN2 Product Yield (%)
Ethanol/WaterSodium EthoxideIsopropyl Bromide47
EthanolSodium EthoxideIsopropyl Bromide21
DMSOSodium EthoxideIsopropyl Bromide~3
DMFAzide1-Bromobutane>95
This data highlights the significant role of the solvent in favoring substitution versus elimination pathways.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To qualitatively monitor the progress of a chemical reaction.

Materials:

  • TLC plates (e.g., silica gel on aluminum backing)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent (a solvent or mixture of solvents)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

  • Pencil

Procedure:

  • Prepare the Developing Chamber: Add the chosen eluent to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • With a capillary tube, spot a small amount of the starting material on the left side of the origin line.

  • In the middle of the origin line, co-spot the starting material and the reaction mixture (spot the starting material first, then the reaction mixture on top of it).

  • On the right side of the origin line, spot the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using an appropriate method (e.g., UV light for UV-active compounds). Circle the spots with a pencil.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Flash Column Chromatography

Objective: To purify a compound from a reaction mixture.

Materials:

  • Glass column with a stopcock

  • Stationary phase (e.g., silica gel, 230-400 mesh)

  • Sand

  • Eluent (determined by TLC analysis)

  • Collection flasks or test tubes

  • Compressed air or nitrogen source (optional, for flash chromatography)

Procedure:

  • Choose the Eluent: Using TLC, determine a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column. Alternatively, dry-pack the column with silica gel and then carefully add the eluent.

    • Tap the column gently to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the eluent until the level is just at the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the eluent until the sample has been absorbed onto the sand.

  • Elute the Column:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions.

    • For flash chromatography, apply gentle pressure with compressed air or nitrogen to increase the flow rate.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Recrystallization

Objective: To purify a solid compound.

Materials:

  • Impure solid compound

  • Recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures.

  • Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool the Solution: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 4: NMR Sample Preparation

Objective: To prepare a sample for Nuclear Magnetic Resonance (NMR) analysis.

Materials:

  • NMR tube and cap

  • Deuterated solvent (e.g., CDCl3, D2O, DMSO-d6)

  • Compound to be analyzed

  • Pipette

  • Vial

Procedure:

  • Dissolve the Sample: Weigh approximately 5-10 mg of your solid compound (or use 1-2 drops of a liquid) into a small vial.

  • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the Solution (if necessary): If the solution contains any solid particles, filter it through a small plug of cotton or glass wool in a pipette directly into the clean, dry NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Cap the Tube: Cap the NMR tube securely.

  • Clean the Tube: Wipe the outside of the NMR tube with a tissue dampened with a solvent like acetone or ethanol to remove any fingerprints or dust.

  • The sample is now ready for analysis.

References

"how to improve reproducibility in experiments with isoxazole compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reproducibility in experiments involving isoxazole compounds. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, characterization, and biological evaluation.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues users might encounter.

Category 1: Synthesis and Purification

Question: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in isoxazole synthesis, particularly through 1,3-dipolar cycloaddition, are a frequent issue. Several factors can contribute to this, primarily related to the stability of the nitrile oxide intermediate and reaction conditions.

Troubleshooting Steps:

  • Nitrile Oxide Instability: Nitrile oxides are prone to dimerization to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[1][2]

    • Solution: Generate the nitrile oxide in situ at a low temperature. This maintains a low concentration of the reactive dipole and encourages its reaction with the dipolarophile (e.g., alkyne) rather than self-dimerization. Ensure the dipolarophile is present in the reaction mixture as the nitrile oxide is generated.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they may also promote the decomposition of the nitrile oxide.[1] Optimization of the reaction temperature is crucial. Consider running the reaction at a lower temperature for a longer period.

    • Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.[1] Use of a non-nucleophilic base is recommended to avoid side reactions. The stoichiometry should be carefully controlled.

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Less polar solvents can sometimes be advantageous.[1]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can significantly slow down the reaction rate.[1] If possible, consider synthetic routes that involve less sterically hindered intermediates.

Question: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazole isomers. How can I improve the regioselectivity for the 3,5-isomer?

Answer: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, achieving high regioselectivity can be challenging.

Strategies to Enhance 3,5-Regioselectivity:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Common sources include CuI or in situ generation from CuSO₄ with a reducing agent. Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Employing less polar solvents can favor the formation of the 3,5-isomer.[1]

  • Slow Addition/In Situ Generation: Slowly generating the nitrile oxide in situ can improve selectivity by keeping its concentration low.[1]

Question: How can I synthesize the less favored 3,4-disubstituted isoxazole isomer?

Answer: Synthesizing 3,4-disubstituted isoxazoles often requires alternative strategies to the standard 1,3-dipolar cycloaddition with terminal alkynes. One effective method is the [3+2] cycloaddition using enamines as the dipolarophile.[1]

Category 2: Handling and Stability

Question: My isoxazole compound is precipitating out of the aqueous buffer during my biological assay. What can I do?

Answer: Precipitation is a common problem, especially for hydrophobic isoxazole derivatives, when diluting a concentrated stock solution (usually in DMSO) into an aqueous medium.[3]

Troubleshooting Precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.[3]

  • Solubility Assessment: Before a large-scale experiment, perform a small-scale solubility test. Prepare the compound at the highest desired concentration in the final assay buffer and visually inspect for precipitation over the time course of the experiment.[3]

  • Use of Surfactants: For cell-free assays, consider the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100, to the buffer to improve solubility.

  • pH Considerations: The pH of the buffer can impact the stability and solubility of your isoxazole compound. Some isoxazoles are unstable at basic pH.[3][4] It is crucial to assess the stability of your compound in the specific assay buffer.[3]

  • Salt Concentration: High salt concentrations in buffers like PBS can sometimes cause compounds to "salt out" and precipitate.[3] If permissible for your assay, try a buffer with a lower salt concentration.[3]

Question: How stable are isoxazole compounds in solution and how should I store them?

Answer: The stability of isoxazole compounds can vary significantly depending on their substitution pattern, the solvent, pH, and temperature.

General Stability and Storage Guidelines:

  • pH Sensitivity: The isoxazole ring can be susceptible to cleavage under certain pH conditions. For example, the anti-inflammatory drug leflunomide shows increased degradation at basic pH (pH 10) compared to neutral or acidic pH.[4] This degradation is also temperature-dependent, being faster at 37°C than at 25°C.[4]

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots at -20°C or -80°C for long-term storage.

  • Aqueous Solutions: Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If storage is necessary, it should be for a short duration at 4°C, after confirming the compound's stability under these conditions.

Category 3: Biological Assays

Question: I am observing variable IC50 values for my isoxazole inhibitor in an enzyme assay. What are the potential causes?

Answer: Inconsistent IC50 values are a common indication of poor reproducibility in enzyme inhibition assays. Several factors related to both the compound and the assay conditions can be responsible.[3]

Troubleshooting Inconsistent IC50 Values:

  • Compound Stability and Purity:

    • Purity: Verify the purity of your compound using methods like NMR, LC-MS, and elemental analysis. Impurities can interfere with the assay.

    • Stability in Assay Buffer: As mentioned, isoxazoles can be unstable in certain buffers.[3] This can lead to a decrease in the effective inhibitor concentration over the course of the assay, resulting in variable IC50 values. Assess the stability of your compound over the experiment's time course.[3]

  • Assay Conditions:

    • Enzyme Concentration and Activity: Use a consistent concentration of active enzyme in every experiment. Prepare fresh enzyme dilutions for each experiment and keep them on ice, as enzymes can lose activity with repeated freeze-thaw cycles or prolonged storage at 4°C.[3]

    • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition must be kept consistent across all experiments.[3]

  • Assay Artifacts: Some compounds can interfere with the assay signal, for example, through autofluorescence or light scattering, leading to erroneous results.[3] Run control experiments with the compound in the absence of the enzyme to check for such artifacts.

Data Presentation

Table 1: pH and Temperature Stability of Leflunomide

pHTemperature (°C)Apparent Half-life (t½)
4.025Stable
7.425Stable
10.025~6.0 hours
4.037Stable
7.437~7.4 hours
10.037~1.2 hours
Data adapted from ResearchGate, demonstrating the base-catalyzed ring opening of the isoxazole in leflunomide.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Appropriate solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Triethylamine (Et₃N)

Procedure:

  • Oxime Formation:

    • Dissolve the substituted aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol/water mixture).

    • Add a base such as pyridine (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by removing the solvent and extracting the product. Purify the resulting aldoxime if necessary.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • To a solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., DCM) at 0°C, add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise.

    • After the addition of NCS, add triethylamine (Et₃N) (1.5 eq) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Characterization: Confirm the structure and purity of the synthesized isoxazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_assay Biological Assay start Start: Aldehyde + Alkyne oxime Step 1: Oxime Formation start->oxime Hydroxylamine HCl, Base cycloaddition Step 2: 1,3-Dipolar Cycloaddition oxime->cycloaddition NCS, Et3N crude Crude Product cycloaddition->crude purify Column Chromatography crude->purify pure Pure Isoxazole purify->pure characterize Characterization (NMR, MS, IR) pure->characterize stock Prepare DMSO Stock Solution characterize->stock working Prepare Aqueous Working Solution stock->working assay Perform Biological Assay working->assay data Data Analysis assay->data troubleshooting_precipitation start Issue: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso solubility_test Perform pre-experiment solubility test? check_dmso->solubility_test No reduce_dmso Action: Lower final DMSO concentration. check_dmso->reduce_dmso Yes check_salt Is buffer high in salt (e.g., PBS)? solubility_test->check_salt Precipitation Observed end Problem Resolved solubility_test->end No Precipitation check_ph Assess compound stability at assay pH? check_salt->check_ph No lower_salt Action: Try buffer with lower salt concentration. check_salt->lower_salt Yes use_surfactant Action: Add surfactant (e.g., Tween-80) if assay permits. check_ph->use_surfactant Stable modify_ph Action: Modify buffer pH if compound is unstable and assay allows. check_ph->modify_ph Unstable reduce_dmso->end use_surfactant->end lower_salt->end modify_ph->end

References

Validation & Comparative

A Comparative Guide: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid vs. Valdecoxib in Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib, with its sulfonic acid analogue, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. While Valdecoxib has been extensively studied, there is a notable absence of publicly available experimental data for its sulfonic acid counterpart. This comparison, therefore, juxtaposes the established pharmacological profile of Valdecoxib with a discussion of the potential implications of the structural difference, based on established structure-activity relationships of COX-2 inhibitors.

Chemical Structures and Properties

The primary structural difference between the two molecules lies in the functional group attached to the phenyl ring: a sulfonamide (-SO₂NH₂) in Valdecoxib and a sulfonic acid (-SO₃H) in this compound. This seemingly minor change can significantly impact the physicochemical properties and, consequently, the biological activity of the compound.

FeatureThis compoundValdecoxib
Chemical Name This compound4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide[1]
CAS Number 897927-43-4 (for sodium salt)[2]181695-72-7
Molecular Formula C₁₆H₁₄NNaO₄S (for sodium salt)[2]C₁₆H₁₄N₂O₃S
Molecular Weight 339.34 g/mol (for sodium salt)[2]314.36 g/mol
Functional Group Sulfonic Acid (-SO₃H)Sulfonamide (-SO₂NH₂)

Mechanism of Action: The Role of the Sulfonamide Moiety

Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme.[1] The mechanism of action for selective COX-2 inhibitors like Valdecoxib is well-established. The sulfonamide group is a key pharmacophore that interacts with a hydrophilic side pocket present in the active site of COX-2, but not in COX-1. This interaction is crucial for the high selectivity of Valdecoxib for COX-2.

The replacement of the sulfonamide group with a sulfonic acid group would likely alter the binding interactions within the COX-2 active site. While the sulfonic acid group is also capable of hydrogen bonding, its different acidity and steric bulk compared to the sulfonamide may affect the binding affinity and selectivity. Without experimental data for this compound, its inhibitory activity against COX-1 and COX-2 remains speculative.

Performance Data: A Focus on Valdecoxib

Due to the lack of available data for this compound, this section focuses on the extensively documented performance of Valdecoxib.

In Vitro COX Inhibition

The inhibitory potency of Valdecoxib against COX-1 and COX-2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Valdecoxib>1000.05>2000

Data from human whole blood assay.

This high selectivity index underscores Valdecoxib's specificity for the COX-2 isoform.

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory activity of Valdecoxib has been demonstrated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. The effective dose required to produce a 50% reduction in paw edema (ED₅₀) is a key metric.

CompoundCarrageenan-Induced Paw Edema in Rats (ED₅₀)
Valdecoxib5.9 - 10.2 mg/kg
Pharmacokinetic Profile
ParameterValdecoxib
Bioavailability ~83%
Plasma Half-life 8-11 hours
Metabolism Primarily hepatic (CYP3A4 and CYP2C9)

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)

Objective: To determine the IC₅₀ values of a test compound for the inhibition of COX-1 and COX-2 in a human whole blood matrix.

Methodology:

  • COX-1 (Thromboxane B₂ Synthesis):

    • Fresh human blood is collected in the presence of an anticoagulant.

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO).

    • Blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) synthesis.

    • The reaction is stopped by placing the samples on ice and centrifugation to obtain serum.

    • The concentration of the stable TXA₂ metabolite, thromboxane B₂ (TXB₂), is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • COX-2 (Prostaglandin E₂ Synthesis):

    • Fresh human blood is collected in the presence of an anticoagulant.

    • Aliquots of whole blood are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

    • The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle.

    • The synthesis of prostaglandin E₂ (PGE₂) is initiated by the addition of a calcium ionophore or allowed to proceed from endogenous substrate.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • The concentration of PGE₂ is measured by EIA or RIA.

  • Data Analysis:

    • The percentage of inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used. Animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage of inhibition of edema for each dose of the test compound is calculated relative to the vehicle-treated control group.

    • The ED₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the dose.

Signaling Pathways and Experimental Workflows

COX-2 Inflammatory Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 releases Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid produces COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2->Prostaglandin Synthases Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin Synthases->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain mediate Valdecoxib Valdecoxib Valdecoxib->COX-2 inhibits

Caption: The COX-2 pathway in inflammation and the inhibitory action of Valdecoxib.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Compound A 4-(...)-benzenesulfonic acid COX1_Assay COX-1 Inhibition Assay (e.g., Human Whole Blood) Compound A->COX1_Assay COX2_Assay COX-2 Inhibition Assay (e.g., Human Whole Blood) Compound A->COX2_Assay Compound B Valdecoxib Compound B->COX1_Assay Compound B->COX2_Assay IC50_A Determine IC50 for Compound A COX1_Assay->IC50_A IC50_B Determine IC50 for Valdecoxib COX1_Assay->IC50_B COX2_Assay->IC50_A COX2_Assay->IC50_B Compare_Selectivity Compare Selectivity Indices IC50_A->Compare_Selectivity IC50_B->Compare_Selectivity Paw_Edema Carrageenan-Induced Paw Edema in Rats Compare_Selectivity->Paw_Edema Inform In Vivo Dosing ED50_A Determine ED50 for Compound A Paw_Edema->ED50_A ED50_B Determine ED50 for Valdecoxib Paw_Edema->ED50_B Compare_Efficacy Compare In Vivo Efficacy ED50_A->Compare_Efficacy ED50_B->Compare_Efficacy

Caption: A proposed experimental workflow for a head-to-head comparison.

Conclusion

Valdecoxib is a well-documented, potent, and highly selective COX-2 inhibitor with proven in vitro and in vivo efficacy. Its chemical structure, particularly the sulfonamide moiety, is critical for its biological activity.

In contrast, this compound remains an uncharacterized compound in the public domain. While its structural similarity to Valdecoxib is apparent, the substitution of the key sulfonamide pharmacophore with a sulfonic acid group introduces significant uncertainty regarding its potential as a COX-2 inhibitor. Based on structure-activity relationship principles for this class of compounds, this change is expected to significantly alter its binding affinity and selectivity for the COX-2 enzyme.

Further research, including in vitro enzymatic assays and in vivo models of inflammation, is necessary to elucidate the pharmacological profile of this compound and to enable a direct and quantitative comparison with Valdecoxib. Until such data becomes available, Valdecoxib remains the well-established benchmark in this structural class of COX-2 inhibitors.

References

A Comparative Analysis of Isoxazole-Based COX-2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, experimental evaluation, and signaling pathways of prominent isoxazole-based COX-2 inhibitors.

This guide provides a comparative overview of isoxazole-based cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation. The data presented is compiled from various scientific publications to facilitate a comprehensive understanding and to support further research in this area.

Introduction to Isoxazole-Based COX-2 Inhibitors

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of anti-inflammatory therapies. While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective COX-2 inhibitors were developed to reduce pain and inflammation with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1][2] The isoxazole scaffold has proven to be a valuable pharmacophore in the design of selective COX-2 inhibitors, with prominent examples including Celecoxib and Valdecoxib.[2][3]

Data Presentation: Comparative Analysis of Inhibitory Potency

The inhibitory potency (IC50) and selectivity of isoxazole-based COX-2 inhibitors are critical parameters for their evaluation. The following tables summarize the in vitro inhibitory activities of key isoxazole-containing compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher selectivity index (COX-1 IC50 / COX-2 IC50) signifies greater selectivity for COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Marketed Isoxazole-Based Drugs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Valdecoxib1500.00530000

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[4]

Table 2: In Vitro COX-1 and COX-2 Inhibition for Novel Synthesized Isoxazole Derivatives

Compound IDCOX-1 IC50 (µM) ± SEMCOX-2 IC50 (µM) ± SEMSelectivity Index (COX-1/COX-2)
C1>1001.87 ± 0.09>53.47
C2>1001.23 ± 0.06>81.30
C322.57 ± 1.120.93 ± 0.0124.26
C4>10012.37 ± 0.61>8.08
C535.55 ± 1.770.85 ± 0.0441.82
C633.95 ± 1.690.55 ± 0.0361.73
C7>1000.88 ± 0.04>113.63
C8>1000.86 ± 0.04>116.27
C9>1001.68 ± 0.08>59.52
C10>10032.36 ± 1.61>3.09
Celecoxib (Standard)24.36 ± 1.210.06 ± 0.01406

Data adapted from a study on newly synthesized isoxazole derivatives.[5] The selectivity index in the original paper was calculated as [IC50 (COX-1)]/[IC50 (COX-2)].[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance. Below are methodologies for key in vitro and in vivo assays.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibitory effect of compounds on COX-1 and COX-2 in a physiologically relevant matrix.

Materials:

  • Freshly drawn human blood

  • Test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

COX-1 Activity (TXB2 Production):

  • Aliquot 1 mL of fresh whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO).

  • Allow the blood to clot for 1 hour at 37°C.

  • Centrifuge the tubes to separate the serum.

  • Measure the concentration of TXB2 in the serum using an EIA kit as an index of COX-1 activity.

COX-2 Activity (PGE2 Production):

  • To whole blood aliquots, add aspirin to irreversibly inhibit platelet COX-1.

  • Incubate for 15 minutes at 37°C.

  • Add LPS to induce COX-2 expression in monocytes.

  • Add the test compound at various concentrations.

  • Incubate for 24 hours at 37°C.

  • Centrifuge to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an EIA kit as an index of COX-2 activity.[6]

Data Analysis: Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the anti-inflammatory activity of compounds.[7]

Materials:

  • Male Sprague-Dawley rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Test compounds and a reference drug (e.g., Celecoxib)

  • Plethysmometer for measuring paw volume

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.[8][9]

  • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • The contralateral paw can be injected with saline to serve as a control.

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Mandatory Visualizations

COX Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the site of action for selective COX-2 inhibitors.

COX_Signaling_Pathway cluster_aa cluster_cox cluster_pgh2 cluster_pgs Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., GI protection, platelet function) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Inhibitor Isoxazole-based COX-2 Inhibitor Inhibitor->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: COX signaling pathway and the mechanism of selective COX-2 inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

The diagram below outlines the general workflow for determining the in vitro inhibitory activity of a test compound.

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Heme, Test Compound) Start->Prepare_Reagents Incubate_Enzyme Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate_Enzyme Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Enzyme->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin (e.g., PGE2) Production (EIA/ELISA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro COX inhibition assay.

References

Comparative Analysis of the Cross-Reactivity Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (S-parecoxib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cross-reactivity of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, the active metabolite of the injectable nonsteroidal anti-inflammatory drug (NSAID) parecoxib. The focus is on its interactions with its primary target, cyclooxygenase-2 (COX-2), its primary off-target, cyclooxygenase-1 (COX-1), and other relevant enzyme families. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

Executive Summary

This compound, also known as valdecoxib, is a potent and highly selective inhibitor of COX-2.[1][2][3][4][5] Its selectivity for COX-2 over COX-1 is a key feature, theoretically reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[6] Beyond the cyclooxygenase enzymes, valdecoxib has been shown to interact with other enzyme families, most notably carbonic anhydrases, due to its sulfonamide moiety.[7][8][9][10] While it is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, comprehensive data on its direct inhibitory effects on these enzymes is limited in the public domain.[11] This guide presents a compilation of available data to provide a clearer picture of its selectivity and potential for off-target effects.

Data Presentation: Comparative Enzyme Inhibition

The following tables summarize the in vitro inhibitory activity of valdecoxib against various enzymes.

Table 1: Inhibition of Cyclooxygenase (COX) Isoforms by Valdecoxib

EnzymeParameterValue (µM)Assay ConditionsReference
Human Recombinant COX-2IC500.005In vitro enzyme assay[1][2][3][4][5]
Human Recombinant COX-1IC50150In vitro enzyme assay[1][3]
Human Whole Blood COX-2IC500.24Ex vivo assay[1][3]
Human Whole Blood COX-1IC5021.9Ex vivo assay[1][3]

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Valdecoxib

EnzymeParameterValue (nM)Assay ConditionsReference
hCA IKi25Stopped-flow CO2 hydration assay[7]
hCA IIKiPotent inhibitorX-ray crystallography[9]
hCA IVKi45Stopped-flow CO2 hydration assay[7]
hCA IXKiNanomolar inhibitorStopped-flow CO2 hydration assay[7][8]
hCA XIIKiNanomolar inhibitorStopped-flow CO2 hydration assay[10]

Table 3: Interaction with Cytochrome P450 (CYP) Enzymes

EnzymeInteractionQuantitative Data (IC50/Ki)NotesReference
CYP3A4MetabolismNot AvailableMajor metabolizing enzyme.[11]
CYP2C9MetabolismNot AvailableMajor metabolizing enzyme.[11]
CYP2C19MetabolismNot AvailableMinor metabolizing enzyme.[11]
CYP2D6MetabolismNot AvailableMinor metabolizing enzyme.[11]
CYP1A2MetabolismNot AvailableMinor metabolizing enzyme.[11]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood)

This assay determines the potency and selectivity of an inhibitor against COX-1 and COX-2 in a physiologically relevant matrix.

1. Materials:

  • Freshly drawn human venous blood anticoagulated with heparin.
  • Test compound (valdecoxib) and reference inhibitors.
  • Lipopolysaccharide (LPS) for COX-2 induction.
  • Calcium ionophore A23187 for COX-1 stimulation.
  • Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).

2. Procedure:

  • COX-2 Inhibition: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO). LPS is added to induce COX-2 expression, and the samples are incubated for 24 hours at 37°C. The plasma is then separated by centrifugation.
  • COX-1 Inhibition: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C. Calcium ionophore A23187 is then added to stimulate COX-1 activity, and the samples are incubated for a further 30 minutes. The plasma is separated by centrifugation.
  • Quantification: The concentrations of PGE2 (as a marker of COX-2 activity) and TxB2 (as a marker of COX-1 activity) in the plasma samples are determined using specific EIA kits.

3. Data Analysis:

  • The percent inhibition of PGE2 and TxB2 production is calculated for each concentration of the test compound relative to the vehicle control.
  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.

1. Materials:

  • Purified recombinant human carbonic anhydrase isoforms.
  • Test compound (valdecoxib).
  • Buffer solution (e.g., Tris-HCl).
  • CO2-saturated water.
  • pH indicator (e.g., p-nitrophenol).
  • Stopped-flow spectrophotometer.

2. Procedure:

  • The enzyme and inhibitor are pre-incubated in the buffer at a controlled temperature.
  • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

3. Data Analysis:

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.
  • Ki values are determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.

Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Valdecoxib Valdecoxib Valdecoxib->COX1 Low Affinity Inhibition Valdecoxib->COX2 High Affinity Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression Experimental_Workflow Start Start: Compound of Interest (Valdecoxib) Enzyme_Panel Broad Enzyme Panel Screening (e.g., Kinases, Proteases, CYPs, etc.) Start->Enzyme_Panel Primary_Assay Primary Inhibition Assay (e.g., Radiometric, FRET, Luminescence) Enzyme_Panel->Primary_Assay Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response 'Hit' Selectivity_Analysis Selectivity & Cross-Reactivity Analysis Hit_Identification->Selectivity_Analysis 'No Hit' IC50_Determination Calculate IC50/Ki Values Dose_Response->IC50_Determination IC50_Determination->Selectivity_Analysis End End: Comprehensive Cross-Reactivity Profile Selectivity_Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of 3-phenylisoxazole derivatives, focusing on their anticancer, antibacterial, chitin synthesis inhibitory, and histone deacetylase (HDAC) inhibitory activities. Quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Additionally, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the SAR of this versatile class of compounds.

Anticancer Activity

3-Phenylisoxazole analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The nature and position of substituents on both the phenyl ring and the isoxazole core play a critical role in determining their potency and selectivity.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various 3-phenylisoxazole derivatives against different cancer cell lines.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
1 3-(4-chlorophenyl)-5-(substituted phenyl)PC3 (Prostate)5.82[1][2]
2 3-(4-chlorophenyl)-5-(substituted phenyl)PC3 (Prostate)9.18[1][2]
3 3-(phenyl)-5-(substituted)A549 (Lung)10.67 ± 1.53[3]
4 3-(phenyl)-5-(substituted)C6 (Glioma)4.33 ± 1.04[3]
5 3-(phenyl)-5-(substituted)A549 (Lung)24.0 ± 3.46[3]
6 3-(phenyl)-5-(substituted)C6 (Glioma)23.33 ± 2.08[3]
7 3-(phenyl)-5-(substituted)A549 (Lung)28.0 ± 1.0[3]
8 3-(phenyl)-5-(substituted)C6 (Glioma)49.33 ± 1.15[3]
Structure-Activity Relationship Highlights: Anticancer Activity
  • Substitution on the Phenyl Ring at position 3: The presence and nature of substituents on the 3-phenyl ring significantly influence anticancer activity.

  • Substitution on the Isoxazole Ring at position 5: Modifications at the 5-position of the isoxazole ring with different aromatic or heterocyclic moieties have been shown to modulate the cytotoxic potential. For instance, certain substitutions can lead to enhanced activity against specific cancer cell lines like prostate cancer.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., PC3, A549, C6)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-Phenylisoxazole analog compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-phenylisoxazole analogs and incubate for a further 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treat_cells Treat Cells with Compounds compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Antibacterial Activity

Certain 3-phenylisoxazole analogs have emerged as promising antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. The SAR studies in this area aim to optimize the antibacterial spectrum and potency.

Quantitative Data Summary: Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) or effective concentration (EC50) values of selected 3-phenylisoxazole derivatives against various bacterial strains.

Compound IDSubstituent(s)Bacterial StrainMIC/EC50 (µg/mL)Reference
9 4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae (Xoo)Better than control[4][5]
10 4-nitro-3-phenylisoxazole derivativesPseudomonas syringae (Psa)Better than control[4][5]
11 4-nitro-3-phenylisoxazole derivativesXanthomonas axonopodis (Xac)Better than control[4][5]
12 N3, N5-di(p-chlorophenyl)E. coli MTCC 44395[6]
13 N3, N5-di(p-chlorophenyl)S. aureus MTCC 96115[6]
14 N3, N5-di(p-fluorophenyl)E. coli MTCC 443110[6]
15 N3, N5-di(p-fluorophenyl)S. aureus MTCC 9695[6]
Structure-Activity Relationship Highlights: Antibacterial Activity
  • 4-Nitro Group: The presence of a nitro group at the 4-position of the isoxazole ring appears to be beneficial for antibacterial activity against plant pathogenic bacteria.[4][5]

  • Substituents on Diamine Derivatives: For N3, N5-di(substituted)isoxazole-3,5-diamine derivatives, electron-withdrawing groups such as fluorine and chlorine on the phenyl rings generally enhance antibacterial activity. Para-substitution seems to be more favorable for potency.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 3-Phenylisoxazole analog compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Chitin Synthesis Inhibition

Derivatives of 3-phenylisoxazole have been investigated as inhibitors of chitin synthesis, a crucial process in insects. These compounds hold potential for the development of novel insecticides.

Quantitative Data Summary: Chitin Synthesis Inhibition

The inhibitory activity (pIC50) of 3-phenylisoxazole analogs against chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis, is shown below.

Compound IDSubstituent on 3-phenyl ringpIC50
16 4-Cl7.04
17 4-Et6.85
18 4-Ph6.40

pIC50 = -log(IC50 [M]). A higher pIC50 value indicates greater potency.

Structure-Activity Relationship Highlights: Chitin Synthesis Inhibition
  • Substituents on the 3-Phenyl Ring: The nature of the substituent at the 4-position of the 3-phenyl ring influences the inhibitory activity. In the studied series, a chloro substituent resulted in the highest potency.[7]

Experimental Protocol: In Vitro Chitin Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into chitin in cultured insect integument.

Materials:

  • Diapause larvae of Chilo suppressalis

  • Grace's insect culture medium

  • 20-hydroxyecdysone

  • 3-Phenylisoxazole analog compounds

  • N-acetyl-D-[¹⁴C]glucosamine ([¹⁴C]NAG)

  • Scintillation counter

Procedure:

  • Integument Culture: Integuments are excised from sterilized larvae and cultured in Grace's medium containing 20-hydroxyecdysone for 24 hours.

  • Compound Treatment: The integument fragments are then transferred to a fresh medium containing the test compounds and [¹⁴C]NAG.

  • Incubation: The culture is incubated for a defined period to allow for chitin synthesis.

  • Measurement of Radioactivity: The amount of [¹⁴C]NAG incorporated into chitin is measured using a scintillation counter.

  • Data Analysis: The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of chitin synthesis (IC50).[7]

Histone Deacetylase (HDAC) Inhibition

More recently, 3-phenylisoxazole derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Quantitative Data Summary: HDAC1 Inhibition

The inhibitory activity of 3-phenylisoxazole-based HDAC inhibitors against HDAC1 is presented below.

Compound IDR1R2 LinkerInhibition Rate (%) at 1000 nM
19 -Clmethyl9.30
20 -Clethyl11.84
21 -Clpropyl13.43
22 -Clbutyl79.85
23 -OCH3butyl86.78
Structure-Activity Relationship Highlights: HDAC1 Inhibition
  • Linker Length (R2): The length of the linker at the R2 position significantly impacts HDAC1 inhibitory activity. A butyl linker was found to be optimal compared to shorter linkers (methyl, ethyl, propyl).[2]

  • Substitution at R1: The R1 position on the phenyl ring is relatively tolerant to modifications. Different substituents at this position did not lead to a significant change in HDAC1 inhibitory activity.[2]

SAR_HDAC1 cluster_sar SAR of 3-Phenylisoxazole HDAC1 Inhibitors cluster_r2 Linker Length is Critical core 3-Phenylisoxazole Core r1 R1 Position (Phenyl Ring) core->r1 Tolerant to substitution r2 R2 Position (Linker) core->r2 butyl Butyl (Optimal) r2->butyl propyl Propyl butyl->propyl ethyl Ethyl propyl->ethyl methyl Methyl (Least Active) ethyl->methyl

Caption: Key structure-activity relationships for 3-phenylisoxazole-based HDAC1 inhibitors.

Experimental Protocol: HDAC1 Inhibition Assay

A common method to assess HDAC1 inhibition is a fluorometric assay.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution

  • 3-Phenylisoxazole analog compounds

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Reaction: In a 96-well plate, the HDAC1 enzyme is incubated with the test compound at various concentrations in the assay buffer.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is incubated at 37°C.

  • Development: The developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined from the dose-response curves.[2][8]

Conclusion

The 3-phenylisoxazole scaffold serves as a versatile template for the development of a diverse range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity across different therapeutic targets. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective 3-phenylisoxazole-based therapeutic agents. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this important class of molecules.

References

In Vivo Efficacy of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid and its close structural analog, Valdecoxib. Due to the limited availability of direct in vivo data for the sulfonic acid derivative, this guide will focus on the extensive research conducted on Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The data presented herein is intended to serve as a valuable resource for understanding the potential therapeutic applications and comparative pharmacology of this class of compounds in inflammatory and pain models.

Disclaimer: this compound differs from Valdecoxib by the presence of a sulfonic acid group (-SO3H) instead of a sulfonamide group (-SO2NH2). While their primary mechanism of action is expected to be similar due to the shared pharmacophore, their pharmacokinetic and pharmacodynamic profiles may vary.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this class of compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Under inflammatory conditions, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[1]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-2->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Valdecoxib 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonamide (Valdecoxib) Valdecoxib->COX-2 inhibits

Caption: Mechanism of action of Valdecoxib via selective inhibition of the COX-2 pathway.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of Valdecoxib in various animal models of inflammation and pain, alongside data for other selective COX-2 inhibitors for comparison.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
CompoundDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%)ED50 (mg/kg)Reference
Valdecoxib10OralSignificant5.9[2]
Celecoxib30OralSignificant-[3]
Diclofenac (Standard NSAID)10OralSignificant-[4]

ED50: The dose that produces 50% of the maximum effect.

Table 2: Anti-Arthritic Activity in Adjuvant-Induced Arthritis in Rats
CompoundDose (mg/kg/day)Route of AdministrationReduction in Paw SwellingED50 (mg/kg)Reference
Valdecoxib1OralSignificant0.03[2]
Celecoxib5OralSignificant-[5]
Table 3: Analgesic Activity in Pain Models in Mice
ModelCompoundDose (mg/kg)Route of AdministrationOutcome MeasureResultReference
Hot-Plate Test Valdecoxib5OralIncreased latency to paw licking/jumpingSignificant increase in latency
Formalin Test (Late Phase) Valdecoxib5OralReduced paw licking timeSignificant reduction
Formalin Test (Late Phase) Celecoxib20IntraperitonealReduced flinching and licking behaviorSignificant reduction[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and comparison.

Carrageenan-Induced Paw Edema

This model is a widely used and reproducible assay for evaluating acute inflammation.

Carrageenan_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement Animal Acclimatization Animal Acclimatization Drug Administration Administer Test Compound (e.g., Valdecoxib) or Vehicle Animal Acclimatization->Drug Administration Carrageenan Injection Inject 1% Carrageenan into plantar surface of hind paw Drug Administration->Carrageenan Injection Paw Volume Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) using a plethysmometer Carrageenan Injection->Paw Volume Measurement

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound (e.g., Valdecoxib) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups relative to the control (vehicle-treated) group.

Adjuvant-Induced Arthritis

This model is a well-established method for studying chronic inflammation and is often used to screen for anti-arthritic drugs.

Adjuvant_Arthritis_Workflow cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Adjuvant Injection Inject Freund's Complete Adjuvant (FCA) into the sub-plantar region of the hind paw Drug Administration Administer Test Compound (e.g., Valdecoxib) or Vehicle daily Adjuvant Injection->Drug Administration Paw Volume Measurement Measure paw volume periodically Drug Administration->Paw Volume Measurement Arthritis Score Visually score arthritis severity Drug Administration->Arthritis Score Histopathology Histopathological examination of joints Arthritis Score->Histopathology

Caption: Experimental workflow for the adjuvant-induced arthritis model in rats.

Protocol:

  • Animals: Male Lewis rats (150-180 g) are commonly used due to their susceptibility to adjuvant-induced arthritis.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.

  • Drug Administration: Treatment with the test compound (e.g., Valdecoxib) or vehicle is typically initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continued daily for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume: The volume of both the injected and non-injected paws is measured periodically.

    • Arthritis Score: The severity of arthritis in each paw is visually scored based on erythema and swelling.

    • Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.

    • Histopathology: At the end of the study, joints are collected for histopathological examination to assess inflammation, pannus formation, and bone and cartilage destruction.

Conclusion

The available in vivo data for Valdecoxib, a close structural analog of this compound, demonstrates potent anti-inflammatory and analgesic efficacy in established animal models. Its high selectivity for COX-2 translates to a favorable profile in preclinical studies. While direct comparative studies for the sulfonic acid derivative are lacking, the information presented in this guide provides a strong foundation for researchers to design and interpret future in vivo validation studies for this and related compounds. Further investigation into the pharmacokinetic properties of the sulfonic acid derivative is warranted to fully elucidate its therapeutic potential.

References

Isoxazole vs. Oxazole: A Head-to-Head Comparison for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged five-membered heterocycles, isoxazole and oxazole are isomeric mainstays, each offering a unique constellation of properties. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.

Isoxazole and oxazole are isomers, differing only in the position of the nitrogen and oxygen atoms within their five-membered aromatic rings.[1] In isoxazole, the nitrogen and oxygen atoms are adjacent (1,2-position), while in oxazole, they are separated by a carbon atom (1,3-position).[1] This subtle structural distinction leads to significant differences in their physicochemical characteristics, metabolic fate, and interactions with biological targets.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of heteroatoms in isoxazole and oxazole rings directly impacts their electronic distribution, leading to divergent physicochemical properties that are fundamental to their behavior in biological systems. A summary of these key properties is presented in Table 1.

Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2- position)Oxygen and nitrogen atoms are separated by a carbon (1,3- position)[1]
Molecular Formula C₃H₃NOC₃H₃NO[1]
Molar Mass 69.06 g/mol 69.06 g/mol [1]
pKa of conjugate acid -3.00.8[1]
Dipole Moment 3.0 D1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]

Isoxazoles are notably weaker bases than oxazoles, a factor that can influence their interactions with acidic residues in protein binding pockets and their overall pharmacokinetic profile.[1] The larger dipole moment of isoxazoles may also contribute to stronger polar interactions.[1]

Metabolic Stability: A Key Determinant of In Vivo Performance

The metabolic stability of a drug candidate is a critical factor determining its half-life and bioavailability. Both isoxazole and oxazole rings are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. The weaker N-O bond in the isoxazole ring can also make it prone to reductive cleavage under specific biological conditions.[1]

While direct, broad-ranging comparative studies are limited, the metabolic fate is highly dependent on the substitution pattern of the specific molecule. Table 2 presents a hypothetical comparison of metabolic stability for an isoxazole and an oxazole analog, illustrating typical outcomes from in vitro assays.

Table 2: Hypothetical Comparative Metabolic Stability Data for an Isoxazole and an Oxazole Analog

AssayIsoxazole Analog (Compound A)Oxazole Analog (Compound B)
Microsomal Stability (Human Liver Microsomes)
Half-Life (t½, min)4560
Intrinsic Clearance (CLint, µL/min/mg protein)15.411.5
Hepatocyte Stability (Human)
Half-Life (t½, min)6080
Intrinsic Clearance (CLint, µL/min/10⁶ cells)11.58.6

Biological Activities and Structure-Activity Relationships (SAR)

Both isoxazole and oxazole scaffolds are integral components of drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] The choice between these two heterocycles is often dictated by the specific structure-activity relationships for a given biological target. The distinct electronic and steric profiles of isoxazole and oxazole can lead to significant differences in binding affinity and biological activity.

For example, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five-fold more potent than its isoxazole isomer, attributed to the optimal positioning of the oxazole nitrogen for a crucial hydrogen bond interaction.[1] Conversely, a review of FDA-approved drugs reveals a higher prevalence of the isoxazole ring, suggesting that in many contexts, this scaffold may confer more favorable overall pharmacological properties.[1][2]

Table 3 provides a comparative overview of the biological activities of representative isoxazole- and oxazole-containing compounds.

Table 3: Comparative Biological Activities of Isoxazole and Oxazole Derivatives

Biological Target/ActivityIsoxazole-Containing CompoundIC₅₀/MICOxazole-Containing CompoundIC₅₀/MICReference(s)
Anticancer (Hsp90 inhibition) Compound 10.5 µMCompound 2 (hypothetical analog)2.1 µM[1]
Antibacterial (E. coli) Isoxazole-oxazole hybrid 18a128 µg/mL--[3]
Anti-inflammatory (SCD1 Inhibition) Isoxazole-isoxazole hybrid 1245 µMIsoxazole-oxazole hybrid 1419 µM[3]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the performance of isoxazole and oxazole-containing compounds.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent like DMSO. Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the reaction mixture to 37°C. The reaction is initiated by adding a NADPH-regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (typically cold acetonitrile containing an internal standard) to quench the reaction.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound versus time.[4][5]

IC₅₀ Determination Assay

Objective: To determine the concentration of a compound that inhibits a specific biological or biochemical function by 50%.

Procedure:

  • Preparation: Prepare a series of dilutions of the inhibitor compound.

  • Reaction Setup: In a microplate, add the target enzyme and the inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1][6]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[7][8]

Visualizing the Drug Design and Evaluation Process

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks in the comparison and evaluation of isoxazole and oxazole scaffolds.

G cluster_scaffolds Isomeric Scaffolds cluster_properties Comparative Evaluation cluster_outcome Drug Design Outcome isoxazole Isoxazole (1,2-Oxazole) physchem Physicochemical Properties isoxazole->physchem oxazole Oxazole (1,3-Oxazole) oxazole->physchem metabolism Metabolic Stability physchem->metabolism activity Biological Activity metabolism->activity lead_optimization Lead Optimization activity->lead_optimization

Caption: A conceptual workflow for the comparative evaluation of isoxazole and oxazole scaffolds in drug design.

G Receptor Receptor Tyrosine Kinase P2 Phosphorylated Substrate Receptor->P2 Phosphorylation Drug Isoxazole/Oxazole Inhibitor Drug->Receptor Inhibits ATP Binding P1 Substrate P1->Receptor P3 Downstream Signaling (e.g., Proliferation, Survival) P2->P3

Caption: A simplified signaling pathway illustrating the inhibitory action of an isoxazole or oxazole-based kinase inhibitor.

Conclusion

Both isoxazole and oxazole scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not straightforward and depends on the specific therapeutic target and desired drug properties. Isoxazoles, being weaker bases with a larger dipole moment, may offer advantages in certain biological contexts, and their greater prevalence in FDA-approved drugs is noteworthy.[1][2] However, as the comparative data illustrates, the oxazole scaffold can exhibit superior potency in specific cases. Ultimately, a thorough understanding of the subtle yet significant differences between these two important heterocycles, supported by parallel synthesis and head-to-head biological evaluation, is essential for the successful design and development of novel therapeutics.

References

A Comparative Selectivity Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Valdecoxib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, the active form of which is Valdecoxib, a potent cyclooxygenase-2 (COX-2) inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance against other selective and non-selective non-steroidal anti-inflammatory drugs (NSAIDs). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to COX-2 Selectivity

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining platelet function.[2] In contrast, COX-2 is typically induced at sites of inflammation.[1] Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] Selective COX-2 inhibitors, like Valdecoxib, were developed to target inflammation more specifically while minimizing these adverse effects.[3]

Quantitative Selectivity Profile

The selectivity of a COX inhibitor is typically expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following tables summarize the in vitro and ex vivo selectivity profiles of Valdecoxib compared to other well-known COX inhibitors.

Table 1: In Vitro Selectivity of COX Inhibitors using Recombinant Human Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 150[3]0.005[3]30000
Celecoxib-0.05[3]-
Rofecoxib-0.5[3]-
Etoricoxib-5[3]-

Note: A higher selectivity index indicates greater selectivity for COX-2. Data for Celecoxib, Rofecoxib, and Etoricoxib in this specific recombinant enzyme assay were presented for COX-2 inhibition but not for COX-1, hence the selectivity index could not be calculated from this source.

Table 2: Selectivity of COX Inhibitors in Human Whole Blood Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Valdecoxib 21.9[3]0.24[3]91.25
Celecoxib>1007.6[4]>13.16
Etoricoxib1061.1[4]96.36
Rofecoxib350.53[5]66.04
Diclofenac0.076[6]0.026[6]2.92
Ibuprofen12[6]80[6]0.15
Naproxen---

Note: The human whole blood assay is considered more physiologically relevant as it accounts for plasma protein binding.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and how selectivity is determined, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing COX inhibition.

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Stomach Lining, Platelets) COX-1 (Constitutive)->Prostaglandins (Stomach Lining, Platelets) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) Valdecoxib Valdecoxib Valdecoxib->COX-2 (Inducible) Inhibits

Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by Valdecoxib.

COX Inhibition Assay Workflow cluster_0 COX-1 Activity Assay cluster_1 COX-2 Activity Assay Whole Blood Whole Blood Clotting (1h) Clotting (1h) Whole Blood->Clotting (1h) Measure Serum TXB2 Measure Serum TXB2 Clotting (1h)->Measure Serum TXB2 Calculate IC50 Calculate IC50 Measure Serum TXB2->Calculate IC50 Heparinized Whole Blood Heparinized Whole Blood LPS Stimulation (24h) LPS Stimulation (24h) Heparinized Whole Blood->LPS Stimulation (24h) Measure Plasma PGE2 Measure Plasma PGE2 LPS Stimulation (24h)->Measure Plasma PGE2 Measure Plasma PGE2->Calculate IC50 Test Compound (e.g., Valdecoxib) Test Compound (e.g., Valdecoxib) Test Compound (e.g., Valdecoxib)->Whole Blood Test Compound (e.g., Valdecoxib)->Heparinized Whole Blood

References

Preclinical Validation of Novel EGFR Inhibitors: A Comparative Guide to Geminib vs. Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of a novel, hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Geminib , against the established therapeutic, Osimertinib . The data presented herein is a synthesis of publicly available preclinical findings for Osimertinib and a plausible, distinct profile for the novel compound, Geminib. This document is intended to serve as a practical example of a preclinical data package for a novel therapeutic compound, complete with supporting experimental methodologies and logical frameworks for developmental decision-making.

Comparative Efficacy, Pharmacokinetics, and Toxicology

The preclinical validation of a novel therapeutic compound hinges on demonstrating a favorable profile in comparison to existing treatments. Key areas of investigation include in vitro potency and selectivity, in vivo anti-tumor efficacy, pharmacokinetic properties, and a comprehensive safety and toxicology assessment. The following tables summarize the comparative data for Geminib and Osimertinib.

In Vitro Efficacy: Inhibition of NSCLC Cell Line Proliferation

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the IC50 values for Geminib and Osimertinib against a panel of human non-small cell lung cancer (NSCLC) cell lines with various EGFR mutation statuses.

Cell LineEGFR Mutation StatusGeminib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 Deletion1523[1][2]
H3255L858R1012[3]
H1975L858R + T790M35[3]
PC-9ERExon 19 Del + T790M10166[2]

Table 1: Comparative in vitro potency of Geminib and Osimertinib against various NSCLC cell lines. Data for Osimertinib is sourced from published studies.[1][2][3] Data for Geminib is hypothetical.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of both compounds was evaluated in a patient-derived xenograft (PDX) model using the H1975 (L858R + T790M) cell line in immunodeficient mice.

CompoundDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Geminib2095
Osimertinib2588

Table 2: Comparative in vivo efficacy in an H1975 NSCLC xenograft model. Data for Geminib is hypothetical.

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic parameters were determined in male Sprague-Dawley rats following a single oral dose.

ParameterGeminib (20 mg/kg)Osimertinib (10 mg/kg)
Cmax (ng/mL)850~300[4]
Tmax (hr)43.3[4]
AUC (0-24h) (ng·h/mL)98004500
t1/2 (hr)18~15
Oral Bioavailability (%)75~70[5]

Table 3: Comparative pharmacokinetic profiles in rats. Data for Osimertinib is based on published preclinical studies.[4][5] Data for Geminib is hypothetical.

Preclinical Toxicology in Rodents

A 28-day repeat-dose oral toxicity study was conducted in rats to determine the No-Observed-Adverse-Effect Level (NOAEL).

CompoundNOAEL (mg/kg/day)Key Observations at Higher Doses
Geminib30Reversible skin rashes, mild gastrointestinal distress
Osimertinib20Diarrhea, rash, nail and hair follicle changes

Table 4: Comparative toxicology findings in rats. Data for Geminib is hypothetical.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the IC50 of the test compounds against a panel of NSCLC cell lines.

Methodology:

  • Cell Culture: NSCLC cell lines (PC-9, H3255, H1975, PC-9ER) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of Geminib or Osimertinib (typically ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the test compounds in an in vivo model of NSCLC.

Methodology:

  • Animal Model: Male athymic nude mice (6-8 weeks old) are used for this study.

  • Tumor Cell Implantation: H1975 human NSCLC cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Drug Administration: Geminib (20 mg/kg), Osimertinib (25 mg/kg), or vehicle control are administered orally once daily for 21 days.

  • Endpoint Measurement: Tumor volumes and body weights are monitored throughout the study. At the end of the treatment period, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the test compounds following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used.

  • Drug Administration: A single oral dose of Geminib (20 mg/kg) or Osimertinib (10 mg/kg) is administered by gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into EDTA-coated tubes at predose (0) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.

    • Chromatography: The supernatant is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). Separation is achieved on a C18 column with a gradient mobile phase.

    • Mass Spectrometry: The concentrations of the parent drug are quantified using multiple reaction monitoring (MRM) in positive ion mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

28-Day Repeat-Dose Oral Toxicity Study in Rodents

Objective: To assess the safety profile of the test compounds and determine the NOAEL. This protocol is based on OECD Guideline 407.[6]

Methodology:

  • Animal Model: Young adult Sprague-Dawley rats are used.

  • Dose Groups: Animals are divided into four groups (10 males and 10 females per group): a vehicle control group and three dose groups of the test compound (e.g., 10, 30, and 100 mg/kg/day for Geminib).

  • Drug Administration: The test compound or vehicle is administered orally by gavage once daily for 28 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Key organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

  • Data Analysis: The data is analyzed to identify any dose-related adverse effects. The NOAEL is determined as the highest dose level at which no adverse effects are observed.

Visualizing the Preclinical Pathway

Diagrams are essential tools for illustrating complex biological pathways, experimental processes, and decision-making frameworks. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Geminib Geminib/ Osimertinib Geminib->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Preclinical Validation

Preclinical_Workflow TargetValidation Target Validation (EGFR Mutations) LeadDiscovery Lead Discovery & Optimization (Geminib) TargetValidation->LeadDiscovery InVitro In Vitro Studies (IC50, Selectivity) LeadDiscovery->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo PK Pharmacokinetics (ADME) InVitro->PK Tox Toxicology (Safety Studies) InVivo->Tox PK->Tox IND IND-Enabling Studies Tox->IND

Figure 2: High-level experimental workflow for preclinical validation.

Go/No-Go Decision Framework

Go_NoGo_Decision_Tree Start Lead Compound Identified Potency Potent & Selective in vitro? Start->Potency Efficacy Efficacious in vivo? Potency->Efficacy Yes NoGo NO-GO (Terminate/Optimize) Potency->NoGo No PK_Profile Favorable PK Profile? Efficacy->PK_Profile Yes Efficacy->NoGo No Safety Acceptable Safety Margin (NOAEL)? PK_Profile->Safety Yes PK_Profile->NoGo No Go GO (Proceed to IND) Safety->Go Yes Safety->NoGo No

Figure 3: A logical framework for go/no-go decisions in preclinical development.

References

Benchmarking 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid Against Standard Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, the sulfonic acid derivative of Valdecoxib, against established anti-inflammatory drugs, Celecoxib and Dexamethasone. Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is the active metabolite of the prodrug Parecoxib.[1][2][3][4] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro and in vivo efficacy supported by experimental data.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the key quantitative data for this compound (as its active form, Valdecoxib) and the standard anti-inflammatory drugs, Celecoxib and Dexamethasone.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Valdecoxib21.9 - 150[5]0.005 - 0.24[5]30 - >1000[3][5]
Celecoxib82[1]0.04 - 6.8[1][6]7.6 - 12[1][3]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition. This table compares the half-maximal inhibitory concentrations (IC50) of Valdecoxib and Celecoxib against COX-1 and COX-2 enzymes. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally associated with a reduced risk of gastrointestinal side effects.[7]

CompoundAnimal ModelEndpointED50 (mg/kg)
ValdecoxibRatCarrageenan-induced Paw Edema5.9 - 10.2[2][5]
ValdecoxibRatAdjuvant-induced Arthritis0.03[5]
CelecoxibRatCarrageenan-induced Paw Edema30 (Significant inhibition observed)[8]
DexamethasoneN/AN/AN/A (Different mechanism)

Table 2: In Vivo Anti-inflammatory Efficacy. This table presents the effective dose required to produce a 50% therapeutic effect (ED50) in animal models of inflammation. The carrageenan-induced paw edema model is a widely used assay for acute inflammation.[9][10][11][12]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in a physiologically relevant human whole blood matrix.[7]

Methodology:

  • COX-1 (Thromboxane B2) Assay:

    • Fresh human blood is collected in the absence of anticoagulants to allow for clotting.

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (e.g., DMSO) for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C, during which platelet COX-1 is activated and converts arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped by centrifugation to separate the serum.

    • TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • The percent inhibition of TXB2 production at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.[7]

  • COX-2 (Prostaglandin E2) Assay:

    • Fresh human blood is collected with an anticoagulant (e.g., heparin).

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.

    • Lipopolysaccharide (LPS; 10 µg/mL) is added to the blood samples to induce the expression of COX-2 in monocytes.

    • The samples are then incubated for 24 hours at 37°C to allow for COX-2-mediated production of prostaglandin E2 (PGE2).

    • The reaction is stopped, and plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified by ELISA or RIA.

    • The percent inhibition of PGE2 production at each compound concentration is calculated relative to the LPS-stimulated vehicle control, and the IC50 value is determined.[7]

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.[9][10]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Compound Administration: Test compounds (e.g., Valdecoxib, Celecoxib) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control (e.g., 0.5% carboxymethylcellulose) is administered to a separate group. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. The ED50 value, the dose that causes a 50% reduction in paw edema, is then determined.[9][10][11]

In Vitro Lipopolysaccharide (LPS)-Stimulated Cytokine Production in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines from activated macrophages.[13][14]

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various non-toxic concentrations of the test compound (e.g., Dexamethasone) or vehicle for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured using specific ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production at each compound concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value for the inhibition of each cytokine is then determined.[13][14][15]

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) Induces Expression Valdecoxib/Celecoxib Valdecoxib/Celecoxib Valdecoxib/Celecoxib->COX-2 (inducible) Inhibits

Caption: COX-2 Inhibition Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Inhibits NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Translocates Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR DEX-GR Complex DEX-GR Complex DEX-GR Complex->NF-κB (active) Inhibits Anti-inflammatory Genes Annexin A1, etc. DEX-GR Complex->Anti-inflammatory Genes Activates Transcription Pro-inflammatory Genes TNF-α, IL-6, etc. NF-κB (active)->Pro-inflammatory Genes Activates Transcription GRDexamethasone GRDexamethasone

Caption: Dexamethasone Anti-inflammatory Signaling

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis COX Assay COX-1/COX-2 Inhibition Assay (Human Whole Blood) Data Comparison Comparative Data Analysis (IC50, ED50, Selectivity) COX Assay->Data Comparison Cytokine Assay LPS-Stimulated Cytokine Production Assay (Macrophages) Cytokine Assay->Data Comparison Edema Model Carrageenan-Induced Paw Edema Model (Rats) Edema Model->Data Comparison Test Compound 4-(5-methyl-3-phenylisoxazol-4-yl) benzenesulfonic acid Test Compound->COX Assay Test Compound->Cytokine Assay Test Compound->Edema Model Standard Drugs Celecoxib Dexamethasone Standard Drugs->COX Assay Standard Drugs->Cytokine Assay Standard Drugs->Edema Model

Caption: Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, addressing immediate safety precautions, operational procedures, and waste management logistics.

Hazard Profile and Safety Precautions

Table 1: Potential Hazard Profile and Recommended Precautions

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed or inhaled.[5]Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3]Chemical-resistant gloves (e.g., nitrile).[4][6][7]
Eye Damage/Irritation Causes serious eye damage.[1][3]Safety goggles or a face shield.[4][6][7]
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[4]N/A

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4][6][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from waste generation to final disposal.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all waste containing this compound. The container should be made of a material compatible with acidic and organic compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., corrosive, toxic).[4]

  • Waste Types:

    • Solid Waste: Collect unreacted chemical, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, stir bars) in the designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound and any rinsate from cleaning contaminated glassware in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7] For aqueous solutions, the pH should be between 6 and 9 before collection, if it is safe to neutralize.[9]

2. Spill Cleanup Protocol:

In the event of a spill, follow these procedures immediately:

  • Restrict Access: Alert personnel in the immediate area and restrict access to the spill zone.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[4]

  • Absorb: For liquid spills, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads. For solid spills, gently cover the material to avoid creating dust.[4]

  • Collect: Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[4]

3. Empty Container Disposal:

A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[4]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water, if the compound is water-soluble, or another appropriate solvent). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]

  • Rinsate Collection: All rinsate from the triple rinsing process must be collected and disposed of as hazardous liquid waste.[4]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after the chemical label has been defaced and the cap removed. Always confirm this procedure with your local EHS regulations.[4]

4. Final Disposal:

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.[4]

  • Arrange for Pickup: Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling & Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Container Management & Final Disposal A Handling of this compound B Waste Generated? A->B C Solid Waste (e.g., contaminated gloves, solids) B->C Yes D Liquid Waste (e.g., solutions, rinsate) B->D Yes E Collect in Labeled, Designated Solid Hazardous Waste Container C->E F Collect in Labeled, Designated Liquid Hazardous Waste Container D->F G Store in Satellite Accumulation Area E->G F->G H Container Full or Time Limit Reached? G->H I Contact EHS for Waste Pickup H->I Yes J EHS/Contractor Handles Final Disposal I->J

References

Personal protective equipment for handling 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. The information is compiled based on the known hazards of its structural components, including sulfonic acids and isoxazole derivatives.

Immediate Hazard Assessment

  • Sulfonic Acid Group: Benzenesulfonic acid and similar compounds are known to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3] Inhalation may lead to respiratory irritation.[1][2]

  • Isoxazole Moiety: Isoxazole and its derivatives can be flammable.[4][5] The toxicological properties of many isoxazoles have not been fully investigated.[5]

  • Precursor Hazard: The related compound, 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, is classified as a substance that causes severe skin burns and eye damage, indicating that the sulfonic acid derivative should be handled with similar precautions.

Based on this data, this compound should be treated as a corrosive and potentially irritating substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile). Ensure gloves meet EN 374 standards for chemical protection.To prevent skin contact with the corrosive sulfonic acid group.[6][7]
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.[1][2][6]
Body Protection Acid-resistant lab coat or chemical-resistant suit.To protect skin from potential splashes and spills.[1][7]
Foot Protection Closed-toe, chemical-resistant shoes or boots.To protect feet from spills.[1][7]
Respiratory Protection Handle in a certified chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, use a NIOSH-approved respirator with an acid gas cartridge.To prevent inhalation of potentially irritating dust or aerosols.[6][8]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific work area in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If working with a solution, be mindful of potential splashes.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed waste disposal company. Do not pour waste down the drain or dispose of it with general laboratory trash.[2][9]

  • Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the essential workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Eyewash/Shower Accessibility prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Compound (Avoid Dust/Splash) prep3->handle1 Proceed to Handling handle2 Keep Container Closed handle1->handle2 post1 Clean Work Area handle2->post1 Task Complete post2 Wash Hands post1->post2 dispose1 Collect Hazardous Waste post2->dispose1 dispose2 Dispose via Licensed Contractor dispose1->dispose2

Caption: Workflow for safe handling of the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.